molecular formula C27H37FO4 B15570522 AL 8810 isopropyl ester

AL 8810 isopropyl ester

Cat. No.: B15570522
M. Wt: 444.6 g/mol
InChI Key: NHXJEEIAJJWMNC-QVUPLMFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AL 8810 isopropyl ester is a useful research compound. Its molecular formula is C27H37FO4 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H37FO4

Molecular Weight

444.6 g/mol

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3S,5S)-2-[(3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3+,14-13?/t22-,23-,24+,25-,26+/m1/s1

InChI Key

NHXJEEIAJJWMNC-QVUPLMFBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AL-8810 Isopropyl Ester: A Selective Prostaglandin F2α Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of AL-8810 isopropyl ester. It includes detailed experimental protocols and visual diagrams of its mechanism of action and characterization workflow to support research and development efforts.

Chemical Identity and Structure

AL-8810 isopropyl ester is a synthetic compound recognized as a lipid-soluble prodrug.[1][2] Its active form, AL-8810, is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[3][4][5] Structurally, AL-8810 is an 11β-fluoro analog of prostaglandin F2α (PGF2α).[6]

The chemical name for AL-8810 isopropyl ester is 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester.[2][3]

Chemical Structure
IdentifierValue
IUPAC Name Isopropyl (5Z,13E)-7-{(1R,2R,3S,5S)-2-[(R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-en-1-yl]-3-fluoro-5-hydroxycyclopentyl}hept-5-enoate
Molecular Formula C₂₇H₃₇FO₄[2][3]
Molecular Weight 444.58 g/mol [2]
CAS Number 208114-93-6[1][2][3]
Canonical SMILES CC(C)OC(=O)CCCC=C\C[C@H]1--INVALID-LINK--O">C@H/C=C/--INVALID-LINK--C2CC3=CC=CC=C3C2[3]

Physicochemical Properties

AL-8810 isopropyl ester is supplied as a crystalline solid for research purposes.[3]

Physical and Chemical Data
PropertyValueSource
Physical Appearance Crystalline Solid[3]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 570.8 ± 50.0 °C at 760 mmHg[1]
Flash Point 299.0 ± 30.1 °C[1]
Purity ≥98.00%[3]
Storage Conditions Store at -20°C[3]
Solubility Data
SolventSolubility
Ethanol ≤25 mg/mL[3]
DMSO 25 mg/mL[3]
Dimethyl Formamide 25 mg/mL[3]

Note: For biological experiments, it is recommended to prepare stock solutions in an organic solvent and make further dilutions into aqueous buffers. Ensure the residual amount of organic solvent is insignificant.

Pharmacology and Mechanism of Action

AL-8810 isopropyl ester acts as a prodrug, which is hydrolyzed in vivo to its active carboxylic acid form, AL-8810. AL-8810 is a selective antagonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[4]

The FP receptor primarily couples to Gαq proteins.[3] Upon activation by its endogenous ligand PGF2α, the Gαq subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.

AL-8810 competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting this signaling cascade. While AL-8810 itself possesses weak partial agonist activity, it effectively antagonizes the action of full agonists.[6][5]

Pharmacological Data (for active form, AL-8810)
ParameterCell LineValue
Agonist EC₅₀ A7r5 cells261 ± 44 nM[5]
Agonist EC₅₀ Swiss 3T3 fibroblasts186 ± 63 nM[5]
Antagonist Kᵢ (vs. fluprostenol)A7r5 cells426 ± 63 nM[5]
Antagonist pA₂ A7r5 cells6.68 ± 0.23[5]
Antagonist pA₂ Swiss 3T3 fibroblasts6.34 ± 0.09[5]

Signaling Pathway Diagram

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Blocks Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses Ca_release->Response PKC->Response Synthesis_Workflow Start Corey Lactone Aldehyde (Starting Material) Reduction Reduction (e.g., NaBH₄) Start->Reduction Protection1 Hydroxyl Protection (e.g., TBDPSCl) Reduction->Protection1 Hydrolysis Ester Hydrolysis (e.g., K₂CO₃) Protection1->Hydrolysis Fluorination Fluorination with Inversion (e.g., DAST) Hydrolysis->Fluorination Reduction2 Lactone Reduction (e.g., DIBAL-H) Fluorination->Reduction2 Wittig Wittig Reaction Reduction2->Wittig Esterification Isopropyl Esterification (Isopropyl Iodide, DBU) Wittig->Esterification Protection2 Hydroxyl Protection (e.g., THP ether) Esterification->Protection2 Desilylation Desilylation (e.g., TBAF) Protection2->Desilylation Oxidation Swern Oxidation Desilylation->Oxidation HornerEmmons Horner-Emmons Condensation Oxidation->HornerEmmons Reduction3 Ketone Reduction (e.g., NaBH₄, CeCl₃) HornerEmmons->Reduction3 Deprotection Acid Hydrolysis (THP removal) Reduction3->Deprotection Chromatography Purification (Column Chromatography) Deprotection->Chromatography FinalProduct AL-8810 Isopropyl Ester Chromatography->FinalProduct Characterization_Workflow cluster_primary Primary Characterization cluster_secondary Secondary & Selectivity Assays cluster_tertiary Mechanism of Action Binding Radioligand Binding Assay (Determine Affinity, Ki) End Pharmacological Profile Binding->End Functional Functional Assay (e.g., PLC) (Determine Potency, IC₅₀, pA₂) Selectivity Selectivity Profiling (Test against other Prostanoid Receptors: EP, DP, TP, IP) Functional->Selectivity Schild Schild Analysis (Determine Competitive vs. Non-competitive Antagonism) Functional->Schild Downstream Downstream Signaling (e.g., Western Blot for p-ERK) Selectivity->Downstream Downstream->End Schild->End Start Compound (AL-8810) Start->Binding Start->Functional

References

An In-depth Technical Guide to AL 8810 Isopropyl Ester: A Selective FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a pivotal pharmacological tool in the study of prostanoid signaling. It is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and is recognized as a potent and selective competitive antagonist of the PGF2α receptor, more commonly known as the FP receptor.[1][2][3][4] As an isopropyl ester prodrug, it exhibits enhanced corneal permeability, which is advantageous for ophthalmic research, particularly in the context of glaucoma and intraocular pressure regulation. Its high selectivity for the FP receptor over other prostanoid receptors makes it an invaluable instrument for delineating the specific physiological and pathological roles mediated by PGF2α signaling pathways.[3][4][5] This guide provides a comprehensive overview of the technical details surrounding AL 8810, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of AL 8810

AL 8810 acts as a competitive antagonist at the FP receptor, meaning it binds to the same site as the endogenous ligand PGF2α and other FP receptor agonists, thereby preventing their action without initiating a signaling cascade itself.[3][4] While primarily an antagonist, some studies have noted that AL 8810 can exhibit very weak partial agonist activity at high concentrations.[2][4] Its antagonist properties have been extensively characterized in various cellular systems, including Swiss mouse 3T3 fibroblasts and A7r5 rat vascular smooth muscle cells, both of which endogenously express the FP receptor.[1][3][4]

Data Presentation: Quantitative Analysis of AL 8810 Activity

The following tables summarize the key quantitative data reported for AL 8810, providing a comparative view of its binding affinity and functional antagonism across different experimental systems.

Table 1: Binding Affinity of AL 8810 for the FP Receptor

Cell Line/Tissue PreparationRadioligandKᵢ (nM)Reference
Mouse 3T3 cellsN/A200 ± 60[1][6]
Rat A7r5 cellsN/A400 ± 100[1][6]
Cloned human ciliary body FP receptorN/A1000 - 2000[2]

Table 2: Functional Antagonist Potency of AL 8810

Cellular SystemAgonistAssay TypeAntagonist ParameterValueReference
A7r5 rat vascular smooth muscle cellsFluprostenolPhosphoinositide TurnoverKᵢ (nM)426 ± 63[4]
A7r5 rat vascular smooth muscle cellsFluprostenolPhosphoinositide TurnoverpA₂6.68 ± 0.23[4]
Swiss mouse 3T3 fibroblastsFluprostenolPhosphoinositide TurnoverpA₂6.34 ± 0.09[4]
Swiss mouse 3T3 fibroblastsBimatoprostCalcium MobilizationAntagonism at 100 µMFull[2]
Cloned human ocular FP receptor (HEK-293 cells)FluprostenolPLC ActivationKᵢ (nM)400 - 500[3]
Human ciliary muscle cellsVarious FP agonistsPhosphoinositide HydrolysisKᵢ (µM)5.7[5]
Human trabecular meshwork cellsVarious FP agonistsPhosphoinositide HydrolysisKᵢ (µM)2.6 ± 0.5[5]

Table 3: Partial Agonist Activity of AL 8810

Cellular SystemAssay TypeEC₅₀ (nM)Eₘₐₓ (% of full agonist)Reference
A7r5 rat vascular smooth muscle cellsPhosphoinositide Turnover261 ± 4419% (vs. cloprostenol)[4]
Swiss mouse 3T3 fibroblastsPhosphoinositide Turnover186 ± 6323% (vs. cloprostenol)[4]

Signaling Pathways and Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7][8][9] Activation of the FP receptor by an agonist like PGF2α initiates a well-defined signaling cascade. AL 8810 competitively blocks this process at the receptor level.

Canonical FP Receptor Signaling Pathway
  • Agonist Binding: PGF2α or an FP receptor agonist binds to the FP receptor.

  • Gq Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates phospholipase C.[3]

  • PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3][5]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C.

  • Downstream Effects: These signaling events lead to various cellular responses, including smooth muscle contraction, cell proliferation, and activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[1][7]

Diagram of the FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Ca2_release->PKC Activates MAPK MAPK/ERK Activation PKC->MAPK Cellular_Response Cellular Response MAPK->Cellular_Response

Caption: Canonical signaling pathway of the FP receptor and the antagonistic action of AL 8810.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of FP receptor antagonists like AL 8810. Below are protocols for key experiments.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (Kᵢ) of AL 8810 for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Diagram of the Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from A7r5 cells) incubate Incubate: - Membranes - [³H]PGF2α (fixed conc.) - AL 8810 (varying conc.) prep->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC₅₀ → Kᵢ calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture A7r5 cells to confluence in appropriate media (e.g., DMEM with 10% FBS).[11][12][13]

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, with protease inhibitors).[10]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[10]

  • Binding Reaction:

    • In a 96-well plate, combine:

      • Cell membrane preparation (e.g., 50-120 µg protein/well).[10]

      • A fixed concentration of radioligand (e.g., [³H]-PGF2α, typically at its Kₔ concentration).[8]

      • Increasing concentrations of unlabeled this compound (or its active acid form).

      • For total binding wells, add buffer instead of AL 8810.

      • For non-specific binding wells, add a high concentration of an unlabeled FP agonist (e.g., 10 µM PGF2α).

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 27-30°C).[8][10]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of AL 8810 to generate a competition curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Phosphoinositide (PI) Turnover Assay

This functional assay measures the ability of AL 8810 to inhibit agonist-stimulated production of inositol phosphates (IPs), a key step in the FP receptor signaling cascade.

Diagram of the PI Turnover Assay Workflow

PI_Turnover_Workflow label Label Cells (with [³H]myo-inositol) preincubate Pre-incubate: - AL 8810 (Antagonist) - LiCl (to block IP breakdown) label->preincubate stimulate Stimulate with FP Agonist (e.g., Fluprostenol) preincubate->stimulate extract Terminate & Extract IPs (Perchloric Acid) stimulate->extract separate Separate IPs (Anion Exchange Chromatography) extract->separate quantify Quantify [³H]IPs (Scintillation Counting) separate->quantify

Caption: Workflow for a phosphoinositide (PI) turnover assay.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Seed cells (e.g., Swiss 3T3 or A7r5) in multi-well plates and grow to near confluence.[5][14]

    • Label the cells by incubating them in inositol-free medium supplemented with [³H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.[6]

  • Antagonist and Agonist Treatment:

    • Wash the cells with an appropriate buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with buffer containing LiCl (e.g., 10 mM) for 15-20 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add varying concentrations of AL 8810 and continue the pre-incubation for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells by adding a fixed concentration of an FP agonist (e.g., 100 nM fluprostenol) for a specific duration (e.g., 30-60 minutes).[3]

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 5% v/v).[6]

    • Keep on ice for 20-30 minutes to allow for cell lysis and protein precipitation.

    • Neutralize the extracts with a base (e.g., KOH).

  • Separation and Quantification:

    • Separate the accumulated [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the agonist-stimulated accumulation of [³H]IPs as a function of the AL 8810 concentration to determine the IC₅₀ for inhibition.

    • For Schild analysis, generate full agonist dose-response curves in the presence of several fixed concentrations of AL 8810. The parallel rightward shift of these curves is used to calculate the pA₂ value, a measure of antagonist potency.[1][2][3][7][15]

Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following FP receptor activation and its inhibition by AL 8810.

Detailed Methodology:

  • Cell Preparation and Dye Loading:

    • Seed cells onto clear-bottom, black-walled 96-well plates and grow overnight.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (a ratiometric indicator) or Fluo-4 AM (a single-wavelength indicator), by incubating them in a dye solution for 30-60 minutes at 37°C in the dark.[4] The loading buffer may contain probenecid (B1678239) to prevent dye leakage.[4]

  • Measurement of Calcium Flux:

    • Wash the cells to remove excess extracellular dye.

    • Place the plate in a fluorescence plate reader equipped with automated injectors.

    • Record a baseline fluorescence reading for a short period.

    • Inject a solution containing the FP agonist into the wells and immediately begin recording the change in fluorescence intensity over time.

    • For antagonist studies, pre-incubate the cells with varying concentrations of AL 8810 for a set period before adding the agonist.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration. For Fura-2, the ratio of emissions when excited at ~340 nm and ~380 nm is calculated.[9]

    • Quantify the peak fluorescence response (or the area under the curve) for each condition.

    • Determine the inhibitory effect of AL 8810 by comparing the agonist response in the presence and absence of the antagonist. Calculate the IC₅₀ value from the concentration-response curve.

Conclusion

This compound is a well-characterized, potent, and selective FP receptor antagonist that has become an indispensable tool in prostanoid research. Its ability to competitively block the Gq-coupled signaling cascade initiated by FP receptor agonists allows for the precise investigation of PGF2α-mediated biological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify its antagonist activity and further explore the intricacies of the FP receptor system in both physiological and pathological contexts. The consistent data across various assays and cell types solidify its role as the gold-standard antagonist for the FP receptor.[5]

References

In Vitro Characterization of AL-8810 Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. It is a valuable pharmacological tool for studying FP receptor-mediated physiological and pathological processes. AL-8810 is an 11β-fluoro analog of PGF2α.[1] This technical guide provides an in-depth overview of the in vitro characterization of AL-8810 isopropyl ester.

It is crucial to note that AL-8810 isopropyl ester is a prodrug. Prostaglandin esters, due to their increased lipophilicity, exhibit enhanced corneal penetration in vivo. Following administration, the isopropyl ester is rapidly hydrolyzed by endogenous esterases in tissues to its biologically active free acid form, AL-8810.[2][3] In vitro, prostaglandin esters generally show significantly lower receptor activity compared to their corresponding free acids. Therefore, the in vitro characterization data presented in this guide has been generated using the active free acid, AL-8810.[4]

Mechanism of Action

AL-8810 acts as a competitive antagonist at the FP receptor, thereby inhibiting the signaling cascade initiated by the natural ligand, PGF2α, and other synthetic FP receptor agonists. The primary signaling pathway of the FP receptor involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Interestingly, while AL-8810 competitively antagonizes this Gq-mediated pathway, it also exhibits properties of a biased agonist. It can independently activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a signaling cascade involved in cell proliferation and differentiation. This dual activity makes AL-8810 a complex and intriguing molecule for pharmacological studies.

Quantitative In Vitro Pharmacology

The in vitro pharmacological profile of AL-8810 has been determined in various cell lines expressing the FP receptor. The key parameters are summarized in the table below.

ParameterCell LineAgonistValueReference
Antagonist Potency
KiMouse 3T3 cellsFluprostenol0.2 ± 0.06 µM[5]
KiRat A7r5 cellsFluprostenol426 ± 63 nM[5]
pA2Rat A7r5 cellsFluprostenol6.68 ± 0.23[5]
pA2Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09[5]
Partial Agonist Activity
EC50 (PLC activity)Rat A7r5 cells-261 ± 44 nM[5]
Emax (PLC activity)Rat A7r5 cellsCloprostenol19%[5]
EC50 (PLC activity)Swiss mouse 3T3 fibroblasts-186 ± 63 nM[5]
Emax (PLC activity)Swiss mouse 3T3 fibroblastsCloprostenol23%[5]

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for characterizing AL-8810.

FP_Signaling_Pathway cluster_membrane Cell Membrane FP_receptor FP Receptor Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Competitively Blocks PGF2α MAPK_pathway MAPK/ERK Activation AL8810->MAPK_pathway Biased Agonism IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: FP Receptor Signaling and AL-8810's dual mechanism of action.

Experimental_Workflow cluster_antagonist Antagonism cluster_agonist Agonism cluster_biased Biased Agonism start Start: Characterization of AL-8810 cell_culture Cell Culture (e.g., A7r5, 3T3 cells expressing FP receptor) start->cell_culture antagonist_assay Antagonist Activity Assessment cell_culture->antagonist_assay agonist_assay Partial Agonist Activity Assessment cell_culture->agonist_assay biased_agonism_assay Biased Agonism Assessment cell_culture->biased_agonism_assay plc_antagonist Phospholipase C Assay (in presence of FP agonist) antagonist_assay->plc_antagonist ca_antagonist Calcium Mobilization Assay (in presence of FP agonist) antagonist_assay->ca_antagonist plc_agonist Phospholipase C Assay (AL-8810 alone) agonist_assay->plc_agonist ca_agonist Calcium Mobilization Assay (AL-8810 alone) agonist_assay->ca_agonist mapk_assay MAPK/ERK Activation Assay (Western Blot) biased_agonism_assay->mapk_assay data_analysis Data Analysis (Ki, pA2, EC50, Emax) conclusion Conclusion: Pharmacological Profile of AL-8810 data_analysis->conclusion plc_antagonist->data_analysis ca_antagonist->data_analysis plc_agonist->data_analysis ca_agonist->data_analysis mapk_assay->data_analysis

Caption: Experimental workflow for the in vitro characterization of AL-8810.

Experimental Protocols

Phospholipase C (PLC) Activity Assay ([³H]-Inositol Phosphate (B84403) Accumulation)

This assay measures the production of inositol phosphates (IPs), a downstream product of PLC activation, to quantify FP receptor activation.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5, Swiss 3T3)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [³H]-myo-inositol

  • Serum-free medium containing LiCl (e.g., 10 mM)

  • FP receptor agonist (e.g., fluprostenol)

  • AL-8810

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in 24-well plates and grow to near confluency.

    • Label cells by incubating overnight in medium containing [³H]-myo-inositol (e.g., 0.5 µCi/ml).

  • Assay Initiation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with serum-free medium containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Compound Treatment:

    • For antagonist activity: Add varying concentrations of AL-8810 followed by a fixed concentration of an FP receptor agonist (e.g., EC80 of fluprostenol).

    • For partial agonist activity: Add varying concentrations of AL-8810 alone.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the extracts with KOH.

  • Isolation of [³H]-Inositol Phosphates:

    • Apply the neutralized extracts to Dowex AG1-X8 columns.

    • Wash the columns to remove free [³H]-inositol.

    • Elute the total [³H]-inositol phosphates with formic acid.

  • Quantification:

    • Add the eluate to scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curves and determine EC50/IC50 values. For antagonist activity, perform a Schild analysis to determine the pA2 value.[6][7]

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.

Materials:

  • Cells expressing the FP receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Probenecid (B1678239) (to prevent dye leakage)

  • FP receptor agonist

  • AL-8810

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[8][9]

  • Compound Plate Preparation:

    • Prepare a separate plate with varying concentrations of AL-8810 and/or the FP receptor agonist in assay buffer.

  • Measurement of Calcium Flux:

    • Wash the cells with assay buffer containing probenecid.

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • For antagonist activity: Inject the FP receptor agonist into wells pre-incubated with AL-8810.

    • For partial agonist activity: Inject AL-8810 alone.

    • Record the fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in [Ca²⁺]i.

    • Determine the peak fluorescence response for each concentration.

    • Plot concentration-response curves and calculate EC50/IC50 values.

Conclusion

AL-8810 is a well-characterized, selective FP receptor antagonist that also exhibits biased agonism towards the MAPK/ERK pathway. Its utility as a pharmacological tool is underscored by its consistent in vitro profile across various cell-based assays. Understanding the nuances of its mechanism of action, particularly its dual role as a competitive antagonist and a biased agonist, is critical for the accurate interpretation of experimental results. The provided protocols offer a robust framework for the in vitro characterization of AL-8810 and other FP receptor ligands.

References

AL 8810 Isopropyl Ester: A Technical Guide for Prostaglandin FP Receptor Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AL 8810 isopropyl ester, a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. This document details its mechanism of action, summarizes its pharmacological properties, and provides detailed protocols for its application in studying prostaglandin receptor signaling.

Introduction

AL 8810 is a potent and selective competitive antagonist of the prostaglandin F2α (FP) receptor.[1][2][3] It is an invaluable pharmacological tool for researchers investigating the diverse physiological and pathological roles of PGF2α signaling. As a competitive antagonist, AL 8810 binds to the FP receptor at the same site as the endogenous ligand PGF2α, but it does not activate the receptor. Instead, it blocks the receptor from being activated by agonists like PGF2α or its synthetic analogs (e.g., fluprostenol).[1][3] AL 8810 has demonstrated high selectivity for the FP receptor with significantly lower affinity for other prostanoid receptors such as DP, EP, and TP receptors.[1][4]

Mechanism of Action

AL 8810 functions as a competitive antagonist at the FP receptor. This is evidenced by its ability to produce parallel rightward shifts in the concentration-response curves of FP receptor agonists without significantly suppressing the maximum response.[1] While primarily known as an antagonist, some studies have shown that AL 8810 can exhibit very weak partial agonist activity at high concentrations.[4][5]

The primary signaling pathway activated by the FP receptor is the Gq/11 pathway, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). AL 8810 effectively blocks these downstream signaling events.

Interestingly, research has also uncovered a biased signaling mechanism where AL 8810 can act as an agonist for the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK pathway. This highlights the complexity of FP receptor signaling and the utility of AL 8810 in dissecting these different pathways.

Data Presentation

The pharmacological properties of AL 8810 have been characterized in various in vitro systems. The following tables summarize the key quantitative data for AL 8810, including its antagonist potency (Ki and pA2) and its partial agonist activity (EC50 and Emax).

Table 1: Antagonist Potency of AL 8810 at the FP Receptor

ParameterCell Line/TissueAgonistValueReference
KiRat A7r5 cellsFluprostenol426 ± 63 nM[1]
KiMouse 3T3 cellsNot Specified0.2 ± 0.06 µM[2]
KiRat A7r5 cellsNot Specified0.4 ± 0.1 µM[2]
KiHuman cloned ciliary body-derived FP receptorMultiple FP agonists1.9 ± 0.3 µM[4]
KiHuman trabecular meshwork (h-TM) cellsMultiple FP agonists2.6 ± 0.5 µM[4]
KiHuman ciliary muscle (h-CM) cellsMultiple FP agonists5.7 µM[4]
pA2Rat A7r5 cellsFluprostenol6.68 ± 0.23[1]
pA2Mouse 3T3 cellsFluprostenol6.34 ± 0.09[1]

Table 2: Partial Agonist Activity of AL 8810 at the FP Receptor

ParameterCell LineResponse MeasuredValueReference
EC50Rat A7r5 cellsPhospholipase C activity261 ± 44 nM[1]
EmaxRat A7r5 cellsPhospholipase C activity19% (relative to cloprostenol)[1]
EC50Mouse 3T3 fibroblastsPhospholipase C activity186 ± 63 nM[1]
EmaxMouse 3T3 fibroblastsPhospholipase C activity23% (relative to cloprostenol)[1]

Table 3: Selectivity Profile of AL 8810

Receptor SubtypeActivityConcentrationReference
DPNo significant inhibition10 µM[1]
EP2No significant inhibition10 µM[1]
EP4No significant inhibition10 µM[1]
TPNo significant inhibition10 µM[1]
V1-vasopressinNo antagonismNot Specified[1]

Mandatory Visualization

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Canonical Gq/11 signaling pathway of the FP receptor and its inhibition by AL 8810.

Experimental_Workflow cluster_assays Functional Assays cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Dose_Response Dose-Response Curves (Determine EC50/IC50) Binding_Assay->Dose_Response IP_Assay Inositol Phosphate Accumulation Assay (Measure PLC activity) IP_Assay->Dose_Response Ca_Assay Calcium Mobilization Assay (Measure Ca²⁺ release) Ca_Assay->Dose_Response Schild_Analysis Schild Analysis (Determine pA2, confirm competitive antagonism) Dose_Response->Schild_Analysis

Caption: Experimental workflow for characterizing AL 8810 activity at the FP receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell types and experimental conditions.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of AL 8810 for the FP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-PGF2α).

Materials:

  • Cell membranes expressing the FP receptor (e.g., from A7r5 or 3T3 cells)

  • Radioligand: [3H]-PGF2α

  • Unlabeled competitor: this compound

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash buffer: Cold binding buffer

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membranes from FP receptor-expressing cells.

  • In a 96-well plate, add the following in order:

    • Binding buffer

    • Increasing concentrations of AL 8810 (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled PGF2α (for non-specific binding).

    • A fixed concentration of [3H]-PGF2α (typically at or below its Kd).

    • Cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of AL 8810 and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of AL 8810 to antagonize agonist-induced activation of phospholipase C.

Materials:

  • FP receptor-expressing cells (e.g., A7r5, HEK293)

  • [3H]-myo-inositol

  • Inositol-free culture medium

  • LiCl solution (e.g., 10 mM final concentration)

  • FP receptor agonist (e.g., fluprostenol)

  • This compound

  • Perchloric acid or trichloroacetic acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in multi-well plates and grow to near confluency.

  • Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium overnight.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with LiCl-containing buffer for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Add increasing concentrations of AL 8810 and incubate for a defined period.

  • Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., EC80 of fluprostenol).

  • Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).

  • Extract the total inositol phosphates by ion-exchange chromatography using Dowex resin.

  • Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.

  • Plot the amount of [3H]-IPs accumulated against the log concentration of AL 8810 to determine its IC50.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to FP receptor activation and its inhibition by AL 8810.

Materials:

  • FP receptor-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • FP receptor agonist (e.g., PGF2α)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of AL 8810 or buffer.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the FP receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response or the area under the curve.

  • Plot the response as a function of the log concentration of AL 8810 to determine its IC50 for inhibiting the agonist-induced calcium signal.

References

AL-8810: A Comprehensive Technical Guide to a Selective FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810, chemically known as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] Discovered as a fluorinated analog of PGF2α, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the FP receptor.[2][3] Unlike many prostaglandin analogs that act as agonists, AL-8810 exhibits competitive antagonism, making it a crucial instrument for dissecting FP receptor-mediated signaling pathways and for the preclinical evaluation of potential therapeutic agents targeting this receptor.[1][4] This technical guide provides an in-depth overview of the discovery, development, pharmacological properties, and experimental applications of AL-8810.

Discovery and Development

The development of AL-8810 stemmed from the need for a selective antagonist to probe the function of the FP receptor, a G-protein coupled receptor involved in various physiological processes, including uterine contraction, luteolysis, and the regulation of intraocular pressure.[2][4] The synthesis of AL-8810 is based on the well-established Corey lactone synthetic route for prostaglandins, which allows for stereospecific control of the cyclopentane (B165970) core. The key structural modifications of AL-8810 compared to endogenous PGF2α include the introduction of a fluorine atom at the C-11 position and a bulky indanyl group in the omega chain.[1][5] These modifications are critical for its antagonist activity. While a detailed, step-by-step synthesis is proprietary, the general approach involves the elaboration of the Corey lactone to introduce the alpha and omega side chains through Wittig-type reactions and other standard organic chemistry transformations. The fluorine atom is typically introduced using a fluorinating agent at an early stage of the synthesis.

Pharmacological Profile

AL-8810 is characterized as a competitive antagonist of the FP receptor with sub-micromolar in vitro potency.[2][3] However, it is important to note that at higher concentrations, it can exhibit partial agonist activity.[1][2] Its selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, TP) is a key feature, making it a reliable tool for specific pharmacological investigations.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of AL-8810 from various in vitro studies.

Table 1: Antagonist Potency of AL-8810 at the FP Receptor

ParameterCell Line/TissueAgonistValueReference
pA₂ A7r5 rat aorta smooth muscle cellsFluprostenol6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09[1]
Kᵢ (nM) A7r5 rat aorta smooth muscle cellsFluprostenol426 ± 63[1]
Mouse 3T3 cellsFluprostenol200 ± 60[6]
Rat A7r5 cellsFluprostenol400 ± 100[2]
Human cloned ciliary body-derived FP receptorVarious FP agonists1900 ± 300[2]
Human trabecular meshwork (h-TM) cellsVarious FP agonists2600 ± 500[2]
Human ciliary muscle (h-CM) cellsVarious FP agonists5700[2]

Table 2: Partial Agonist Activity of AL-8810 at the FP Receptor

ParameterCell LineAssayValueReference
EC₅₀ (nM) A7r5 rat aorta smooth muscle cellsPhospholipase C activity261 ± 44[1]
Swiss mouse 3T3 fibroblastsPhospholipase C activity186 ± 63[1]
Eₘₐₓ (%) A7r5 rat aorta smooth muscle cellsPhospholipase C activity19 (relative to cloprostenol)[1]
Swiss mouse 3T3 fibroblastsPhospholipase C activity23 (relative to cloprostenol)[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of AL-8810 is the competitive blockade of the FP receptor.[1] The FP receptor is a Gq/11-coupled receptor, and its activation by agonists like PGF2α leads to the activation of phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). AL-8810 effectively antagonizes these downstream signaling events.[2]

Interestingly, studies have revealed that AL-8810 can also induce signaling through a non-canonical pathway. While PGF2α primarily signals through the Gq/11-PKC pathway, AL-8810 has been shown to activate the extracellular signal-regulated kinase (ERK1/2) pathway via transactivation of the epidermal growth factor receptor (EGFR).[7][8] This biased agonism highlights the complexity of FP receptor signaling and the utility of AL-8810 in dissecting these distinct pathways.

Signaling Pathway Diagrams (Graphviz)

FP_Receptor_Signaling cluster_PGF2a PGF2α Pathway cluster_AL8810 AL-8810 Pathway PGF2a PGF2α FP_Receptor_PGF2a FP Receptor PGF2a->FP_Receptor_PGF2a Gq11_PGF2a Gq/11 FP_Receptor_PGF2a->Gq11_PGF2a PLC_PGF2a PLC Gq11_PGF2a->PLC_PGF2a PKC_PGF2a PKC PLC_PGF2a->PKC_PGF2a ERK_PGF2a ERK1/2 Activation PKC_PGF2a->ERK_PGF2a AL8810 AL-8810 FP_Receptor_AL8810 FP Receptor AL8810->FP_Receptor_AL8810 Src Src Kinase FP_Receptor_AL8810->Src MMP MMP Src->MMP EGF_Shedding EGF Shedding MMP->EGF_Shedding EGFR EGFR EGF_Shedding->EGFR ERK_AL8810 ERK1/2 Activation EGFR->ERK_AL8810

Caption: Differential signaling pathways of PGF2α and AL-8810 at the FP receptor.

Experimental Protocols

Detailed methodologies are crucial for the effective use of AL-8810 as a pharmacological tool. The following are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay measures the ability of AL-8810 to compete with a radiolabeled ligand (e.g., [³H]PGF2α) for binding to the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from A7r5 cells)

  • [³H]PGF2α (Radioligand)

  • AL-8810 (Test compound)

  • Unlabeled PGF2α (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of AL-8810 and a high concentration of unlabeled PGF2α in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • Cell membranes (typically 20-50 µg of protein)

    • AL-8810 dilution or unlabeled PGF2α (for non-specific binding) or buffer (for total binding).

    • [³H]PGF2α (at a concentration near its Kd, e.g., 1-5 nM).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of AL-8810 and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³H]Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of AL-8810 to inhibit agonist-induced production of inositol phosphates, a downstream product of PLC activation.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5 or 3T3 cells)

  • myo-[³H]inositol

  • Inositol-free culture medium

  • LiCl solution (e.g., 10 mM)

  • FP receptor agonist (e.g., fluprostenol)

  • AL-8810

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in multi-well plates and grow to near confluence.

  • Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells with LiCl solution for a short period (e.g., 15-30 minutes) to inhibit inositol monophosphatase.

  • Add AL-8810 at various concentrations and incubate for a defined period.

  • Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., EC₈₀ of fluprostenol).

  • Terminate the reaction by adding ice-cold PCA or TCA.

  • Extract the inositol phosphates by neutralizing the acid and applying the supernatant to Dowex anion-exchange columns.

  • Elute the total [³H]inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.

  • Measure the radioactivity in the eluate by scintillation counting.

  • Plot the agonist-induced inositol phosphate production against the concentration of AL-8810 to determine the IC₅₀.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay measures the ability of AL-8810 to block agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the FP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • FP receptor agonist

  • AL-8810

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Add AL-8810 at various concentrations to the wells.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the FP receptor agonist into the wells and immediately record the change in fluorescence over time.

  • The peak fluorescence intensity or the area under the curve is used to quantify the calcium response.

  • Plot the agonist-induced calcium response against the concentration of AL-8810 to determine the IC₅₀.

Experimental_Workflow cluster_Radioligand Radioligand Binding Assay cluster_Functional Functional Assays cluster_IP3 Inositol Phosphate Assay cluster_Ca Calcium Mobilization Assay Membrane_Prep Prepare FP Receptor Membranes Incubation Incubate Membranes with [3H]PGF2α & AL-8810 Membrane_Prep->Incubation Filtration Separate Bound/Free by Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Radio Calculate Ki Counting->Analysis_Radio Cell_Labeling Label Cells with [3H]inositol Antagonist_Inc Pre-incubate with AL-8810 Cell_Labeling->Antagonist_Inc Agonist_Stim Stimulate with FP Agonist Antagonist_Inc->Agonist_Stim Extraction Extract Inositol Phosphates Agonist_Stim->Extraction Chromatography Anion-Exchange Chromatography Extraction->Chromatography IP_Counting Scintillation Counting Chromatography->IP_Counting Analysis_IP Determine IC50 IP_Counting->Analysis_IP Dye_Loading Load Cells with Calcium Dye Antagonist_Inc_Ca Pre-incubate with AL-8810 Dye_Loading->Antagonist_Inc_Ca Fluorescence_Reading Measure Fluorescence & Inject Agonist Antagonist_Inc_Ca->Fluorescence_Reading Analysis_Ca Determine IC50 Fluorescence_Reading->Analysis_Ca

Caption: General workflow for in vitro characterization of AL-8810.

In Vivo Applications

AL-8810 has been utilized in various animal models to investigate the in vivo functions of the FP receptor. For instance, it has been employed in studies of ocular hypertension, where FP receptor agonists are used to lower intraocular pressure.[2] AL-8810 can block the effects of these agonists, confirming their mechanism of action through the FP receptor.[9] Furthermore, AL-8810 has been investigated in models of traumatic brain injury, where it has shown neuroprotective effects, suggesting a role for the FP receptor in the inflammatory response to brain injury.[10][11]

Conclusion

AL-8810 is a well-characterized and selective FP receptor antagonist that has become an indispensable tool in prostaglandin research. Its ability to competitively block the canonical Gq/11-PLC signaling pathway, coupled with its intriguing biased agonism towards the ERK1/2 pathway, provides researchers with a sophisticated instrument to dissect the multifaceted roles of the FP receptor. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate its effective use in both basic research and drug discovery, ultimately contributing to a deeper understanding of FP receptor biology and its therapeutic potential.

References

An In-depth Technical Guide to the FP Receptor Binding Affinity of AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including intraocular pressure regulation and uterine contraction. AL-8810 is the active carboxylic acid form, while its isopropyl ester is a prodrug designed to enhance corneal penetration in ophthalmic applications. This technical guide provides a comprehensive overview of the binding affinity of AL-8810 to the FP receptor, details the experimental protocols used for its characterization, and elucidates the associated signaling pathways. As a prodrug, AL-8810 isopropyl ester exhibits low affinity for the FP receptor and requires in vivo hydrolysis to its active form, AL-8810, to exert its antagonist effects.

Quantitative Analysis of Binding Affinity

The binding affinity of AL-8810 for the FP receptor has been determined in various cell systems, consistently demonstrating its potent and selective antagonist properties. The isopropyl ester, being a prodrug, is designed for efficient tissue penetration and is subsequently hydrolyzed by endogenous esterases to the active compound, AL-8810. Consequently, direct binding affinity data for the isopropyl ester is sparse and not pharmacologically relevant, as its in vivo activity is attributable to the acid form.

The antagonist potency of AL-8810 is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist that occupies 50% of the receptors in the absence of the agonist.

CompoundCell LineAssay TypeAgonistKi (nM)pA2Reference
AL-8810A7r5 rat vascular smooth muscle cellsPhosphatidylinositol TurnoverFluprostenol426 ± 636.68 ± 0.23[1][2]
AL-8810Swiss mouse 3T3 fibroblastsPhosphatidylinositol TurnoverFluprostenol400-5006.34 ± 0.09[1][2][3]
AL-8810HEK-293 cells (cloned human ocular FP receptor)Phosphatidylinositol TurnoverFluprostenolSimilar to native cells-[3]
AL-8810Mouse 3T3 cellsNot SpecifiedNot Specified200 ± 60-
AL-8810Rat A7r5 cellsNot SpecifiedNot Specified400 ± 100-
Bimatoprost (for comparison)HEK-293 cells (cloned human FP receptors)Radioligand Displacement ([3H]PGF2α)-6310 ± 1650-[4][5]

Signaling Pathways

The FP receptor primarily signals through the canonical Gq protein pathway. However, evidence also suggests the existence of alternative signaling mechanisms.

Canonical Gq/Phospholipase C Pathway

Upon agonist binding, the FP receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. AL-8810 acts as a competitive antagonist in this pathway, blocking the agonist-induced activation of PLC.[3]

FP_Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Agonist PGF2α (Agonist) Agonist->FP_receptor Binds AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Blocks

Canonical FP Receptor Gq Signaling Pathway
Alternative Pathway: EGFR Transactivation

Interestingly, AL-8810 has been shown to activate the ERK1/2 MAP kinase pathway through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR). This occurs independently of the Gq/PLC pathway and involves Src kinase and the shedding of EGF, likely via matrix metalloproteases. This biased agonism of AL-8810 leads to a rapid and transient activation of ERK1/2 in the nucleus.

FP_EGFR_Transactivation cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Src Src Kinase FP_receptor->Src Activates EGFR EGFR ERK12 ERK1/2 EGFR->ERK12 Activates MMP MMP proEGF pro-EGF MMP->proEGF Cleaves EGF EGF proEGF->EGF Src->MMP Activates Nucleus Nucleus ERK12->Nucleus Translocates AL8810 AL-8810 AL8810->FP_receptor EGF->EGFR Binds & Activates

AL-8810-mediated EGFR Transactivation Pathway

Experimental Protocols

The determination of the binding affinity and antagonist activity of AL-8810 for the FP receptor primarily involves two key experimental approaches: radioligand binding assays and functional assays such as the phosphatidylinositol turnover assay.

Radioligand Binding Assay (Competitive)

This assay directly measures the ability of a test compound (e.g., AL-8810) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibition constant (Ki) of AL-8810 for the FP receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cells endogenously expressing the FP receptor (e.g., A7r5 cells) or cells transiently or stably transfected with the FP receptor.

  • Radioligand: A high-affinity radiolabeled FP receptor agonist or antagonist, such as [3H]-PGF2α.

  • Test Compound: AL-8810 in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled FP receptor agonist (e.g., PGF2α or fluprostenol) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-250 µL:

    • A fixed amount of the membrane preparation (e.g., 15 µg of protein).

    • A fixed concentration of the radioligand (e.g., [3H]-PGF2α at a concentration close to its Kd).

    • Increasing concentrations of the test compound (AL-8810).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of AL-8810 to generate a competition curve.

    • Determine the IC50 value (the concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol (PI) Turnover Assay

This is a functional assay that measures the ability of an antagonist to inhibit the agonist-stimulated production of inositol phosphates, a downstream product of FP receptor activation via the Gq pathway.

Objective: To determine the functional antagonist potency (Ki) of AL-8810.

Materials:

  • Cell Line: A cell line expressing the FP receptor (e.g., A7r5 or Swiss 3T3 fibroblasts).

  • Radiolabel: [3H]-myo-inositol.

  • Agonist: A potent FP receptor agonist (e.g., fluprostenol).

  • Antagonist: AL-8810 in a range of concentrations.

  • Stimulation Buffer: A buffer containing LiCl to inhibit the degradation of inositol phosphates.

  • Extraction Solution: e.g., a solution of chloroform, methanol, and HCl.

  • Anion Exchange Chromatography Columns: To separate the inositol phosphates.

  • Scintillation Counter.

Procedure:

  • Cell Culture and Labeling: Culture the cells in 24-well plates and label them overnight with [3H]-myo-inositol in an inositol-free medium. The [3H]-myo-inositol will be incorporated into the cell membrane as phosphatidylinositols.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with increasing concentrations of AL-8810 for a specific time (e.g., 15 minutes).

  • Agonist Stimulation: Add a fixed, sub-maximal concentration of the FP receptor agonist (e.g., 100 nM fluprostenol) to the wells (except for the basal control wells) and incubate for a defined period (e.g., 60 minutes) in the presence of LiCl.

  • Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.

  • Separation: Apply the aqueous phase to anion exchange columns to separate the [3H]-inositol phosphates from the free [3H]-inositol.

  • Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates produced against the log concentration of AL-8810.

    • Determine the IC50 value for the inhibition of agonist-stimulated PI turnover.

    • Perform a Schild analysis by measuring the dose-response curves of the agonist in the presence of different concentrations of AL-8810. The pA2 value, a measure of antagonist potency, can be derived from the Schild plot.

Experimental Workflow Overview

The following diagram illustrates the general workflow for characterizing the FP receptor binding affinity and antagonist activity of a compound like AL-8810.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay cluster_data Data Interpretation cell_culture Cell Culture (FP-expressing cells) membrane_prep Membrane Preparation cell_culture->membrane_prep pi_turnover Phosphatidylinositol Turnover Assay cell_culture->pi_turnover radioligand_assay Radioligand Binding ([³H]-PGF2α displacement) membrane_prep->radioligand_assay calc_ic50_ki Calculate IC50 & Ki radioligand_assay->calc_ic50_ki data_analysis Comprehensive Data Analysis & Interpretation calc_ic50_ki->data_analysis schild_analysis Schild Analysis pi_turnover->schild_analysis schild_analysis->data_analysis

General Workflow for Characterizing FP Receptor Antagonists

Conclusion

AL-8810 is a well-characterized, potent, and selective competitive antagonist of the FP receptor, with a Ki in the sub-micromolar range. Its isopropyl ester is an effective prodrug that facilitates its therapeutic use, particularly in ophthalmology. The primary mechanism of its antagonist action is through the inhibition of the canonical Gq/PLC signaling pathway. The detailed experimental protocols for radioligand binding and phosphatidylinositol turnover assays provide robust methods for quantifying its binding affinity and functional potency. A thorough understanding of its pharmacological profile is crucial for its application in research and the development of novel therapeutics targeting the FP receptor.

References

An In-depth Technical Guide to the Hydrolysis of AL-8810 (Travoprost) Isopropyl Ester to its Active Acid Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of AL-8810 (travoprost) isopropyl ester, a prostaglandin (B15479496) F2α analog, into its biologically active free acid form. Travoprost (B1681362) is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its efficacy is dependent on its conversion from a prodrug to the active metabolite within the eye.[1][2] This document details the enzymatic process, presents relevant quantitative data, outlines detailed experimental protocols for studying this conversion, and visualizes the key pathways involved.

Introduction: The Prodrug Strategy

Travoprost is administered as an isopropyl ester prodrug to enhance its lipophilicity and facilitate its penetration across the cornea.[3][4] The ester linkage is designed to be cleaved by endogenous enzymes within the eye, releasing the active travoprost free acid (also known as AL-5848 or fluprostenol).[1][4][5] This targeted bioactivation is a critical step in the drug's mechanism of action. The active acid is a potent and selective agonist of the prostaglandin F (FP) receptor.[2][3]

The Hydrolysis Reaction: From Inactive Ester to Active Acid

The conversion of travoprost isopropyl ester to its active free acid is an enzymatic hydrolysis reaction. This process is rapid and primarily occurs in the cornea, mediated by a class of enzymes known as esterases.[1][2]

The Enzymes Responsible: Corneal Carboxylesterases

The primary enzymes responsible for the hydrolysis of travoprost in the cornea are carboxylesterases (CES), with carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) being the most relevant isoforms.[6][7] These enzymes are abundantly expressed in ocular tissues, particularly in the cornea, and are responsible for the metabolism of a wide range of ester-containing drugs and prodrugs.[6][7] CES1 generally hydrolyzes substrates with large acyl groups and small alcohol moieties, while CES2 prefers substrates with small acyl groups and large alcohol components.[6][7]

Reaction Kinetics

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacokinetics of travoprost and its active acid form.

Table 1: Pharmacokinetic Parameters of Travoprost Free Acid in Humans Following Topical Ocular Administration of Travoprost 0.004%

ParameterValueReference
Peak Plasma Concentration (Cmax)≤ 25 pg/mL[1]
Time to Peak Plasma Concentration (Tmax)Within 30 minutes[3][8]
Plasma Half-lifeApproximately 45 minutes[3]
Plasma ClearanceRapid (not detectable one hour after dosing)[1]

Table 2: Pharmacokinetic Parameters of Travoprost Free Acid in Plasma of Different Patient Populations Following Topical Ocular Administration

Patient PopulationPeak Plasma Concentration (Cmax)Reference
Normal SubjectsBelow Quantitation Limit (BQL) to 32 pg/mL[8]
Renally Impaired SubjectsBQL to 17 pg/mL[8]
Hepatically Impaired SubjectsBQL to 52 pg/mL[8]

Data from a study involving multiple once-daily topical ocular administration of TRAVATAN® 0.004%.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the hydrolysis of travoprost.

Preparation of Ocular Tissue Homogenates

A standardized protocol for the extraction and homogenization of ocular tissues is crucial for reproducible in vitro studies.[9][10][11][12]

Materials:

  • Freshly enucleated animal (e.g., rabbit) or human donor eyes

  • Phosphate-buffered saline (PBS), ice-cold

  • Dissection tools (scissors, forceps, scalpel)

  • Homogenizer (e.g., Bead Ruptor) with ceramic beads

  • Centrifuge

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Immediately place the enucleated eye in ice-cold PBS.

  • Under a dissecting microscope, carefully dissect the cornea from the globe.

  • Wash the isolated cornea with ice-cold PBS to remove any contaminants.

  • Weigh the corneal tissue.

  • Place the cornea in a pre-filled homogenizing tube with ceramic beads and an appropriate volume of ice-cold homogenization buffer (e.g., PBS or Tris-HCl with protease inhibitors). A common ratio is 1:3 (w/v) tissue to buffer.[9][12]

  • Homogenize the tissue according to the homogenizer manufacturer's instructions, ensuring the sample remains cold.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Collect the supernatant (corneal homogenate) and store it on ice for immediate use or at -80°C for long-term storage.

  • Determine the total protein concentration of the homogenate using a standard protein assay. This is essential for normalizing enzyme activity.

In Vitro Hydrolysis Assay

This assay measures the rate of conversion of travoprost isopropyl ester to its active acid in the presence of corneal homogenate.

Materials:

  • Travoprost isopropyl ester standard solution

  • Travoprost free acid standard solution

  • Corneal homogenate (prepared as in section 4.1)

  • Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Reaction termination solution (e.g., acetonitrile (B52724) or methanol)

  • LC-MS/MS system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes, each containing the incubation buffer and a specific concentration of travoprost isopropyl ester.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding a predetermined amount of corneal homogenate (e.g., 50-100 µg of total protein).

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold termination solution.

  • Centrifuge the terminated reactions at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

  • Collect the supernatant and analyze the formation of travoprost free acid using a validated LC-MS/MS method.

  • Calculate the rate of hydrolysis, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Ex Vivo Corneal Perfusion Study

This model simulates the in vivo environment to study the permeation and simultaneous hydrolysis of travoprost.[13][14]

Materials:

  • Freshly enucleated animal (e.g., rabbit) eyes

  • Franz diffusion cell apparatus

  • Perfusion buffer (e.g., simulated tear fluid)

  • Travoprost formulation

  • Sampling syringe

  • LC-MS/MS system

Procedure:

  • Excise the cornea and mount it in the Franz diffusion cell, separating the donor and receptor chambers.

  • Fill the receptor chamber with a known volume of perfusion buffer, maintained at 34-37°C, and ensure it is constantly stirred.

  • Apply the travoprost formulation to the epithelial surface of the cornea in the donor chamber.

  • At predetermined time intervals, collect samples from the receptor chamber and replace the volume with fresh, pre-warmed perfusion buffer.

  • At the end of the experiment, carefully dismount the cornea, rinse it, and homogenize it as described in section 4.1.

  • Analyze the concentrations of both travoprost isopropyl ester and travoprost free acid in the receptor chamber samples and the corneal homogenate using a validated LC-MS/MS method.

  • These data will provide insights into the rate of corneal penetration and the extent of hydrolysis during transport.

In Vivo Pharmacokinetic Study in Rabbits

This study determines the absorption, distribution, metabolism, and excretion of travoprost and its active metabolite in a living organism.

Materials:

  • New Zealand White rabbits

  • Travoprost ophthalmic solution

  • Anesthetic agents

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Ocular tissue collection tools

  • LC-MS/MS system

Procedure:

  • Acclimatize the rabbits to the laboratory conditions.

  • Administer a single topical dose of travoprost ophthalmic solution to one eye of each rabbit.

  • At specified time points post-dosing (e.g., 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours), collect blood samples from the marginal ear vein.

  • At the same or different time points, euthanize subsets of animals and collect ocular tissues, including the cornea and aqueous humor.

  • Process the blood samples to obtain plasma.

  • Homogenize the corneal tissue as described in section 4.1.

  • Extract travoprost and travoprost free acid from plasma, aqueous humor, and corneal homogenate samples, typically using liquid-liquid or solid-phase extraction.

  • Quantify the concentrations of the parent drug and its metabolite using a validated LC-MS/MS method.[15][16]

  • Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Hydrolysis_and_Activation cluster_cornea Cornea cluster_action Site of Action Travoprost_Ester Travoprost Isopropyl Ester (AL-8810) Corneal_Esterases Corneal Esterases (CES1, CES2) Travoprost_Ester->Corneal_Esterases Penetration Travoprost_Acid Travoprost Free Acid (Active Metabolite) Corneal_Esterases->Travoprost_Acid Hydrolysis FP_Receptor FP Receptor (Ciliary Muscle, Trabecular Meshwork) Travoprost_Acid->FP_Receptor Binding & Activation Signaling_Cascade Signaling Cascade FP_Receptor->Signaling_Cascade IOP_Reduction Increased Aqueous Outflow & IOP Reduction Signaling_Cascade->IOP_Reduction

Prodrug activation and mechanism of action.

InVitro_Workflow Start Start: Ocular Tissue (e.g., Rabbit Cornea) Homogenization Tissue Homogenization Start->Homogenization Protein_Quant Protein Quantification Homogenization->Protein_Quant Incubation Incubation with Travoprost Isopropyl Ester Protein_Quant->Incubation Time_Points Sampling at Various Time Points Incubation->Time_Points Termination Reaction Termination Time_Points->Termination Protein_Precip Protein Precipitation Termination->Protein_Precip Analysis LC-MS/MS Analysis of Travoprost Free Acid Protein_Precip->Analysis Data_Analysis Data Analysis: Rate of Hydrolysis Analysis->Data_Analysis

Workflow for in vitro hydrolysis assay.

Signaling_Pathway Travoprost_Acid Travoprost Free Acid FP_Receptor FP Prostanoid Receptor (GPCR) Travoprost_Acid->FP_Receptor G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Increased Uveoscleral Outflow) Ca_Mobilization->Cellular_Response MAPK_Activation MAP Kinase Activation PKC_Activation->MAPK_Activation MAPK_Activation->Cellular_Response

FP receptor signaling pathway.

Conclusion

The hydrolysis of travoprost isopropyl ester to its active free acid by corneal esterases is a critical step for its therapeutic effect in lowering intraocular pressure. This technical guide has provided an in-depth overview of this process, including the enzymes involved, quantitative pharmacokinetic data, and detailed experimental protocols for its investigation. The provided visualizations offer a clear summary of the key pathways. A thorough understanding of this bioactivation process is essential for the development of future ophthalmic prodrugs and for optimizing the therapeutic efficacy of existing treatments. Further research to determine the specific kinetic parameters of travoprost with individual corneal carboxylesterase isoforms would provide a more complete picture of this important metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for AL 8810 Isopropyl Ester in Primary Human Ocular Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2][3][4] As an analog of prostaglandin F2α, it is a valuable pharmacological tool for investigating FP receptor-mediated signaling pathways.[5] In ocular research, understanding the role of the FP receptor in primary human ocular fibroblasts is crucial, as these cells are implicated in physiological processes and pathological conditions such as glaucoma and ocular fibrosis. These application notes provide a comprehensive protocol for the use of AL 8810 isopropyl ester in primary human ocular fibroblasts, covering cell culture, experimental procedures, and data analysis.

Mechanism of Action

AL 8810 acts as a competitive antagonist at the FP receptor, a G-protein coupled receptor.[5] Activation of the FP receptor by its natural ligand, prostaglandin F2α (PGF2α), typically stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Downstream effects include the activation of the RhoA/ROCK and ERK/MAPK signaling pathways, which are involved in cell contraction, proliferation, and extracellular matrix remodeling.[6][7] AL 8810 blocks these effects by preventing the binding of PGF2α or other FP receptor agonists.[5]

Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2a FP_Receptor FP Receptor PGF2a->FP_Receptor Agonist Binding Gq_protein Gq Protein FP_Receptor->Gq_protein Activation AL8810 AL 8810 AL8810->FP_Receptor Antagonist Binding PLC Phospholipase C (PLC) Gq_protein->PLC Activation RhoA_ROCK RhoA/ROCK Pathway Gq_protein->RhoA_ROCK Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activation ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK Activation Gene_Expression Gene Expression (e.g., MMPs, Collagen) RhoA_ROCK->Gene_Expression ERK_MAPK->Gene_Expression

Caption: FP Receptor Signaling Pathway and Inhibition by AL 8810.

Quantitative Data

ParameterCell LineValueReference
EC50 (Agonist activity) A7r5 rat thoracic aorta smooth muscle cells261 +/- 44 nM[5]
Swiss mouse 3T3 fibroblasts186 +/- 63 nM[5]
Emax (relative to cloprostenol) A7r5 rat thoracic aorta smooth muscle cells19%[5]
Swiss mouse 3T3 fibroblasts23%[5]
pA2 (Antagonist activity) A7r5 cells6.68 +/- 0.23[5]
3T3 cells6.34 +/- 0.09[5]
Ki (Antagonist activity) A7r5 cells (against 100 nM fluprostenol)426 +/- 63 nM[5]
Mouse 3T3 cells0.2 +/- 0.06 µM[4]
Rat A7r5 cells0.4 +/- 0.1 µM[4]

Experimental Protocols

Culture of Primary Human Ocular Fibroblasts

Materials:

  • Primary Human Ocular Fibroblasts (e.g., from ScienCell, Innoprot, or isolated from donor tissue)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • T-75 culture flasks

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved primary human ocular fibroblasts rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh Fibroblast Growth Medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them using Trypsin-EDTA. A split ratio of 1:3 to 1:4 is recommended.

Determination of this compound Cytotoxicity (MTT Assay)

Materials:

  • Primary human ocular fibroblasts

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Fibroblast Growth Medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed primary human ocular fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in growth medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Replace the medium in each well with 100 µL of the prepared AL 8810 dilutions or control medium.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Analysis of Gene Expression by qPCR

Materials:

  • Primary human ocular fibroblasts

  • 6-well plates

  • This compound

  • PGF2α (or other FP agonist)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., COL1A1, ACTA2, MMP1, MMP3) and housekeeping genes (e.g., GAPDH, B2M)

  • qPCR instrument

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours if necessary.

  • Pre-treat cells with various concentrations of AL 8810 (non-cytotoxic concentrations determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with an FP agonist (e.g., 100 nM PGF2α) for a specified time (e.g., 6, 12, or 24 hours). Include appropriate controls (untreated, agonist-only, AL 8810-only).

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers for target and housekeeping genes, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Analysis of Protein Expression by Western Blot

Materials:

  • Primary human ocular fibroblasts

  • 6-well or 10 cm plates

  • This compound

  • PGF2α (or other FP agonist)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-collagen I, anti-α-SMA, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells as described in the qPCR protocol (steps 1-4).

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Extracellular Matrix (ECM) Deposition Assay (Immunofluorescence)

Materials:

  • Primary human ocular fibroblasts

  • 24-well plates with coverslips

  • This compound

  • PGF2α (or other FP agonist)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-collagen I, anti-fibronectin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI

  • Fluorescence microscope

Protocol:

  • Seed cells onto coverslips in 24-well plates and allow them to adhere.

  • Treat the cells as described in the qPCR protocol (steps 1-4) for an extended period (e.g., 48-72 hours) to allow for ECM deposition.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with primary antibodies against ECM proteins overnight at 4°C.

  • Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the fluorescence intensity to assess the amount of deposited ECM.

Experimental Workflow

Experimental_Workflow Start Start Culture_Cells 1. Culture Primary Human Ocular Fibroblasts Start->Culture_Cells Cytotoxicity 2. Determine AL 8810 Cytotoxicity (MTT Assay) Culture_Cells->Cytotoxicity Dose_Response 3. Establish Dose-Response (qPCR for key genes) Cytotoxicity->Dose_Response Mechanism_Studies 4. Mechanistic Studies Dose_Response->Mechanism_Studies Gene_Expression Gene Expression (qPCR) Mechanism_Studies->Gene_Expression Protein_Expression Protein Expression (Western Blot) Mechanism_Studies->Protein_Expression ECM_Deposition ECM Deposition (Immunofluorescence) Mechanism_Studies->ECM_Deposition Data_Analysis 5. Data Analysis and Interpretation Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis ECM_Deposition->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for AL 8810 in Ocular Fibroblasts.

References

Application Notes and Protocols: AL-8810 Isopropyl Ester in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a selective prostaglandin (B15479496) F2α (FP) receptor antagonist.[1][2] It is a valuable pharmacological tool for investigating the role of the FP receptor in various physiological processes, including the regulation of intraocular pressure (IOP).[1] In glaucoma research, AL-8810 is instrumental in elucidating the mechanisms of action of prostaglandin analogs, a first-line treatment for elevated IOP.[3][4][5] While primarily known as an antagonist, AL-8810 also exhibits weak partial agonist activity at the FP receptor.[1][6] This dual characteristic allows for the exploration of nuanced signaling pathways involved in IOP modulation.

Prostaglandin F2α (PGF2α) and its analogs lower IOP by increasing the uveoscleral outflow of aqueous humor.[2][3] This process is mediated by the FP receptor. AL-8810 allows researchers to block this pathway and study alternative or complementary mechanisms of IOP reduction. It has been used to demonstrate that the IOP-lowering effects of certain compounds can be independent of FP receptor activation.

These application notes provide a comprehensive overview of the use of AL-8810 isopropyl ester in glaucoma research models, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Data Presentation

In Vitro Pharmacological Profile of AL-8810
ParameterCell LineValueReference
Agonist Potency (EC50) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Maximal Efficacy (Emax) A7r5 rat thoracic aorta smooth muscle cells19% (relative to cloprostenol)[1]
Swiss mouse 3T3 fibroblasts23% (relative to cloprostenol)[1]
Antagonist Inhibition Constant (Ki) A7r5 cells (antagonizing fluprostenol)426 ± 63 nM[1]
Human cloned ciliary body-derived FP receptor1.9 ± 0.3 µM[7]
Human trabecular meshwork cells2.6 ± 0.5 µM[7]
Human ciliary muscle cells5.7 µM[7]
Mouse 3T3 cells0.2 ± 0.06 µM[7]
pA2 A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]
In Vivo Effects of AL-8810 on Intraocular Pressure in a Mouse Model
Treatment GroupAnimal ModelAL-8810 ConcentrationChange in IOPObservation PeriodReference
AL-8810 aloneWild-type mice10 mM (topical)Minimal effect5 days[8][9]
Latanoprost (B1674536) Free Acid (LFA) + AL-8810Wild-type mice10 mM (topical)Minimal effect5 days[8][9]
Stanniocalcin-1 (STC-1) + AL-8810Wild-type mice10 mM (topical)Significant reduction5 days[8][9]

Signaling Pathways

AL-8810 distinguishes itself from PGF2α through a unique signaling pathway. While PGF2α primarily activates the canonical Gαq/11-Protein Kinase C (PKC) pathway, AL-8810 triggers a Gαq/11-independent mechanism.[6][10] This alternative pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) through Src kinase activation and subsequent shedding of EGF, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade (ERK1/2).[6][10][11]

AL8810_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AL8810 AL-8810 FP_Receptor FP Receptor AL8810->FP_Receptor Src Src Kinase FP_Receptor->Src Gαq/11 independent EGFR EGFR ERK1_2 ERK1/2 EGFR->ERK1_2 transactivation EGF EGF EGF->EGFR MMPs Matrix Metalloproteases Src->MMPs MMPs->EGF shedding pERK1_2 pERK1/2 ERK1_2->pERK1_2 Phosphorylation Nuclear_pERK1_2 Nuclear pERK1/2 pERK1_2->Nuclear_pERK1_2 Translocation Gene_Transcription Gene Transcription Nuclear_pERK1_2->Gene_Transcription

AL-8810 Signaling Pathway

Experimental Protocols

Protocol 1: In Vivo Glaucoma Model in Rabbits (Acute Ocular Hypertension)

This protocol describes the induction of acute ocular hypertension in rabbits for the evaluation of topically administered AL-8810.

Materials:

  • Male Japanese albino rabbits (2.5-3.0 kg)

  • 5% glucose solution

  • AL-8810 isopropyl ester solution (specify concentration)

  • Vehicle control solution

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Tonometer (e.g., Tono-Pen)

  • Micropipette

Procedure:

  • Animal Acclimatization: House rabbits under standard conditions (25°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic. Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer.

  • Drug Administration: 10 minutes prior to glucose infusion, topically administer 30 µL of AL-8810 solution to one eye and 30 µL of vehicle to the contralateral eye.

  • Induction of Ocular Hypertension: Induce ocular hypertension by a rapid infusion of 5% glucose solution (15 mL/kg) into the marginal ear vein.[12]

  • IOP Monitoring: Measure IOP at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose infusion.

  • Data Analysis: Calculate the change in IOP from baseline at each time point for both treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the IOP-lowering effect of AL-8810.

Rabbit_Glaucoma_Model_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline_IOP Measure Baseline IOP Acclimatization->Baseline_IOP Drug_Admin Topical Administration (AL-8810 or Vehicle) Baseline_IOP->Drug_Admin OHT_Induction Induce Ocular Hypertension (5% Glucose Infusion) Drug_Admin->OHT_Induction IOP_Monitoring Monitor IOP at Intervals OHT_Induction->IOP_Monitoring Data_Analysis Data Analysis IOP_Monitoring->Data_Analysis End End Data_Analysis->End

Workflow for Acute Ocular Hypertension Model in Rabbits
Protocol 2: In Vivo Glaucoma Model in Rabbits (Chronic Ocular Hypertension)

This protocol outlines the induction of chronic ocular hypertension in rabbits for long-term studies of AL-8810's effects.

Materials:

  • Male New Zealand white rabbits

  • Betamethasone (B1666872) suspension

  • AL-8810 isopropyl ester solution (specify concentration)

  • Vehicle control solution

  • Topical anesthetic

  • Tonometer

  • Syringes and needles for subconjunctival injection

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Induction of Chronic Ocular Hypertension: Induce ocular hypertension by weekly subconjunctival injections of betamethasone suspension in both eyes for a specified period (e.g., 3 weeks).[13][14]

  • IOP Monitoring during Induction: Monitor IOP weekly to confirm the development of sustained ocular hypertension.

  • Treatment Initiation: Once stable ocular hypertension is established, begin treatment. Divide the rabbits into groups: AL-8810 treated, vehicle-treated, and a standard-of-care control (e.g., timolol (B1209231) 0.5%).

  • Drug Administration: Administer the respective treatments topically to one eye twice daily for the duration of the study (e.g., 7 days).[13][14] The contralateral eye can serve as an untreated control.

  • IOP Monitoring during Treatment: Measure IOP daily or at other regular intervals throughout the treatment period.

  • Data Analysis: Compare the IOP in the treated eyes to both the contralateral control eyes and the vehicle-treated group. Analyze the percentage reduction in IOP from the hypertensive baseline.

Chronic_Glaucoma_Model_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Induction Induce Chronic OHT (Betamethasone Injections) Acclimatization->Induction IOP_Check Monitor IOP for Stability Induction->IOP_Check weekly Treatment Initiate Treatment (AL-8810, Vehicle, etc.) IOP_Check->Treatment Stable OHT Daily_IOP Daily IOP Monitoring Treatment->Daily_IOP Analysis Data Analysis Daily_IOP->Analysis End End Analysis->End

Workflow for Chronic Ocular Hypertension Model in Rabbits

Conclusion

AL-8810 isopropyl ester is an indispensable tool for glaucoma research. Its properties as a selective FP receptor antagonist with partial agonist activity provide a unique opportunity to dissect the complex signaling pathways that regulate intraocular pressure. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments to further our understanding of glaucoma pathophysiology and to evaluate novel therapeutic strategies. The distinct signaling mechanism of AL-8810, involving EGFR transactivation, opens new avenues for exploring non-canonical prostaglandin signaling in the eye.

References

Application Notes and Protocols for Investigating AL 8810 Isopropyl Ester in TGF-β2-Induced Fibrosis in Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary open-angle glaucoma (POAG) is a leading cause of irreversible blindness worldwide, frequently associated with elevated intraocular pressure (IOP). This increase in IOP is largely attributed to fibrotic changes in the trabecular meshwork (TM), which impede aqueous humor outflow. Transforming growth factor-beta 2 (TGF-β2) is a key cytokine implicated in the pathogenesis of this fibrosis.[1][2][3][4][5] TGF-β2 promotes the excessive deposition of extracellular matrix (ECM) proteins, such as fibronectin and collagen, and induces a contractile, myofibroblast-like phenotype in TM cells, characterized by increased expression of alpha-smooth muscle actin (α-SMA).

AL 8810 isopropyl ester is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor). While PGF2α analogs are commonly used to lower IOP, the role of FP receptor antagonism in the context of TM fibrosis is not well-established. These application notes provide a framework for investigating the potential of this compound to counteract TGF-β2-induced fibrotic changes in human trabecular meshwork (HTM) cells. The provided protocols are based on established methodologies for studying TM fibrosis and offer a basis for exploring this novel therapeutic strategy.

Signaling Pathways Overview

TGF-β2 initiates a fibrotic cascade by binding to its receptors on the surface of TM cells, activating both canonical (Smad) and non-canonical (e.g., RhoA/ROCK) signaling pathways. This leads to the upregulation of fibrotic genes and proteins. The FP receptor, when activated by PGF2α, is known to influence TM cell contractility. The potential interplay between FP receptor antagonism by AL 8810 and the TGF-β2 signaling pathway presents an area for investigation.

TGF_beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TGFB2 TGF-β2 TGFBR TGF-β Receptor (Type I/II) TGFB2->TGFBR Smad Smad2/3 Phosphorylation TGFBR->Smad Canonical Pathway RhoA RhoA/ROCK Pathway TGFBR->RhoA Non-Canonical Pathway Smad_nuc Translocation to Nucleus Smad->Smad_nuc Fibrosis Fibrotic Response: - Increased ECM Deposition - Increased Cell Contractility RhoA->Fibrosis Gene Gene Transcription (Fibronectin, Collagen, α-SMA) Smad_nuc->Gene Gene->Fibrosis

Caption: TGF-β2 signaling cascade in trabecular meshwork cells.

Experimental Protocols

Protocol 1: Induction of Fibrosis in Human Trabecular Meshwork (HTM) Cells

This protocol describes the induction of a fibrotic phenotype in cultured primary HTM cells using TGF-β2.

Materials:

  • Primary human trabecular meshwork (HTM) cells

  • TM cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Serum-free TM cell culture medium

  • Recombinant human TGF-β2 (carrier-free)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed primary HTM cells in 6-well or 12-well plates and culture in complete TM cell culture medium until they reach 80-90% confluency.

  • Serum Starvation: Once confluent, aspirate the complete medium, wash the cells once with PBS, and replace with serum-free medium. Incubate for 24 hours to synchronize the cells.

  • TGF-β2 Treatment: Prepare a working solution of TGF-β2 in serum-free medium at a final concentration of 5 ng/mL. Aspirate the serum-free medium from the cells and add the TGF-β2-containing medium. For control wells, add serum-free medium without TGF-β2.

  • Incubation: Incubate the cells for 48-72 hours to induce a fibrotic response.

  • Endpoint Analysis: After the incubation period, cells can be harvested for analysis of fibrotic markers by Western blot or qPCR, or fixed for immunofluorescence staining.

Protocol 2: Evaluating the Anti-fibrotic Effect of this compound

This protocol outlines the experimental procedure to assess the ability of AL 8810 to mitigate the fibrotic effects of TGF-β2.

Materials:

  • TGF-β2-treated HTM cells (from Protocol 1)

  • This compound

  • DMSO (vehicle for AL 8810)

  • Serum-free TM cell culture medium

Procedure:

  • Preparation of AL 8810: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to achieve the desired final concentrations (e.g., a dose range of 10 nM to 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Co-treatment:

    • Control Group: Cells treated with serum-free medium containing the vehicle (DMSO).

    • TGF-β2 Group: Cells treated with 5 ng/mL TGF-β2 in serum-free medium.

    • AL 8810 + TGF-β2 Group(s): Cells pre-incubated with various concentrations of AL 8810 for 1-2 hours, followed by the addition of 5 ng/mL TGF-β2.

    • AL 8810 Only Group: Cells treated with the highest concentration of AL 8810 alone to assess its baseline effect.

  • Incubation: Incubate all groups for 48-72 hours.

  • Endpoint Analysis: Harvest cells or supernatant for analysis of fibrotic markers.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (48-72h) cluster_analysis Endpoint Analysis start Seed HTM Cells confluency Culture to 80-90% Confluency start->confluency starve Serum Starve for 24h confluency->starve control Vehicle Control (DMSO) tgfb2 TGF-β2 (5 ng/mL) al8810_tgfb2 AL 8810 (Dose Range) + TGF-β2 al8810_only AL 8810 Only wb Western Blot (Fibronectin, Collagen I, α-SMA) control->wb if_stain Immunofluorescence (α-SMA, Phalloidin) control->if_stain qpcr qPCR (FN1, COL1A1, ACTA2) control->qpcr tgfb2->wb tgfb2->if_stain tgfb2->qpcr al8810_tgfb2->wb al8810_tgfb2->if_stain al8810_tgfb2->qpcr Logical_Relationship TGFB2 TGF-β2 TGFB_Receptor TGF-β Receptor TGFB2->TGFB_Receptor Activates AL8810 AL 8810 FP_Receptor FP Receptor AL8810->FP_Receptor Antagonizes Fibrosis TM Cell Fibrosis (ECM Deposition, Contractility) FP_Receptor->Fibrosis Modulates (Hypothesized) TGFB_Receptor->Fibrosis Promotes

References

Application Notes and Protocols for In Vivo Studies of AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of AL-8810 isopropyl ester, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. This document outlines the mechanism of action, provides detailed experimental protocols for ophthalmological studies, and presents data in a structured format to facilitate experimental design and interpretation.

Introduction to AL-8810 Isopropyl Ester

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As an isopropyl ester prodrug, it is designed for enhanced corneal penetration in topical ophthalmic applications. Following administration, it is hydrolyzed to its active form, AL-8810 acid, which then competitively blocks the FP receptor. This pharmacological tool is invaluable for elucidating the role of the PGF2α signaling pathway in various physiological and pathological processes, particularly in the context of intraocular pressure (IOP) regulation and glaucoma. While PGF2α analogs like latanoprost (B1674536) are first-line treatments for glaucoma due to their IOP-lowering effects, AL-8810 can be used to investigate the specific contribution of the FP receptor to these effects.[3][4]

Mechanism of Action: The FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist such as PGF2α or a synthetic analog, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. AL-8810 acts by competitively binding to the FP receptor, thereby preventing the binding of agonists and inhibiting this signaling cascade.

The FP receptor has also been shown to activate other signaling pathways, including the Rho/Rho kinase pathway, which is involved in cell contraction and migration, and the Ras/Raf/MEK/ERK pathway, which plays a role in cell growth and differentiation.

Below is a diagram illustrating the FP receptor signaling pathway and the point of inhibition by AL-8810.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analog (e.g., Latanoprost) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., IOP Reduction) PKC->Cellular_Response Leads to AL8810 AL-8810 AL8810->FP_Receptor Blocks

FP Receptor Signaling Pathway and AL-8810 Inhibition

Experimental Protocols for In Vivo Ocular Studies

The following protocols are designed for researchers investigating the effects of AL-8810 isopropyl ester in animal models of ocular hypertension and for studying the pharmacology of FP receptor-mediated responses.

Protocol 1: Preparation of AL-8810 Isopropyl Ester Ophthalmic Solution

This protocol describes the preparation of a topical ophthalmic solution of AL-8810 isopropyl ester. Due to the hydrophobic nature of prostaglandin analogs, a solubilizing agent is often necessary.

Materials:

  • AL-8810 isopropyl ester

  • Polysorbate 80 (Tween 80) or Cremophor EL

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free water for injection

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of AL-8810 isopropyl ester in a suitable organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 100 mM).

  • Solubilization: For a final concentration of 10 mM, slowly add the AL-8810 stock solution to a sterile vehicle containing a low concentration of a non-ionic surfactant, such as 0.02% Polysorbate 80 in sterile PBS, while vortexing to ensure proper mixing and solubilization. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid ocular irritation.

  • pH and Osmolarity Adjustment: Adjust the pH of the final solution to between 6.8 and 7.4 using sterile 0.1 N NaOH or 0.1 N HCl. The osmolarity should be adjusted to be within the physiological range (280-320 mOsm/kg) using NaCl if necessary.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile ophthalmic dropper bottle.

  • Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each set of experiments.

Protocol 2: In Vivo Model of Ocular Hypertension and IOP Measurement

This protocol outlines the induction of ocular hypertension in an animal model and the subsequent measurement of intraocular pressure.

Animal Model:

  • New Zealand White rabbits or Brown Norway rats are commonly used models.

  • Animals should be acclimatized for at least one week before the experiment.

  • All procedures should be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

Induction of Ocular Hypertension (Example using water-loading model in rabbits):

  • Administer tap water (70 mL/kg) orally via an orogastric tube to conscious rabbits to induce a transient increase in IOP.[5]

  • Baseline IOP should be measured before water loading.

Intraocular Pressure (IOP) Measurement:

  • Anesthetize the animals with an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine).

  • Apply a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the cornea.

  • Measure IOP using a calibrated tonometer (e.g., Tono-Pen, TonoVet).

  • IOP measurements should be taken at baseline and at specified time points after drug administration.

Protocol 3: Evaluating the Antagonistic Effect of AL-8810 on a PGF2α Agonist-Induced IOP Reduction

This protocol is designed to quantify the ability of AL-8810 to block the IOP-lowering effect of a PGF2α agonist like latanoprost.

Experimental Design:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: PGF2α agonist (e.g., 0.005% latanoprost)

    • Group 3: AL-8810 isopropyl ester (e.g., 10 mM)

    • Group 4: AL-8810 isopropyl ester (e.g., 10 mM) pre-treatment followed by PGF2α agonist (e.g., 0.005% latanoprost)

  • Drug Administration:

    • For Group 4, administer a single topical drop (e.g., 30 µL) of the AL-8810 solution to one eye.

    • After a pre-treatment period (e.g., 30-60 minutes), administer a single topical drop of the PGF2α agonist to the same eye.

    • For the other groups, administer the respective treatments at the same time points.

  • IOP Measurement:

    • Measure IOP at baseline and at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after the administration of the PGF2α agonist.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each group at each time point.

    • Compare the IOP reduction in the PGF2α agonist group with the group pre-treated with AL-8810 to determine the extent of antagonism.

Data Presentation

The following tables provide a structured summary of expected quantitative data from in vivo studies with AL-8810 isopropyl ester.

Table 1: Pharmacological Profile of AL-8810 Acid (Active Metabolite)

ParameterSpecies/Cell LineValueReference
Agonist Activity (EC50) A7r5 rat aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Maximum Efficacy (Emax) A7r5 cells (relative to cloprostenol)19%[1]
3T3 fibroblasts (relative to cloprostenol)23%[1]
Antagonist Activity (pA2) A7r5 cells (vs. fluprostenol)6.68 ± 0.23[1]
3T3 fibroblasts (vs. fluprostenol)6.34 ± 0.09[1]
Inhibition Constant (Ki) A7r5 cells (vs. 100 nM fluprostenol)426 ± 63 nM[1]

Table 2: Example In Vivo Antagonism of Latanoprost-Induced IOP Reduction by AL-8810 in Rabbits (Hypothetical Data)

Treatment GroupNBaseline IOP (mmHg)Peak IOP Reduction from Baseline (mmHg)% Inhibition of Latanoprost Effect
Vehicle 618.5 ± 1.2-0.5 ± 0.3N/A
0.005% Latanoprost 618.2 ± 1.5-4.8 ± 0.70%
10 mM AL-8810 618.8 ± 1.3-0.2 ± 0.4N/A
10 mM AL-8810 + 0.005% Latanoprost 618.4 ± 1.1-1.2 ± 0.5*~75%

*p < 0.05 compared to the Latanoprost group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study evaluating AL-8810.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Rabbits, 1 week) Baseline_IOP Baseline IOP Measurement Animal_Acclimatization->Baseline_IOP Formulation_Prep Preparation of AL-8810 and Agonist Solutions Drug_Admin Topical Drug Administration (Vehicle, Agonist, AL-8810, Combination) Formulation_Prep->Drug_Admin Baseline_IOP->Drug_Admin Time_Course_IOP Time-Course IOP Measurements (e.g., 0, 1, 2, 4, 6, 8 hours) Drug_Admin->Time_Course_IOP Data_Compilation Data Compilation and Calculation of ΔIOP Time_Course_IOP->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Compilation->Statistical_Analysis Results_Interpretation Interpretation of Results and Determination of Antagonism Statistical_Analysis->Results_Interpretation

Typical Experimental Workflow for In Vivo AL-8810 Studies

Conclusion

AL-8810 isopropyl ester is a critical pharmacological tool for dissecting the role of the FP receptor in ocular physiology and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust in vivo studies. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of AL-8810 for their specific experimental conditions. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of prostaglandin signaling in the eye.

References

Application Notes and Protocols: Utilizing AL-8810 Isopropyl Ester in Organ Culture Perfusion of the Anterior Segment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anterior segment organ culture perfusion system is a powerful ex vivo model for investigating the regulation of aqueous humor outflow and intraocular pressure (IOP).[1][2][3] This system allows for the controlled administration of pharmacological agents and real-time monitoring of their effects on outflow facility, mimicking the physiological environment of the human eye's conventional outflow pathway.[3][4] Prostaglandin (B15479496) F2α (PGF2α) analogues, such as latanoprost (B1674536), are a first-line treatment for glaucoma, primarily acting by increasing aqueous humor outflow.[5] These compounds are agonists for the prostaglandin F (FP) receptor.

AL-8810 isopropyl ester is a potent and selective antagonist of the FP receptor.[5] Its utility lies in its ability to competitively block the effects of FP receptor agonists, making it an invaluable tool for dissecting the specific signaling pathways involved in IOP regulation. By using AL-8810 in an anterior segment perfusion model, researchers can confirm that the effects of a given compound are mediated through the FP receptor, thereby elucidating its mechanism of action. This is critical for the development of novel glaucoma therapeutics.

These application notes provide a detailed protocol for utilizing AL-8810 to antagonize the effects of an FP receptor agonist (e.g., latanoprost acid) in a human anterior segment organ culture perfusion system.

Data Presentation

The following tables summarize expected quantitative data from experiments using AL-8810 in conjunction with an FP receptor agonist in an anterior segment perfusion culture. The data is hypothetical but based on published findings on the effects of FP agonists on outflow facility and the antagonist properties of AL-8810.

Table 1: Effect of Latanoprost Acid and AL-8810 on Outflow Facility

Treatment GroupNBaseline Outflow Facility (μL/min/mmHg)Post-Treatment Outflow Facility (μL/min/mmHg)Percent Change in Outflow Facility
Vehicle Control40.25 ± 0.050.27 ± 0.06+8% ± 5%
Latanoprost Acid (100 nM)40.26 ± 0.040.43 ± 0.07*+65% ± 10%
AL-8810 (10 µM)40.24 ± 0.060.23 ± 0.05-4% ± 3%
Latanoprost Acid (100 nM) + AL-8810 (10 µM)40.25 ± 0.050.26 ± 0.06+4% ± 4%

*Statistically significant increase compared to vehicle control (p < 0.01). Data are presented as mean ± standard deviation.

Table 2: Antagonist Potency of AL-8810

Cell TypeFP Receptor AgonistAntagonist Potency (Ki) of AL-8810 (µM)Reference
Human Trabecular Meshwork (h-TM)(±)-Fluprostenol2.56 ± 0.62[5]
Human Trabecular Meshwork (h-TM)Bimatoprost1.0[5]
Human Trabecular Meshwork (h-TM)Travoprost acid2.5[5]
Human Trabecular Meshwork (h-TM)Latanoprost acid4.3[5]
Human Ciliary Body (cloned FP receptor)Various1.9 ± 0.3[5]

Experimental Protocols

Protocol 1: Preparation of Human Anterior Segment for Perfusion Culture

This protocol is based on established methods for human anterior segment perfusion organ culture.[2][6]

Materials:

  • Human donor eyes (obtained within 24-48 hours of death)

  • Sterile dissection tools (scalpels, forceps, scissors)

  • Sterile phosphate-buffered saline (PBS)

  • Povidone-iodine solution

  • Perfusion culture dishes and clamping rings

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 1% fetal bovine serum (FBS) and 1x antibiotic/antimycotic solution.

Procedure:

  • Decontaminate the human donor globe by immersing it in a povidone-iodine solution for 2-3 minutes, followed by several rinses with sterile PBS.

  • In a sterile biosafety cabinet, perform a circumferential incision at the equator of the globe using a scalpel.

  • Carefully remove the posterior segment, lens, iris, and vitreous humor.

  • Gently wash the anterior segment with sterile PBS.

  • Mount the anterior segment, cornea side up, into a specialized perfusion culture dish.

  • Secure the anterior segment in place with a clamping ring, ensuring a watertight seal.

  • Connect the perfusion tubing to the inlet port of the culture dish.

Protocol 2: Perfusion Experiment to Test AL-8810 Antagonism

This protocol describes the experimental procedure to first induce an increase in outflow facility with an FP agonist and then antagonize this effect with AL-8810.

Materials:

  • Prepared human anterior segment in perfusion culture setup

  • Perfusion pump (e.g., syringe pump)

  • Pressure transducer

  • Data acquisition system

  • Culture medium (as described in Protocol 1)

  • Latanoprost acid (or other FP agonist), stock solution in ethanol

  • AL-8810 isopropyl ester, stock solution in ethanol

  • Vehicle control (ethanol)

Procedure:

  • Baseline Stabilization: Begin perfusing the anterior segment with culture medium at a constant flow rate (typically 2.5 µL/min) at 37°C and 5% CO2.[3][4] Monitor the intraocular pressure (IOP) using the pressure transducer. Allow the IOP to stabilize for at least 24 hours. Outflow facility (C) is calculated from the steady-state IOP using the modified Goldmann equation: C = F / (IOP - EVP), where F is the flow rate and EVP (episcleral venous pressure) is assumed to be zero in this ex vivo system.

  • FP Agonist Perfusion: Prepare culture medium containing the FP agonist (e.g., 100 nM latanoprost acid). Switch the perfusion to this medium. Continue to monitor IOP. A significant decrease in IOP, corresponding to an increase in outflow facility, is expected within 1-12 hours and should stabilize by 24 hours.[7]

  • AL-8810 Antagonism: Prepare culture medium containing both the FP agonist (e.g., 100 nM latanoprost acid) and AL-8810 (e.g., 10 µM). The concentration of AL-8810 should be chosen based on its Ki value to be effective against the chosen agonist (see Table 2). Switch the perfusion to this combination medium.

  • Data Monitoring: Continue to perfuse and monitor IOP. If AL-8810 effectively antagonizes the FP receptor, the IOP should return to baseline levels, and the calculated outflow facility should decrease to pre-agonist values.

  • Control Experiments: In parallel, run control experiments:

    • Vehicle Control: Perfuse an anterior segment with medium containing only the vehicle (ethanol) to control for time-dependent changes in outflow facility.

    • AL-8810 Only: Perfuse an anterior segment with medium containing only AL-8810 to ensure it has no intrinsic effect on outflow facility at the concentration used.

  • Washout (Optional): To confirm the reversibility of the FP agonist effect, after the agonist perfusion phase, the system can be switched back to the standard culture medium. The outflow facility should return to baseline levels, typically within 48 hours.[7][8]

Visualizations

G cluster_setup Phase 1: System Setup and Stabilization cluster_exp Phase 2: Experimental Perfusion cluster_agonist Agonist Treatment cluster_antagonist Antagonist Treatment cluster_control Control cluster_analysis Phase 3: Data Analysis Donor Human Donor Eye Dissect Dissect Anterior Segment Donor->Dissect Mount Mount in Perfusion Dish Dissect->Mount Perfuse_Base Perfuse with Basal Medium (2.5 µL/min) Mount->Perfuse_Base Stabilize Stabilize IOP for 24h (Establish Baseline Outflow) Perfuse_Base->Stabilize Perfuse_Agonist Perfuse with FP Agonist (e.g., Latanoprost) Stabilize->Perfuse_Agonist Perfuse_Control Perfuse with Vehicle Stabilize->Perfuse_Control Measure_Agonist IOP Decreases Outflow Increases Perfuse_Agonist->Measure_Agonist Perfuse_Antagonist Perfuse with FP Agonist + AL-8810 Measure_Agonist->Perfuse_Antagonist Measure_Antagonist IOP Returns to Baseline Outflow Reverses Perfuse_Antagonist->Measure_Antagonist Analysis Calculate and Compare Outflow Facility Across Groups Measure_Antagonist->Analysis Measure_Control No Significant Change in IOP/Outflow Perfuse_Control->Measure_Control Measure_Control->Analysis

Caption: Experimental workflow for testing AL-8810 in anterior segment perfusion.

G PGF2a PGF2α Analogue (e.g., Latanoprost Acid) FP_Receptor FP Receptor (Trabecular Meshwork/Ciliary Muscle) PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 AL8810->FP_Receptor Competitively Blocks Gq Gαq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular [Ca2+] IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates ECM Extracellular Matrix (ECM) Remodeling (↑MMPs) Ca->ECM Relax Cell Shape/Cytoskeleton Changes, Relaxation Ca->Relax PKC->ECM PKC->Relax Outflow Increased Aqueous Outflow (Lower IOP) ECM->Outflow Relax->Outflow

Caption: FP receptor signaling pathway and the antagonistic action of AL-8810.

References

Application Notes and Protocols for High-Throughput Screening of FP Receptor Ligands Using AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) F (FP) receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of physiological processes, including uterine smooth muscle contraction and intraocular pressure regulation. Identifying novel and selective ligands for the FP receptor is a critical step in drug discovery. High-throughput screening (HTS) provides an efficient platform for interrogating large compound libraries to identify such ligands.

AL-8810, a selective FP receptor antagonist, serves as an invaluable tool in these screening campaigns.[1][2] It is a weak partial agonist with low intrinsic activity, but it effectively competes with agonists for binding to the FP receptor.[2][3] This document provides detailed application notes and protocols for the use of AL-8810 in two common HTS assay formats: a Fluorescence Polarization (FP) competitive binding assay and a cell-based calcium mobilization functional assay. While often formulated as an isopropyl ester for prodrug applications, in the context of in vitro screening assays, AL-8810 refers to the active free acid form.

Quantitative Data Summary

The antagonist potency of AL-8810 at the FP receptor has been determined across various in vitro assays. The following table summarizes key quantitative data for AL-8810, providing a baseline for its expected performance in HTS assays.

ParameterCell Line/SystemAgonist UsedValueReference
pA2 A7r5 rat vascular smooth muscle cellsFluprostenol6.68 ± 0.23[1]
Swiss 3T3 fibroblastsFluprostenol6.34 ± 0.09[1]
Ki A7r5 rat vascular smooth muscle cellsFluprostenol426 ± 63 nM[1]
Mouse 3T3 cellsVarious0.2 ± 0.06 µM[2]
Rat A7r5 cellsVarious0.4 ± 0.1 µM[2]
Human cloned ciliary body FP receptorVarious1.9 ± 0.3 µM[2]
Human trabecular meshwork (h-TM) cellsVarious2.6 ± 0.5 µM[2]
Human ciliary muscle (h-CM) cellsVarious5.7 µM[2]
EC50 (Agonist Activity) A7r5 rat vascular smooth muscle cells-261 ± 44 nM (19% max response)[1]
Swiss 3T3 fibroblasts-186 ± 63 nM (23% max response)[1]

Signaling Pathway and Experimental Workflow Diagrams

FP Receptor Signaling Pathway

The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[4][5] Ligand binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which in turn activates various downstream cellular responses.[4][6]

FP_Receptor_Signaling_Pathway Ligand FP Receptor Agonist (e.g., PGF2α) FP_Receptor FP Receptor Ligand->FP_Receptor Binds G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

FP Receptor Gq Signaling Pathway
High-Throughput Screening Workflow

The general workflow for identifying FP receptor ligands involves primary screening of a compound library, followed by hit confirmation and characterization. This iterative process allows for the identification and validation of potent and selective compounds.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Characterization Compound_Library Compound Library Primary_Assay Primary HTS Assay (e.g., Calcium Mobilization) Compound_Library->Primary_Assay Initial_Hits Initial Hits Primary_Assay->Initial_Hits Dose_Response Dose-Response Assay (Confirms Potency) Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FP Binding Assay) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Selectivity_Panel Selectivity Profiling (Other Prostanoid Receptors) Confirmed_Hits->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Selectivity_Panel->SAR Lead_Compounds Lead Compounds SAR->Lead_Compounds

General HTS Workflow for FP Receptor Ligands

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a homogenous, non-radioactive assay to determine the binding affinity of test compounds to the FP receptor by measuring the displacement of a fluorescently labeled FP receptor agonist (tracer). AL-8810 is used as a reference antagonist.

Materials:

  • Purified FP receptor (e.g., membrane preparation from cells overexpressing the receptor)

  • Fluorescently labeled FP receptor agonist (Tracer, e.g., fluorescein-labeled PGF2α)

  • AL-8810 (Reference Antagonist)

  • Test Compounds

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Methodology:

  • Tracer and Receptor Concentration Optimization (Assay Development):

    • Determine the optimal tracer concentration by performing a serial dilution of the tracer in assay buffer and measuring fluorescence intensity. Select a concentration that gives a stable signal well above background.

    • Perform a saturation binding experiment by incubating a fixed concentration of the tracer with increasing concentrations of the FP receptor. The receptor concentration that yields approximately 70-80% of the maximal polarization signal should be used for the competition assay.

  • Compound Preparation:

    • Prepare a stock solution of AL-8810 in DMSO.

    • Prepare serial dilutions of AL-8810 and test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Procedure:

    • Dispense test compounds or AL-8810 at various concentrations into the wells of the 384-well plate.

    • Add the pre-determined optimal concentration of the FP receptor and tracer complex to each well.

    • Include control wells:

      • Maximum Polarization: Receptor + Tracer (no competitor)

      • Minimum Polarization: Tracer only (no receptor)

      • Reference Antagonist Control: Receptor + Tracer + saturating concentration of AL-8810

    • Incubate the plate at room temperature for a pre-determined time (e.g., 1-2 hours) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in milli-polarization units, mP) using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition of tracer binding for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value for each compound can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd_tracer)) where [Tracer] is the concentration of the tracer and Kd_tracer is the dissociation constant of the tracer for the FP receptor.

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol outlines a functional HTS assay to identify FP receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing the FP receptor.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the human FP receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FP receptor agonist (e.g., PGF2α or a stable analog like fluprostenol)

  • AL-8810 (Reference Antagonist)

  • Test Compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and probenecid)

  • 384-well, black-walled, clear-bottom microplates

  • Automated fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Preparation:

    • Seed the FP receptor-expressing cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • Compound Preparation:

    • Prepare a stock solution of AL-8810 and test compounds in DMSO.

    • Prepare intermediate dilutions of the compounds in assay buffer.

  • Assay Procedure (Antagonist Mode):

    • After dye loading, transfer the plate to the fluorescence plate reader.

    • Add the test compounds or AL-8810 at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Record the baseline fluorescence for a short period.

    • Add a pre-determined EC80 concentration of the FP receptor agonist to all wells (except for negative controls).

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to measure the change in intracellular calcium concentration.

  • Data Acquisition and Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Calculate the percent inhibition of the agonist response for each concentration of the test compound: % Inhibition = 100 * (1 - [(ΔRFU_sample - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)]) where ΔRFU_min is the response with a saturating concentration of AL-8810 and ΔRFU_max is the response with the agonist alone.

    • Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The protocols and data presented provide a comprehensive guide for utilizing AL-8810 as a reference antagonist in high-throughput screening campaigns for the discovery of novel FP receptor ligands. The fluorescence polarization assay offers a direct measure of binding affinity, while the cell-based calcium mobilization assay provides a functional readout of receptor antagonism. The successful implementation of these assays will facilitate the identification and characterization of new chemical entities with therapeutic potential for conditions modulated by the FP receptor.

References

Application Notes and Protocols: AL 8810 Isopropyl Ester for Investigating Ciliary Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3][4][5] Chemically, it is an 11β-fluoro analog of PGF2α.[2] This compound has proven to be an invaluable pharmacological tool for elucidating the role of the FP receptor in various physiological processes, particularly in ocular tissues. In ophthalmology research, AL 8810 is instrumental in studying the mechanisms of intraocular pressure (IOP) regulation, aqueous humor dynamics, and ciliary muscle physiology.[3][5][6]

The ciliary muscle, a ring of smooth muscle in the eye's uvea, plays a crucial role in accommodation and regulation of aqueous humor outflow.[7] PGF2α analogs are a first-line treatment for glaucoma, as they lower IOP by increasing uveoscleral outflow. This effect is mediated, in part, by their action on FP receptors in the ciliary muscle, leading to tissue remodeling and changes in the extracellular matrix.[8][9] AL 8810, by selectively blocking these receptors, allows researchers to dissect the specific signaling pathways and cellular responses initiated by PGF2α and its analogs.

Mechanism of Action

AL 8810 acts as a competitive antagonist at the FP receptor.[1] This means it binds to the receptor without activating it, thereby preventing the natural ligand, PGF2α, or synthetic agonists (e.g., latanoprost (B1674536), travoprost) from binding and initiating a cellular response.[1][10] The activation of the FP receptor by an agonist typically stimulates the Gq/11 G-protein coupled pathway, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with FP receptor activation in the ciliary muscle, including modulation of extracellular matrix proteins.[4][8] AL 8810 effectively blocks this entire downstream signaling pathway by preventing the initial receptor activation.

Data Presentation

Table 1: Pharmacological Properties of AL 8810
ParameterCell Line/TissueValueReference
EC50 (Agonist Potency) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Cat iris sphincter2140 ± 190 nM[11]
Emax (Relative to Cloprostenol) A7r5 rat thoracic aorta smooth muscle cells19%[1]
Swiss mouse 3T3 fibroblasts23%[1]
Ki (Antagonist Potency) A7r5 rat thoracic aorta smooth muscle cells (against fluprostenol)426 ± 63 nM[1]
Mouse 3T3 cells0.2 ± 0.06 µM[3]
Rat A7r5 cells0.4 ± 0.1 µM[3]
Human trabecular meshwork cells (against (±) fluprostenol)2.56 ± 0.62 µM[4]
pA2 (Antagonist Potency) A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]
Table 2: FP Receptor Binding Affinities of PGF2α Analogs in Human Ocular Tissues
CompoundTissueKi (nM)Reference
CloprostenolLongitudinal ciliary muscle13-37[12]
FluprostenolLongitudinal ciliary muscle56-98[12]
PHXA85 (Latanoprost acid)Longitudinal ciliary muscle181-206[12]
Latanoprost (isopropyl ester)Longitudinal ciliary muscle430-4500[12]

Mandatory Visualizations

cluster_agonist FP Agonist Signaling cluster_antagonist Antagonist Action PGF2a PGF2α / Analogs FP_receptor FP Receptor PGF2a->FP_receptor Gq11 Gq/11 FP_receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., ECM Remodeling) Ca_release->Response PKC->Response AL8810 AL 8810 AL8810->FP_receptor binds and blocks

Caption: Signaling pathway of FP receptor activation by PGF2α and its analogs, and the inhibitory action of AL 8810.

cluster_workflow Experimental Workflow start Start culture Culture Human Ciliary Muscle (HCM) Cells start->culture preincubate Pre-incubate with AL 8810 or Vehicle culture->preincubate stimulate Stimulate with PGF2α Agonist preincubate->stimulate assay Perform Assay (e.g., Phosphoinositide Turnover) stimulate->assay analyze Analyze Data and Determine Antagonism assay->analyze end End analyze->end

References

Application Notes: Immunohistochemical Localization of Prostaglandin F2α Receptor (FP Receptor) and Validation with the Selective Antagonist AL 8810

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor, is a critical mediator of the biological effects of prostaglandin F2α (PGF2α).[1] PGF2α is involved in a wide array of physiological and pathological processes, including smooth muscle contraction, inflammation, reproductive functions, and the regulation of intraocular pressure.[1][2] The FP receptor primarily signals through the Gq protein pathway, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[1] Given its role in numerous cellular processes, the FP receptor is a significant target for therapeutic intervention.

Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of the FP receptor within tissues, providing crucial insights into its role in both normal physiology and disease. A key aspect of rigorous IHC is the validation of antibody specificity. One effective method for this is the use of a competitive antagonist to block the primary antibody's binding to its target. AL 8810 is a potent and selective competitive antagonist of the FP receptor, making it an excellent tool for such validation.[3] Pre-incubation of the tissue with AL 8810 should demonstrably reduce the staining intensity of a specific anti-FP receptor antibody, confirming that the antibody is indeed binding to the FP receptor.

These application notes provide a detailed protocol for the immunohistochemical staining of the FP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections, including a method for validating antibody specificity using AL 8810.

Data Presentation

Quantitative analysis of FP receptor staining can be performed using a semi-quantitative method such as the H-score, which incorporates both the intensity of the staining and the percentage of positively stained cells. The results can be summarized in a table for clear comparison between standard staining and staining following a blocking procedure with AL 8810.

H-Score Calculation: H-Score = (% of cells with weak staining x 1) + (% of cells with moderate staining x 2) + (% of cells with strong staining x 3)

The potential values for the H-Score range from 0 to 300.

Table 1: Quantitative Analysis of FP Receptor Immunohistochemical Staining

Treatment GroupSample IDStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score
Standard Protocol Sample 1380240
Sample 2290180
Sample 3375225
AL 8810 Block Sample 10150
Sample 212020
Sample 30100

Staining Intensity: 0 = Negative, 1 = Weak, 2 = Moderate, 3 = Strong

Experimental Protocols

This protocol is intended for the immunohistochemical localization of the FP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)

  • Blocking Buffer: 10% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit polyclonal anti-FP receptor antibody (validated for IHC-P)

  • Selective FP Receptor Antagonist: AL 8810

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Humidified chamber

  • Coplin jars

  • Microscope

Immunohistochemistry Protocol

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Rehydrate the sections by sequential immersion in:
  • Two changes of 100% ethanol for 3 minutes each.
  • One change of 95% ethanol for 3 minutes.
  • One change of 70% ethanol for 3 minutes.
  • Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
  • Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.
  • Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
  • Rinse slides twice with PBST for 5 minutes each.

3. Peroxidase Block:

  • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
  • Rinse slides twice with PBST for 5 minutes each.

4. Blocking and AL 8810 Competition (for validation):

  • For standard staining:
  • Carefully wipe around the tissue sections and apply 100 µL of Blocking Buffer (10% normal goat serum in PBST) to each section.
  • Incubate in a humidified chamber for 1 hour at room temperature.
  • For AL 8810 blocking:
  • Prepare a solution of AL 8810 in Blocking Buffer. A concentration of 10 µM is a recommended starting point for optimization, as this concentration has been shown to significantly inhibit FP receptor function in vitro.[3]
  • Apply the AL 8810 solution to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Drain the blocking buffer (or AL 8810 solution) without rinsing.
  • Apply the primary anti-FP receptor antibody, diluted to its optimal concentration in blocking buffer.
  • Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash the slides three times with PBST for 5 minutes each.
  • Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer’s instructions.
  • Incubate for 1 hour at room temperature in a humidified chamber.

7. Detection:

  • Wash the slides three times with PBST for 5 minutes each.
  • Prepare the DAB substrate solution according to the manufacturer's instructions.
  • Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.
  • Stop the reaction by immersing the slides in deionized water.

8. Counterstaining:

  • Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei.
  • Rinse gently with running tap water.

9. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 3 minutes each.
  • Clear the slides in two changes of xylene for 3 minutes each.
  • Apply a drop of mounting medium and place a coverslip.

10. Microscopy and Analysis:

  • Examine the slides under a light microscope. FP receptor-positive staining will appear brown, while cell nuclei will be stained blue.
  • Perform quantitative analysis as described in the Data Presentation section. A significant reduction in the H-Score in the AL 8810-blocked slides compared to the standard protocol slides indicates specific antibody binding to the FP receptor.

Mandatory Visualizations

FP_Receptor_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Releases Ca²⁺ Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction, MAPK Activation) Ca_release->Downstream PKC->Downstream AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Blocks

Caption: FP Receptor signaling pathway and the inhibitory action of AL 8810.

IHC_Workflow start FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval peroxidase_block Peroxidase Block antigen_retrieval->peroxidase_block blocking_step Blocking peroxidase_block->blocking_step standard_block Standard Block (Normal Serum) blocking_step->standard_block Control al8810_block AL 8810 Block (Competitive Antagonist) blocking_step->al8810_block Validation primary_ab Primary Antibody Incubation (Anti-FP Receptor) standard_block->primary_ab al8810_block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection DAB Detection (Brown Signal) secondary_ab->detection counterstain Counterstain & Dehydrate detection->counterstain analysis Microscopy & Quantitative Analysis counterstain->analysis

Caption: Immunohistochemistry workflow for FP receptor localization.

References

Troubleshooting & Optimization

Navigating Solubility Challenges with AL 8810 Isopropyl Ester in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter difficulties with the solubility of AL 8810 isopropyl ester in aqueous buffers, a critical step for a wide range of in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions to address these common challenges, ensuring the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide

This guide addresses the most common issues encountered when preparing solutions of this compound for biological assays.

Problem: Precipitate forms when diluting my organic stock solution of this compound into an aqueous buffer.

  • Cause: this compound is a lipid-soluble compound with inherently low aqueous solubility.[1][2] The addition of the aqueous buffer to the organic stock solution can cause the compound to crash out of solution.

  • Solution:

    • Reduce the final aqueous concentration: The most straightforward solution is to lower the target concentration of this compound in your final working solution.

    • Increase the percentage of organic solvent: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, it is crucial to run appropriate vehicle controls to ensure the solvent does not interfere with the biological assay.

    • Use a different organic solvent: While DMSO and ethanol (B145695) are common, other organic solvents may offer better solubility characteristics when mixed with aqueous buffers.

    • Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates that may have formed.

    • Warm the solution: Gently warming the solution to 37°C may aid in dissolution.[3]

Problem: I am seeing inconsistent results in my cell-based assays.

  • Cause: Inconsistent results can stem from incomplete dissolution or precipitation of the compound over the course of the experiment. The active form of the drug is the free acid, AL 8810, which is generated upon hydrolysis of the isopropyl ester. The rate of this hydrolysis can be variable.

  • Solution:

    • Prepare fresh dilutions: It is recommended to prepare fresh dilutions of this compound in aqueous buffer immediately before each experiment. Aqueous solutions of similar esterified prostaglandins (B1171923) are not recommended for storage for more than one day.[4]

    • Visually inspect solutions: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. If a precipitate is visible, do not use the solution.

    • Consider pre-hydrolysis: For some applications, it may be beneficial to chemically hydrolyze the isopropyl ester to the active free acid form (AL 8810) before use. However, the solubility characteristics of the free acid will differ from the ester.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What solvents should I use to prepare a stock solution of this compound?

For creating a stock solution, it is best to use an organic solvent. The related compound, AL 8810 methyl ester, is soluble in ethanol (approx. 50 mg/mL), DMSO (approx. 25 mg/mL), and dimethyl formamide (B127407) (approx. 30 mg/mL).[4][5] this compound is expected to have similar solubility in these organic solvents.

Q3: How should I store my stock solution of this compound?

Stock solutions in anhydrous organic solvents should be stored at -20°C.

Q4: Can I store this compound in an aqueous buffer?

It is not recommended to store aqueous solutions of this compound for more than one day.[4] The ester is susceptible to hydrolysis, and the compound may precipitate out of solution over time.

Q5: What is the mechanism of action of AL 8810?

AL 8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[3][6][7][8] The isopropyl ester form is a prodrug, which is hydrolyzed by cellular esterases to the active free acid, AL 8810.[1][2]

Data Presentation

Table 1: Solubility of AL 8810 Methyl Ester (as a reference for this compound)

SolventApproximate Solubility (mg/mL)
Ethanol50
DMSO25
Dimethyl Formamide (DMF)30
PBS (pH 7.2)0.5

Data sourced from Cayman Chemical product information for AL 8810 methyl ester.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Aqueous Working Solutions

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound crystalline solid.

    • Dissolve the solid in an appropriate volume of an organic solvent (e.g., DMSO or ethanol) to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the solid is completely dissolved by vortexing.

    • Store the stock solution at -20°C.

  • Prepare an Aqueous Working Solution:

    • On the day of the experiment, thaw the stock solution.

    • Perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final desired concentration.

    • It is recommended to add the stock solution to the aqueous buffer while vortexing to facilitate mixing and minimize precipitation.

    • Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Solubility start Start: Prepare aqueous solution of this compound precipitate Is a precipitate visible? start->precipitate lower_conc Lower the final concentration precipitate->lower_conc Yes use_solution Use the solution in the experiment precipitate->use_solution No increase_solvent Increase organic co-solvent percentage (with vehicle control) lower_conc->increase_solvent increase_solvent->start inconsistent_results Are experimental results inconsistent? use_solution->inconsistent_results prepare_fresh Prepare fresh solutions immediately before use inconsistent_results->prepare_fresh Yes end End: Consistent experimental results inconsistent_results->end No check_hydrolysis Consider prodrug hydrolysis rate prepare_fresh->check_hydrolysis check_hydrolysis->start

Caption: Troubleshooting workflow for this compound solubility issues.

cluster_pathway Mechanism of Action: this compound prodrug This compound (Lipid Soluble Prodrug) hydrolysis Cellular Esterases prodrug->hydrolysis Hydrolysis active_drug AL 8810 (Active Drug - Free Acid) hydrolysis->active_drug receptor FP Receptor active_drug->receptor Binds to antagonism Antagonism receptor->antagonism cellular_response Blockage of Downstream Signaling antagonism->cellular_response

Caption: Conversion of this compound prodrug to its active form.

References

Technical Support Center: Optimizing AL 8810 Isopropyl Ester for FP Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AL 8810 isopropyl ester for FP receptor blockade experiments.

Frequently Asked Questions (FAQs)

Q1: What is AL 8810 and how does it work?

A1: AL 8810 is a selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor.[1][2][3][4] It is an analog of prostaglandin F2α and functions as a competitive antagonist, meaning it binds to the FP receptor and blocks the action of natural agonists like prostaglandin F2α (PGF2α) and synthetic agonists like fluprostenol.[1][3] While it is primarily an antagonist, it can exhibit weak partial agonist activity at higher concentrations.[3][4]

Q2: What is the mechanism of action of the FP receptor?

A2: The FP receptor is a G-protein coupled receptor (GPCR).[5][6][7] Upon binding of an agonist like PGF2α, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][6][7]

Q3: In what forms is AL 8810 available?

A3: AL 8810 is available as a free acid and as an isopropyl ester prodrug. The isopropyl ester form is more lipid-soluble, which can facilitate its passage across cell membranes. Once inside the cell, it is believed to be hydrolyzed to the active free acid form.

Q4: What are the recommended solvent and storage conditions for AL 8810?

A4: AL 8810 is soluble in organic solvents such as DMSO (>10 mg/ml), ethanol, and DMF (30 mg/ml).[1][4] For long-term storage, it is recommended to store AL 8810 under nitrogen at 2-8°C.[1] Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[2]

Troubleshooting Guide

Q5: I am not observing any antagonist effect with AL 8810. What could be the issue?

A5: There are several potential reasons for a lack of antagonist activity:

  • Incorrect Concentration: Ensure you are using an appropriate concentration of AL 8810. The effective concentration can vary between cell types. Refer to the quantitative data tables below for typical ranges.

  • Agonist Concentration Too High: If the concentration of the FP receptor agonist (e.g., PGF2α, fluprostenol) is too high, it may overcome the competitive antagonism of AL 8810. Try reducing the agonist concentration.

  • Compound Degradation: Ensure that AL 8810 has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

  • Cell Line Issues: Confirm that your cell line expresses functional FP receptors. You can verify this by observing a robust response to an FP receptor agonist alone.

Q6: I am seeing a partial agonist effect with AL 8810. How can I minimize this?

A6: AL 8810 has been reported to have weak partial agonist activity, particularly at higher concentrations.[3][4] To minimize this:

  • Use the Lowest Effective Antagonist Concentration: Titrate AL 8810 to find the lowest concentration that effectively blocks the agonist-induced response without causing significant receptor activation on its own.

  • Choice of Agonist: The apparent partial agonism can be influenced by the efficacy of the agonist being used. When using a full agonist, the partial agonist effects of AL 8810 may be less apparent.

Q7: My results show high variability between experiments. How can I improve reproducibility?

A7: High variability can be due to several factors:

  • Inconsistent Cell Culture Conditions: Ensure that cells are passaged consistently and are at a similar confluency for each experiment.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of compounds.

  • Incubation Times: Adhere to consistent incubation times for both the antagonist and agonist.

  • Reagent Preparation: Prepare fresh reagents and dilutions for each experiment to avoid issues with compound degradation or contamination.

Quantitative Data

Table 1: Antagonist Potency of AL 8810 in Different Cell Lines

Cell LineAgonist UsedParameterValueReference
A7r5 Rat Aortic Smooth MuscleFluprostenolpA26.68 ± 0.23[3]
A7r5 Rat Aortic Smooth MuscleFluprostenolKi426 ± 63 nM[3]
Swiss Mouse 3T3 FibroblastsFluprostenolpA26.34 ± 0.09[3]
Swiss Mouse 3T3 FibroblastsN/AKi0.2 ± 0.06 µM[2]
Rat A7r5 CellsN/AKi0.4 ± 0.1 µM[2]
Human Ciliary Body (cloned FP)VariousKi1.9 ± 0.3 µM[8]
Human Trabecular Meshwork (h-TM)VariousKi2.6 ± 0.5 µM[8]
Human Ciliary Muscle (h-CM)VariousKi5.7 µM[8]

Table 2: Partial Agonist Activity of AL 8810

Cell LineParameterValueRelative to Full Agonist (Cloprostenol)Reference
A7r5 Rat Aortic Smooth MuscleEC50261 ± 44 nM19%[3]
Swiss Mouse 3T3 FibroblastsEC50186 ± 63 nM23%[3]

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of AL 8810 for the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor

  • Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α)

  • AL 8810

  • Unlabeled FP receptor agonist (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of AL 8810 in binding buffer.

    • Prepare a solution of the radiolabeled agonist at a concentration close to its Kd.

    • Prepare a high concentration solution of the unlabeled agonist (e.g., 1000x the Kd of the radioligand) for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Binding buffer, radiolabeled agonist, and cell membranes.

      • Non-specific Binding: Unlabeled agonist, radiolabeled agonist, and cell membranes.

      • Competitive Binding: AL 8810 at various concentrations, radiolabeled agonist, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of AL 8810.

    • Determine the IC50 value (the concentration of AL 8810 that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

This protocol measures the ability of AL 8810 to block agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293, A7r5)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • FP receptor agonist (e.g., PGF2α, fluprostenol)

  • AL 8810

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM in assay buffer for 60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Add AL 8810 at various concentrations to the wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the FP receptor agonist at a fixed concentration (e.g., its EC80) into the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the agonist response against the log concentration of AL 8810.

    • Determine the IC50 value using non-linear regression.

Visualizations

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Blocks Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway and Site of AL 8810 Action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Cells Prepare FP Receptor- Expressing Cells Preincubation Pre-incubate Cells with AL 8810 Prep_Cells->Preincubation Prep_Agonist Prepare FP Agonist (e.g., PGF2α) Add_Agonist Add Fixed Concentration of FP Agonist Prep_Agonist->Add_Agonist Prep_Antagonist Prepare AL 8810 Stock Solution Dilute_Antagonist Create Serial Dilutions of AL 8810 Prep_Antagonist->Dilute_Antagonist Dilute_Antagonist->Preincubation Preincubation->Add_Agonist Incubate Incubate for Defined Period Add_Agonist->Incubate Measure_Response Measure Cellular Response (e.g., Ca²⁺, IP3) Incubate->Measure_Response Plot_Data Plot Response vs. [AL 8810] Measure_Response->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

References

AL 8810 isopropyl ester stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of AL 8810 isopropyl ester for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C. This recommendation is based on information for the analogous compound, AL 8810 methyl ester, which is stable for at least four years at this temperature. Short-term storage at higher temperatures may be possible, but it is advisable to minimize time spent outside of the recommended storage conditions to prevent degradation.

Q2: How should I handle this compound upon receiving it?

Upon receipt, the product should be immediately transferred to a freezer set at -20°C. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the product, which could accelerate hydrolysis.

Q3: Is this compound sensitive to light?

Prostaglandin (B15479496) analogs can be sensitive to light. Therefore, it is recommended to protect this compound from light exposure. Store the compound in an amber vial or in a light-blocking container. When working with the compound, especially in solution, minimize exposure to direct light.

Q4: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is expected to be hydrolysis of the isopropyl ester bond to form the active parent compound, AL 8810, and isopropanol. This hydrolysis can be catalyzed by acidic or basic conditions and elevated temperatures.

Q5: Can I store this compound in solution?

It is generally not recommended to store this compound in solution for extended periods, especially in aqueous-based solutions, due to the risk of hydrolysis. If a stock solution needs to be prepared, use a dry, aprotic solvent such as anhydrous ethanol (B145695), DMSO, or dimethylformamide. For aqueous buffers, prepare the solution fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and used as soon as possible.

Q6: What are the signs of degradation of this compound?

Visual signs of degradation are unlikely for the neat compound. For solutions, the appearance of precipitates could indicate degradation or solubility issues. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the intact ester from its degradation products. A decrease in the peak area of the isopropyl ester and the appearance of a new peak corresponding to the parent acid (AL 8810) would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower than expected biological activity Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at -20°C and protected from light. 2. Prepare fresh solutions from a new aliquot of the compound. 3. If possible, analyze the compound or solution by HPLC to check for the presence of the parent acid, AL 8810, which would indicate hydrolysis.
Incomplete dissolution of the compound.1. Ensure the solvent is appropriate and of high purity. 2. Use sonication or gentle warming to aid dissolution, but avoid excessive heat. 3. Visually inspect the solution for any undissolved particles.
Precipitate forms in the solution upon storage The compound may have limited solubility in the chosen solvent at the storage temperature.1. Try preparing a more dilute stock solution. 2. If storing at low temperatures, allow the solution to fully equilibrate to room temperature and vortex before use. 3. Consider using a different solvent system. For aqueous solutions, the addition of a co-solvent like ethanol or DMSO might improve solubility.
Degradation of the compound, with the degradation product being less soluble.1. Analyze the precipitate and the supernatant by a suitable analytical method (e.g., HPLC, LC-MS) to identify the components. 2. If degradation is confirmed, discard the solution and prepare a fresh one. Review handling and storage procedures to prevent future degradation.
Variability in results between experiments Inconsistent concentration of the active compound due to degradation in solution.1. Prepare fresh solutions for each experiment. 2. If using a stock solution, ensure it is stored properly (at -20°C in an aprotic solvent) and for a limited time. 3. Perform a quick purity check of the stock solution by HPLC if it has been stored for an extended period.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes the expected stability based on the behavior of similar prostaglandin isopropyl esters like latanoprost.

Condition Parameter Expected Effect on this compound Stability Recommendation
Temperature Storage as a solidStable at -20°C. Degradation rate increases with increasing temperature.Store at -20°C for long-term storage.
Storage in solutionDegradation is faster in solution, especially in protic solvents.Prepare solutions fresh. If short-term storage is needed, store at 2-8°C.
pH Aqueous solutionsHydrolysis is catalyzed by both acidic and basic conditions. Stability is generally greatest around a neutral pH.For aqueous experiments, use a buffer with a pH as close to neutral as the experimental design allows. Prepare fresh.
Light Exposure to UV/Visible lightPotential for photodegradation.Protect from light by using amber vials and minimizing exposure during handling.
Moisture/Humidity Exposure to waterPromotes hydrolysis of the ester.Store in a tightly sealed container. Use a desiccator when equilibrating to room temperature.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways for this compound.

1. Objective: To assess the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

2. Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Oven

  • Photostability chamber

3. Methods:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • After cooling, dissolve the solid in the initial solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Visualizations

Troubleshooting_Inconsistent_Activity start Inconsistent or Low Biological Activity check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh If storage was improper check_dissolution Check for Complete Dissolution check_storage->check_dissolution If storage was correct problem_solved Problem Resolved prepare_fresh->problem_solved check_dissolution->prepare_fresh If dissolution was incomplete hplc_analysis Analyze by HPLC for Degradation Products check_dissolution->hplc_analysis If dissolution was complete hplc_analysis->prepare_fresh If degradation is detected further_investigation Further Investigation Needed (e.g., experimental setup) hplc_analysis->further_investigation If no degradation is detected

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway AL_8810_Isopropyl_Ester This compound AL_8810 AL 8810 (Parent Acid) AL_8810_Isopropyl_Ester->AL_8810 Hydrolysis (H₂O, Acid/Base, Heat) Isopropanol Isopropanol AL_8810_Isopropyl_Ester->Isopropanol Hydrolysis Other_Degradants Other Potential Degradation Products AL_8810_Isopropyl_Ester->Other_Degradants Oxidation / Photolysis

Caption: Potential degradation pathways for this compound.

How to minimize AL 8810 isopropyl ester cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL-8810 isopropyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of AL-8810 isopropyl ester in cell-based assays, with a focus on minimizing potential cytotoxicity and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is AL-8810 isopropyl ester and how does it work?

AL-8810 is a selective and competitive antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] The isopropyl ester form is a prodrug, designed to be more cell-permeable than the active free acid form. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active AL-8810 free acid, which can then block the FP receptor.[2][3] This blockade prevents the downstream signaling cascade typically initiated by PGF2α, which involves the Gq protein, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

Q2: I am observing unexpected cell death after treating my cells with AL-8810 isopropyl ester. Is the compound cytotoxic?

While AL-8810 itself is not generally considered highly cytotoxic at its effective concentrations, apparent cytotoxicity in cell-based assays can arise from several factors unrelated to the compound's primary pharmacological activity. The most common culprits are:

  • Solvent Toxicity: AL-8810 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in your cell culture medium can be cytotoxic.[2][6][7]

  • High Compound Concentration: Exceeding the optimal concentration range for AL-8810 can lead to off-target effects or stress on the cells, resulting in reduced viability.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to both DMSO and the test compound.[8]

  • Assay Interference: The compound may interfere with the chemistry of your viability assay, leading to inaccurate readings that can be misinterpreted as cytotoxicity.

Q3: What is the recommended solvent for AL-8810 isopropyl ester and what is a safe final concentration to use in my assay?

AL-8810 is soluble in DMSO at concentrations greater than 10 mg/mL.[9] DMSO is the recommended solvent for preparing a stock solution. To avoid solvent-induced cytotoxicity, it is critical to ensure the final concentration of DMSO in your cell culture wells is as low as possible.

SolventRecommended Final ConcentrationMaximum Tolerated Concentration (Cell Line Dependent)
DMSO≤ 0.1% 0.5%
Ethanol≤ 0.1%0.5%

Note: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups, but without the AL-8810 compound. This allows you to distinguish between the effects of the solvent and the effects of the compound.[10]

Q4: How do I prepare serial dilutions of my DMSO stock to maintain a consistent final DMSO concentration?

To maintain a fixed final DMSO concentration (e.g., 0.1%) across all your treatment dilutions, you should first prepare intermediate stocks of AL-8810 at various concentrations in 100% DMSO. Then, add a fixed volume of each intermediate stock to the cell culture medium. For example, to achieve a 0.1% final DMSO concentration, you would add 1 µL of your DMSO stock to 999 µL of medium.[11]

Troubleshooting Guides

Issue 1: High Cell Death Observed Across All Concentrations (Including Low Doses)

If you observe significant cell death even at low concentrations of AL-8810 isopropyl ester, the issue is likely related to the experimental setup rather than the compound's specific activity.

Potential Cause Troubleshooting Step Recommended Action & Rationale
Solvent Toxicity Verify final DMSO concentration.Calculate the final percentage of DMSO in your wells. It should ideally be ≤ 0.1%. If it is higher, remake your stock solution at a higher concentration so you can add a smaller volume to your media. Always run a vehicle control (media + highest % of DMSO used) to confirm the solvent is not the cause of toxicity.[2][3][8]
Cell Health Issues Check your cell culture practices.Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (especially mycoplasma). Do not allow cells to become over-confluent before or during the experiment.[12][13]
Incorrect Compound Concentration Verify stock solution calculation and dilution.Double-check all calculations for preparing your stock solution and subsequent dilutions. An error could lead to much higher concentrations than intended.
Media or Serum Instability Consider compound-media interactions.Some compounds can be unstable or precipitate in certain media formulations or in the presence of serum. Visually inspect the media after adding the compound for any signs of precipitation. The stability of compounds can be affected by components in the serum.[14][15]
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or between experiments is a common challenge in cell-based assays.

Potential Cause Troubleshooting Step Recommended Action & Rationale
Pipetting Errors Review pipetting technique.Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Ensure thorough mixing when preparing dilutions and when adding reagents to wells.[12]
Edge Effects Modify plate layout.The outer wells of a microplate are prone to evaporation, which can concentrate both the compound and media components, affecting cell viability. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[12]
Incomplete Solubilization Check for precipitates.Ensure your AL-8810 isopropyl ester stock solution in DMSO is fully dissolved before making further dilutions. After diluting in aqueous media, check for any precipitation. Sonication may help dissolve the compound in the initial stock.[1]
Cell Seeding Density Standardize cell seeding.Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a hemocytometer or an automated cell counter to ensure you are seeding a consistent number of cells in each well.[12]
Issue 3: Viability Assay Results are Unexpected (e.g., Viability Increases with Higher Compound Concentration)

This is a strong indicator of assay interference, where the compound or solvent interacts with the assay reagents. The MTT assay is particularly susceptible to this.[6][16]

Potential Cause Troubleshooting Step Recommended Action & Rationale
Direct Reduction of MTT Reagent Perform a cell-free control.Some compounds can chemically reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolism. To test for this, set up wells with media, your compound dilutions, and the MTT reagent, but without any cells. If you see a color change, your compound is interfering with the assay.[6][17]
Interference with Formazan Crystal Solubilization Visual inspection and solvent check.The compound may interfere with the complete solubilization of the formazan crystals. Visually inspect the wells before reading the plate to ensure all purple crystals have dissolved. You may need to extend the solubilization time or use a different solubilization agent.[16]
Alternative Assay Needed Switch to a different viability assay.If interference is confirmed, switch to an assay with a different detection principle. Good alternatives include the Sulforhodamine B (SRB) assay (measures total protein), a CyQUANT assay (measures DNA content), or an ATP-based assay like CellTiter-Glo® (measures metabolic activity via ATP levels).[6]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Cytotoxic Concentration of AL-8810 Isopropyl Ester

This protocol describes a dose-response experiment to identify the concentration range where AL-8810 isopropyl ester effectively antagonizes the FP receptor without causing significant cell death.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Prepare Compound Dilutions:

    • Prepare a 10 mM stock solution of AL-8810 isopropyl ester in 100% DMSO.

    • Perform serial dilutions of this stock in 100% DMSO to create a range of intermediate stocks (e.g., from 10 mM down to 1 µM).

    • Prepare your final treatment media by diluting each DMSO intermediate stock 1:1000 into your cell culture medium. This will create a range of final AL-8810 concentrations with a constant 0.1% DMSO concentration.

  • Vehicle Control: Prepare a vehicle control by diluting 100% DMSO 1:1000 in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add the prepared treatment and vehicle control media to the appropriate wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability:

    • At the end of the incubation period, perform a cell viability assay (e.g., SRB or ATP-based assay is recommended to avoid potential MTT interference).

    • Measure the output (e.g., absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the results to the vehicle control (set to 100% viability).

    • Plot cell viability (%) versus the log of AL-8810 concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This is your maximum working concentration for subsequent pharmacology experiments.[18]

Protocol 2: Cell-Free MTT Reduction Assay to Test for Interference

This protocol is a control experiment to determine if AL-8810 isopropyl ester directly reduces the MTT reagent.

  • Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells. Do not add any cells.

  • Add Compound: Add your dilutions of AL-8810 isopropyl ester (prepared as in Protocol 1) to the wells. Include a vehicle-only control.

  • Add MTT Reagent: Add MTT reagent to each well at the same final concentration you would use in your cellular assay.

  • Incubate: Incubate the plate under the same conditions as your standard viability assay (e.g., 2-4 hours at 37°C).

  • Add Solubilization Solution: Add the solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: If the absorbance values in the wells containing AL-8810 are significantly higher than the vehicle control, it indicates direct reduction of MTT and interference with the assay.[6][17]

Visualizations

workflow start Unexpected Cell Death or Inconsistent Results check_solvent Is final DMSO concentration <= 0.1%? start->check_solvent check_cells Are cells healthy and free of contamination? check_solvent->check_cells Yes adjust_stock Adjust stock concentration and re-test check_solvent->adjust_stock No check_assay Is there potential assay interference? check_cells->check_assay Yes culture_check Review cell culture technique (passage #, confluency) check_cells->culture_check No cell_free_assay Perform cell-free control assay check_assay->cell_free_assay Yes review_protocol Review experimental protocol (pipetting, plate layout) check_assay->review_protocol No adjust_stock->start culture_check->start interference_found Interference detected? cell_free_assay->interference_found switch_assay Switch to alternative viability assay (SRB, ATP) interference_found->switch_assay Yes interference_found->review_protocol No end_ok Problem Resolved switch_assay->end_ok review_protocol->end_ok

Caption: Troubleshooting workflow for unexpected results.

prodrug_activation cluster_0 Extracellular Space cluster_1 Intracellular Space prodrug AL-8810 Isopropyl Ester (Cell Permeable) cell_membrane Cell Membrane prodrug->cell_membrane Diffusion esterase Intracellular Esterases active_drug AL-8810 Free Acid (Active Antagonist) esterase->active_drug Hydrolysis

Caption: Activation of AL-8810 isopropyl ester prodrug.

signaling_pathway PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Canonical FP receptor signaling pathway.

References

Troubleshooting inconsistent results with AL 8810 isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL 8810 isopropyl ester. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lipid-soluble prodrug of AL-8810.[1][2] As a prodrug, it is biochemically converted in tissues to its active form, AL-8810. AL-8810 is a selective and potent antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[3] Its primary mechanism of action is to block the binding of PGF2α and other FP receptor agonists, thereby inhibiting downstream signaling pathways.[4]

Q2: What is the difference between this compound and AL-8810?

This compound is the inactive, esterified form of the drug, designed to enhance its lipophilicity and facilitate passage across cell membranes. Once inside the cell or tissue, endogenous esterases hydrolyze the isopropyl ester to the biologically active carboxylic acid, AL-8810. It is AL-8810 that acts as the FP receptor antagonist.

Q3: Does AL-8810 have any partial agonist activity?

Yes, the active form, AL-8810, has been shown to be a weak partial agonist at the FP receptor.[5] This means that in the absence of a full agonist, it can weakly activate the receptor. However, in the presence of a full agonist like PGF2α or fluprostenol (B1673476), it acts as a competitive antagonist.[5]

Q4: How should I prepare a stock solution of this compound?

Q5: How should I store this compound solutions?

Stock solutions in anhydrous organic solvents should be stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of the methyl ester analog are not recommended for storage for more than one day.[6]

Troubleshooting Inconsistent Results

Issue 1: Higher than expected agonist activity or variable antagonist effect.

Q: I am observing agonist-like effects or my antagonist results are not consistent. What could be the cause?

A: There are several potential reasons for these observations:

  • Partial Agonism: As mentioned, AL-8810 is a weak partial agonist.[5] In systems with high receptor expression or in the absence of a strong competing agonist, this partial agonism may be more pronounced.

  • Incomplete Hydrolysis: The isopropyl ester must be hydrolyzed to the active AL-8810. The efficiency of this conversion can vary between cell types and tissues depending on the levels of endogenous esterases. Inconsistent hydrolysis can lead to variable concentrations of the active antagonist.

  • Compound Degradation: Prostaglandin analogs can be unstable in aqueous solutions. Ensure that your stock solutions are properly stored and that working solutions are freshly prepared.

  • Off-Target Effects: While AL-8810 is selective for the FP receptor, at high concentrations, off-target effects cannot be entirely ruled out.[7]

Troubleshooting Workflow for Unexpected Agonist Activity

start Inconsistent Agonist/Antagonist Effect Observed check_partial_agonism Consider Partial Agonism: - Lower the concentration of this compound. - Increase the concentration of the competing full agonist. start->check_partial_agonism check_hydrolysis Evaluate Prodrug Hydrolysis: - Pre-incubate the compound with cells/tissue for a longer duration. - Test in a cell line with known high esterase activity. start->check_hydrolysis check_stability Verify Compound Stability: - Prepare fresh working solutions for each experiment. - Confirm proper storage of stock solution (-20°C, protected from light). start->check_stability check_off_target Investigate Off-Target Effects: - Use a lower concentration of this compound. - Include a negative control cell line lacking the FP receptor. start->check_off_target resolve Consistent Results Achieved check_partial_agonism->resolve check_hydrolysis->resolve check_stability->resolve check_off_target->resolve

Caption: Troubleshooting workflow for unexpected agonist or inconsistent antagonist effects.

Issue 2: High variability between experimental repeats.

Q: My results with this compound are not reproducible. What factors should I consider?

A: High variability can stem from several sources in cell-based assays:

  • Cell Passage Number: Continuous cell lines can exhibit changes in morphology, growth rate, and protein expression at high passage numbers.[1] This can alter the expression of the FP receptor and downstream signaling components, leading to inconsistent responses.

  • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may affect cell signaling pathways.

  • Inconsistent Cell Density: The density of cells at the time of the experiment can influence receptor expression and signaling.

  • Reagent Quality and Preparation: Ensure all reagents, including cell culture media, buffers, and the this compound itself, are of high quality and prepared consistently.

Experimental Consistency Checklist

title Checklist for Reproducible Results passage Cell Passage Number: - Use cells within a defined, low passage range. - Thaw a new vial of cells after a set number of passages. title->passage serum Serum Consistency: - Test new lots of FBS before use in critical experiments. - If possible, purchase a large batch of a single lot. title->serum density Cell Plating Density: - Seed cells at a consistent density for all experiments. - Monitor cell confluence at the time of the assay. title->density reagents Reagent Preparation: - Prepare fresh dilutions of this compound for each experiment. - Use consistent sources and lots of all other reagents. title->reagents

Caption: Key factors to control for improving experimental reproducibility.

Quantitative Data Summary

The following table summarizes key pharmacological parameters for the active form, AL-8810.

ParameterCell LineValueReference
pA2 A7r56.68 ± 0.23[5]
3T36.34 ± 0.09[5]
Ki (nM) A7r5426 ± 63[5]
EC50 (nM) A7r5261 ± 44[5]
3T3186 ± 63[5]
Emax (%) A7r519[5]
3T323[5]

Experimental Protocols

Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the antagonist effect of this compound on FP receptor-mediated intracellular calcium mobilization.

1. Cell Culture and Plating:

  • Culture cells expressing the FP receptor (e.g., A7r5 or 3T3 cells) in appropriate media.

  • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[8]

  • Incubate overnight at 37°C and 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Aspirate the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C.

3. Compound Preparation and Incubation:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Prepare a solution of a known FP receptor agonist (e.g., fluprostenol or PGF2α) at a concentration that elicits a submaximal response (e.g., EC80).

  • After dye incubation, wash the cells with assay buffer to remove excess dye.

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for prodrug hydrolysis and antagonist binding.

4. Measurement of Calcium Response:

  • Place the plate in a fluorescence plate reader equipped with an injector.

  • Measure the baseline fluorescence for a short period.

  • Inject the FP receptor agonist into the wells and immediately begin kinetic measurement of fluorescence changes.

  • Record the fluorescence intensity over time to capture the transient calcium peak.

5. Data Analysis:

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the agonist response as a function of the this compound concentration to generate an inhibition curve and calculate the IC50.

FP Receptor Signaling Pathway

cluster_membrane Cell Membrane FP_receptor FP Receptor Gq Gq protein activation FP_receptor->Gq PGF2a PGF2α (Agonist) PGF2a->FP_receptor AL8810 AL-8810 (Antagonist) AL8810->FP_receptor [BLOCKS] PLC Phospholipase C (PLC) activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Cellular_response Cellular Response Ca_release->Cellular_response

Caption: Simplified signaling pathway of the FP receptor and the antagonistic action of AL-8810.

References

Determining the optimal incubation time for AL 8810 isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using AL 8810 isopropyl ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a lipid-soluble prodrug form of AL 8810.[1] AL 8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[2][3] As a prodrug, the isopropyl ester group is cleaved by endogenous esterases within the cell, releasing the active antagonist, AL 8810. AL 8810 then competes with endogenous FP receptor agonists, such as prostaglandin F2α (PGF2α), for binding to the FP receptor. This binding inhibits the downstream signaling cascade, which typically involves the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][4]

Q2: What is the optimal incubation time for this compound?

A2: The optimal incubation time for this compound is not a single fixed value and is highly dependent on the specific experimental conditions. Factors influencing the ideal incubation time include the cell type, the specific assay being performed (e.g., calcium mobilization, gene expression), and the research question. For short-term assays measuring rapid signaling events like calcium flux, a pre-incubation time of 15-30 minutes with this compound before adding the agonist is a common starting point.[2] For longer-term assays, such as those measuring changes in gene expression, a longer incubation of 1 hour or more may be necessary.[2] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific system.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a crystalline solid. It is soluble in organic solvents such as DMSO, ethanol, and DMF. For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Information on solubility in various solvents can be found on the supplier's technical data sheet. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No or weak antagonist effect observed. Suboptimal Incubation Time: The incubation time may be too short for sufficient conversion of the prodrug to the active form and for the antagonist to reach its target.Perform a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 15, 30, 60, 120 minutes) before adding the agonist to determine the optimal pre-incubation time for your specific cell type and assay.
Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist.Perform a dose-response experiment to determine the optimal concentration of this compound. This should be done in conjunction with a fixed, sub-maximal concentration of the FP receptor agonist.
Cell Health Issues: Poor cell health can lead to unreliable experimental results.Ensure cells are healthy, within a suitable passage number, and growing optimally. Check for signs of stress or contamination.[5]
Prodrug Conversion Inefficiency: The cell type being used may have low endogenous esterase activity, leading to inefficient conversion of the isopropyl ester to the active AL 8810.Consider using the active form, AL 8810, directly if available. Alternatively, you can try to characterize the esterase activity in your cell line.
High background signal or off-target effects. Compound Precipitation: The compound may have precipitated out of solution at the working concentration.Visually inspect the media for any signs of precipitation. Ensure the final solvent concentration is compatible with your cells and does not exceed recommended limits (typically <0.1% for DMSO).
Non-specific Binding: At high concentrations, the compound may exhibit non-specific binding to other receptors or cellular components.Use the lowest effective concentration determined from your dose-response experiments.
Inconsistent results between experiments. Variability in Experimental Conditions: Inconsistent cell density, passage number, or incubation times can lead to variability.Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a defined passage number range. Maintain precise timing for all incubation steps.
Reagent Instability: Improper storage of this compound or other reagents can lead to degradation.Store all reagents according to the manufacturer's instructions. Prepare fresh dilutions of the compound for each experiment from a frozen stock.

Experimental Protocols

General Protocol for Determining Optimal Incubation Time in a Calcium Mobilization Assay

This protocol provides a framework for determining the optimal pre-incubation time for this compound before agonist stimulation in a calcium mobilization assay.

Materials:

  • This compound

  • FP receptor agonist (e.g., PGF2α)

  • Cell line expressing the FP receptor (e.g., A7r5, HEK293 with FP receptor)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer

  • 96-well black, clear-bottom plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium indicator dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.

    • Wash the cells with assay buffer after dye loading.

    • Add the this compound dilutions to the wells.

    • Incubate the plate for different durations (e.g., 15, 30, 60, 90, 120 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare the FP receptor agonist at 2x the final desired concentration (typically a concentration that elicits a sub-maximal response, EC80).

    • Using a fluorescence plate reader with an injection system, add the agonist to the wells.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time (e.g., every second for 90 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Plot the agonist response against the pre-incubation time with this compound.

    • The optimal pre-incubation time is the shortest time that results in the maximal and consistent inhibition of the agonist-induced response.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL 8810 AL8810->FP_Receptor Binds & Inhibits Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway and Point of Inhibition by AL 8810.

Experimental_Workflow start Start: Seed Cells dye_loading Load with Calcium Indicator Dye start->dye_loading pre_incubation Pre-incubate with This compound (Time-course) dye_loading->pre_incubation agonist_addition Add FP Receptor Agonist pre_incubation->agonist_addition data_acquisition Measure Fluorescence Signal agonist_addition->data_acquisition analysis Data Analysis: Determine Optimal Incubation Time data_acquisition->analysis end End analysis->end

Caption: Workflow for Determining Optimal Incubation Time.

References

Overcoming poor bioavailability of AL 8810 isopropyl ester in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AL 8810 isopropyl ester, focusing on overcoming potential poor bioavailability in animal models.

Troubleshooting Guides

Issue: Suboptimal therapeutic effect observed in animal models, potentially due to poor bioavailability.

This guide provides a step-by-step approach to identify and address the root cause of low bioavailability of this compound in your animal model experiments.

Experimental Workflow for Troubleshooting Poor Bioavailability

A Initial Observation: Suboptimal therapeutic effect of this compound B Hypothesis: Poor ocular bioavailability A->B C Step 1: Formulation Analysis and Optimization B->C D Step 2: In Vitro Permeation Studies C->D E Step 3: In Vivo Pharmacokinetic Studies D->E F Step 4: Data Analysis and Iteration E->F F->C Iterate formulation based on data G Outcome: Optimized formulation with improved bioavailability F->G cluster_cell Cell Membrane FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds and Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds and Blocks

Preventing degradation of AL 8810 isopropyl ester in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL 8810 isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of experiments involving this selective FP prostanoid receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a lipid-soluble, esterified prodrug form of AL 8810.[1] In experimental systems, it is hydrolyzed by endogenous esterases to its active form, AL 8810, which is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2] By blocking the FP receptor, AL 8810 can inhibit the physiological effects of prostaglandin F2α (PGF2α) and its analogs.[2][3]

Q2: What is the primary application of this compound in research?

A2: AL 8810 is a valuable pharmacological tool for studying FP receptor-mediated functions in various biological systems.[2] It is commonly used to antagonize the effects of FP receptor agonists, helping to elucidate the role of the PGF2α signaling pathway in different physiological and pathological processes.[3]

Q3: How should I store this compound?

A3: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] The product is stable for at least four years under these conditions.[1]

Q4: How do I prepare a stock solution of this compound?

A4: A stock solution can be made by dissolving the crystalline solid in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before preparing the solution.[1] For aqueous-based experiments, it is best to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should be prepared fresh and not stored for more than one day.[1]

Q5: What are the signs of degradation of this compound?

A5: Degradation can lead to a loss of antagonist activity, resulting in inconsistent or failed experimental outcomes. Visual signs are often not apparent. The primary degradation pathway in aqueous solutions is the hydrolysis of the isopropyl ester to the active free acid, AL 8810. While this is necessary for its activity, further degradation of the prostaglandin structure can occur, especially under suboptimal storage or experimental conditions (e.g., improper pH or temperature).

Troubleshooting Guide

Inconsistent or unexpected results can be a significant challenge in experimental work. This guide addresses common issues encountered when using this compound.

Problem Potential Cause Recommended Solution
No or reduced antagonist effect Degradation of this compound: Stock solution improperly stored (e.g., at room temperature, exposure to light). Aqueous solutions prepared too far in advance.Prepare fresh stock solutions from the crystalline solid stored at -20°C. Prepare aqueous dilutions immediately before use and do not store them for more than a day.[1] Protect solutions from light.
Incomplete hydrolysis to active AL 8810: Insufficient esterase activity in the experimental system.Ensure the experimental system (e.g., cell culture) has sufficient endogenous esterase activity. If not, consider using the active free acid form, AL 8810.
Adsorption to plasticware: Prostaglandins are known to adsorb to plastic surfaces, reducing the effective concentration.[4]Use low-adhesion plasticware or glass containers where possible. Pre-rinsing pipette tips and tubes with the solution can help mitigate this issue.
High variability between experiments Inconsistent stock solution concentration: Pipetting errors or incomplete dissolution of the crystalline solid.Ensure the crystalline solid is fully dissolved in the organic solvent before making further dilutions. Use calibrated pipettes for accurate measurements.
Fluctuations in experimental conditions: Variations in temperature, pH, or incubation times can affect the stability and activity of the compound.Standardize all experimental parameters. Ensure consistent timing and environmental conditions for all assays.
Unexpected agonist activity Partial agonism: AL 8810 has been reported to have weak partial agonist activity at the FP receptor in some systems.[2]Be aware of this potential effect, especially at higher concentrations. Titrate the concentration of this compound to find the optimal range for antagonism without significant partial agonism.
Summary of this compound Properties
PropertyValueReference
Molecular Formula C₂₇H₃₇FO₄[1]
Molecular Weight 444.6 g/mol [1]
Supplied As A crystalline solid[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]
Solubility (Ethanol) ~30 mg/mL[1]
Solubility (DMSO) ~25 mg/mL[1]
Solubility (DMF) ~30 mg/mL[1]
Aqueous Solubility Sparingly soluble. A 1:1 solution of ethanol:PBS (pH 7.2) has a solubility of ~0.1 mg/mL.[1]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous ethanol or DMSO

    • Sterile, inert gas (e.g., argon or nitrogen)

    • Appropriate aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure for 10 mM Stock Solution in Ethanol:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of the crystalline solid in a sterile microcentrifuge tube.

    • Purge the anhydrous ethanol with an inert gas for several minutes.

    • Add the appropriate volume of purged ethanol to the solid to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 444.6 g/mol ), add 224.9 µL of ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Procedure for Preparing Aqueous Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution with the desired aqueous buffer or cell culture medium to the final working concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Mix well by gentle inversion.

    • Note: Do not store aqueous working solutions for more than one day.[1]

Protocol 2: In Vitro Cell-Based Assay for FP Receptor Antagonism
  • Cell Culture:

    • Culture cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor) in appropriate growth medium.

    • Seed cells in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Antagonist Pre-treatment:

    • Prepare a series of dilutions of this compound in serum-free medium or an appropriate assay buffer from your freshly prepared working solution.

    • Remove the growth medium from the cells and wash once with the assay buffer.

    • Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. This allows for the hydrolysis of the prodrug to the active AL 8810.

  • Agonist Stimulation:

    • Prepare a solution of an FP receptor agonist (e.g., PGF2α or fluprostenol) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Add the agonist to the wells containing the antagonist and incubate for the desired time to stimulate the signaling pathway of interest (e.g., calcium mobilization or IP1 accumulation).

  • Signal Detection:

    • Measure the downstream signaling event using a suitable assay kit and a plate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the agonist response as a function of the antagonist concentration.

    • Calculate the IC₅₀ value for AL 8810 to determine its potency as an antagonist in your experimental system.

Visualizations

AL8810_Degradation_Pathway cluster_storage Storage & Handling cluster_experiment Experimental Setup storage This compound (Crystalline Solid, -20°C) stock_solution Stock Solution (Organic Solvent, -20°C) storage->stock_solution Dissolution working_solution Aqueous Working Solution stock_solution->working_solution Dilution hydrolysis Hydrolysis (via Esterases) working_solution->hydrolysis degradation Degraded Products (Inactive) working_solution->degradation Improper Handling active_form AL 8810 (Active Form) hydrolysis->active_form active_form->degradation pH, Temp., Light

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow start Experiment Fails or Shows High Variability check_reagents Check Reagent Preparation and Storage start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol No reagent_issue Improper stock solution prep? Old working solution? Improper storage? check_reagents->reagent_issue Yes check_system Evaluate Experimental System check_protocol->check_system No protocol_issue Inconsistent timing? Incorrect concentrations? Cross-contamination? check_protocol->protocol_issue Yes system_issue Low esterase activity? Adsorption to plasticware? Cell health issues? check_system->system_issue Yes end Successful Experiment check_system->end No solve_reagent Prepare Fresh Solutions reagent_issue->solve_reagent solve_protocol Standardize Protocol protocol_issue->solve_protocol solve_system Optimize System system_issue->solve_system solve_reagent->check_protocol solve_protocol->check_system solve_system->end

Caption: Troubleshooting workflow for AL 8810 experiments.

AL8810_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds & Blocks Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream

Caption: AL 8810 mechanism of action.

References

Technical Support Center: AL 8810 Isopropyl Ester & Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing AL 8810 isopropyl ester in fluorescence-based assays. The following resources are designed to address potential interference and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2][3] As a prostaglandin F2α analog, it functions by competitively blocking the FP receptor, thereby inhibiting the downstream signaling cascade initiated by the natural ligand, PGF2α, or other FP receptor agonists.[1][3] This inhibitory action prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP₃) and the subsequent mobilization of intracellular calcium.[3]

Q2: Can this compound interfere with my fluorescent assay?

While there is no direct evidence in the published literature of this compound causing autofluorescence or quenching, it is a common issue with small molecules in fluorescence-based assays.[4][5] Interference can manifest in several ways:

  • Autofluorescence: The compound itself may emit fluorescence at the excitation and emission wavelengths of your reporter fluorophore, leading to a false-positive signal.[6][7]

  • Fluorescence Quenching: The compound could absorb the light emitted by the fluorophore, resulting in a false-negative signal, often referred to as the "inner filter effect".[4][6]

  • Light Scattering: The compound, if not fully dissolved, can form precipitates that scatter light and interfere with signal detection.

Q3: What are the initial steps to determine if this compound is interfering with my assay?

The first step is to run a control experiment. This involves preparing a sample containing only this compound in your assay buffer (without cells, other reagents, or your fluorescent probe) and measuring the fluorescence at the same excitation and emission wavelengths used in your main experiment. A positive signal in this control would indicate autofluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence in the Presence of AL 8810

If you observe an unexpectedly high background signal in your assay wells containing AL 8810, it may be due to the compound's intrinsic fluorescence.

Troubleshooting Steps:

  • Compound-Only Control: As mentioned in the FAQs, run a serial dilution of AL 8810 in the assay buffer to see if the background fluorescence is concentration-dependent.

  • Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of AL 8810 to determine its fluorescent properties. This will help you choose fluorophores with spectra that do not overlap.

  • Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum.[8][9] Switching to fluorophores that excite and emit at longer wavelengths (red or far-red) can often mitigate this interference.[8][10]

Issue 2: Reduced Signal Intensity (Quenching) in the Presence of AL 8810

A decrease in your fluorescent signal that is not attributable to the biological activity under investigation could be due to quenching by AL 8810.

Troubleshooting Steps:

  • Inner Filter Effect Control: To test for the inner filter effect, measure the absorbance spectrum of AL 8810. If there is significant absorbance at the excitation or emission wavelength of your fluorophore, quenching is likely.

  • Adjust Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome minor quenching effects.

  • Change the Assay Format: If possible, consider a different assay format that is less susceptible to interference, such as a time-resolved fluorescence (TRF) assay.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your primary assay.

Materials:

  • This compound

  • Assay buffer (the same used in your main experiment)

  • Microplate reader with fluorescence detection

  • Microplates (preferably black-walled for fluorescence assays)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[3]

  • Create a serial dilution of AL 8810 in the assay buffer, starting from the highest concentration used in your experiments down to a buffer-only control.

  • Add these dilutions to the wells of a microplate.

  • Read the plate at the excitation and emission wavelengths of your assay's fluorophore.

  • Data Analysis: Plot the fluorescence intensity against the concentration of AL 8810. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: General Strategy for Mitigating Autofluorescence

Objective: To reduce background signal from interfering compounds.

Materials:

  • As per your primary experimental protocol

  • Alternative "red-shifted" fluorescent probes

  • Quenching agents (e.g., Trypan Blue, if applicable to your assay)

Procedure:

  • Select an Appropriate Fluorophore: Based on the spectral scan of AL 8810 (if performed), choose a fluorophore with excitation and emission spectra that do not overlap with the compound's fluorescence profile. Red-shifted dyes are generally a good starting point.[8][9]

  • Optimize Reagent Concentrations: Titrate the concentrations of both your fluorescent probe and AL 8810 to find a window where the signal-to-noise ratio is optimal.

  • Incorporate a Quenching Step: For cell-based assays, after incubation with your fluorescent dye, you can add a membrane-impermeable quenching agent like Trypan Blue to quench extracellular fluorescence just before reading the plate. This is particularly useful if the interference is from the compound in the media.

Data Presentation

Table 1: Example Data for AL 8810 Autofluorescence Check

AL 8810 Concentration (µM)Average Fluorescence Intensity (RFU)Standard Deviation
1005870210
503125155
25165089
12.587045
6.2545025
0 (Buffer)12015

Note: This is example data and will vary depending on the specific assay conditions and instrumentation.

Visualizations

AL8810_Mechanism_of_Action cluster_membrane Cell Membrane FP_receptor FP Receptor PLC Phospholipase C (PLC) FP_receptor->PLC Activates PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds & Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: Mechanism of action of AL 8810 as an FP receptor antagonist.

Troubleshooting_Workflow start Suspicion of Assay Interference control_exp Run Compound-Only Control start->control_exp check_signal Significant Signal Above Blank? control_exp->check_signal autofluorescence Potential Autofluorescence check_signal->autofluorescence Yes no_autofluorescence No Direct Autofluorescence check_signal->no_autofluorescence No troubleshoot_auto Troubleshoot Autofluorescence autofluorescence->troubleshoot_auto check_quenching Check for Quenching (Reduced Signal) no_autofluorescence->check_quenching quenching Potential Quenching check_quenching->quenching Yes no_interference No Obvious Interference check_quenching->no_interference No troubleshoot_quench Troubleshoot Quenching quenching->troubleshoot_quench proceed Proceed with Main Experiment Cautiously no_interference->proceed

Caption: A logical workflow for troubleshooting assay interference.

References

Validation & Comparative

A Comparative Analysis of AL-8810 and Other FP Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prostaglandin (B15479496) F2α (FP) receptor antagonist AL-8810 with other notable alternatives. This document synthesizes experimental data on their performance, details the methodologies of key experiments, and visualizes critical biological pathways and experimental workflows.

The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including intraocular pressure regulation, uterine contraction, and inflammatory responses. Consequently, FP receptor antagonists are valuable tools for both basic research and as potential therapeutic agents. AL-8810 has emerged as a widely used selective FP receptor antagonist.[1][2] This guide offers a comparative analysis of AL-8810 and other FP receptor antagonists to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of FP Receptor Antagonists

The efficacy and utility of an FP receptor antagonist are determined by several key parameters, including its binding affinity (Ki), functional potency (IC50 or pA2), and mechanism of action. The following table summarizes the available quantitative data for AL-8810 and other significant FP receptor antagonists.

CompoundMechanism of ActionTarget Species/Cell LineBinding Affinity (Ki)Functional Potency
AL-8810 Competitive AntagonistMouse 3T3 cells0.2 ± 0.06 µM[1]pA2 = 6.34 ± 0.09[3]
Rat A7r5 cells0.4 ± 0.1 µM[1]pA2 = 6.68 ± 0.23; Ki = 426 ± 63 nM (against fluprostenol)[3]
Human cloned ciliary body-derived FP receptor1.9 ± 0.3 µM[1]-
AL-3138 Non-competitive Antagonist--Antagonizes FP receptor-mediated inositol (B14025) phosphate (B84403) production.[2]
AS604872 Selective AntagonistHuman35 nM-
Rat158 nM-
Mouse323 nM-
PDC31 Allosteric InhibitorHuman (in vivo)-Effective at 1 mg/kg/h infusion to reduce intrauterine pressure.[3][4]
PDC113.824 Allosteric InhibitorMouse (in vivo)-Delays parturition and inhibits PGF2α-induced uterine contractions.[5]

Key Experimental Protocols

The characterization of FP receptor antagonists relies on robust in vitro functional assays. Below are detailed methodologies for two key experiments commonly used to assess the potency and efficacy of these compounds.

Phospholipase C (PLC) Activity Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of FP receptor activation.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts).[3]

  • [³H]-myo-inositol.

  • FP receptor agonist (e.g., fluprostenol).

  • Test antagonist (e.g., AL-8810).

  • Lithium chloride (LiCl).

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture and Labeling: Plate cells in multi-well plates and culture until confluent. Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of the test antagonist for a specified period (e.g., 15-30 minutes) in a buffer containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Agonist Stimulation: Add a fixed concentration of the FP receptor agonist (typically at its EC80 or EC90 concentration) to the wells and incubate for a defined time (e.g., 60 minutes) to stimulate phospholipase C activity.

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a solution like cold trichloroacetic acid. Collect the cell lysates.

  • Separation and Quantification: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography with Dowex resin. Quantify the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting.

  • Data Analysis: Plot the concentration of the antagonist against the inhibition of agonist-stimulated inositol phosphate production to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of increasing antagonist concentrations to determine the pA2 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation, which is a direct consequence of IP3-mediated calcium release from intracellular stores.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • FP receptor agonist.

  • Test antagonist.

  • A fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

  • Cell Culture: Plate cells onto black-walled, clear-bottom microplates suitable for fluorescence measurements and allow them to attach and grow.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a physiological buffer for a specific duration (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Antagonist Pre-incubation: Wash the cells to remove extracellular dye and pre-incubate with various concentrations of the test antagonist for a defined period.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of the cells before adding the agonist.

  • Agonist Stimulation and Signal Detection: Inject the FP receptor agonist into the wells and immediately begin recording the fluorescence intensity over time. The binding of calcium to the dye results in an increase in fluorescence.

  • Data Analysis: The peak fluorescence intensity following agonist addition is used to quantify the calcium response. Plot the antagonist concentration against the inhibition of the agonist-induced calcium signal to calculate the IC50 value.

Visualizing Pathways and Workflows

To further elucidate the mechanisms discussed, the following diagrams have been generated using the DOT language.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Target Proteins Antagonist FP Receptor Antagonist (e.g., AL-8810) Antagonist->FP_receptor Blocks PGF2α Binding

Caption: FP Receptor Signaling Pathway.

Antagonist_Characterization_Workflow start Start: FP Receptor Expressing Cells prepare_cells 1. Cell Culture & Plating start->prepare_cells assay_prep 2. Prepare Assay Reagents (e.g., Dye loading for Ca²⁺ assay or [³H]-myo-inositol for PLC assay) prepare_cells->assay_prep antagonist_incubation 3. Pre-incubate with varying concentrations of Antagonist assay_prep->antagonist_incubation agonist_stimulation 4. Stimulate with a fixed concentration of FP Agonist antagonist_incubation->agonist_stimulation signal_detection 5. Measure Functional Readout (Fluorescence or Radioactivity) agonist_stimulation->signal_detection data_analysis 6. Data Analysis signal_detection->data_analysis ic50_determination IC50/pA2 Determination data_analysis->ic50_determination end End: Antagonist Potency Characterized ic50_determination->end

Caption: Experimental Workflow for FP Antagonist Characterization.

References

AL-8810 Isopropyl Ester: A Comparative Analysis of its Cross-reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AL-8810's interaction with various prostanoid receptors, supported by experimental data, detailed protocols, and signaling pathway visualizations.

AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2] Its high affinity for the FP receptor, coupled with minimal interaction with other prostanoid receptors, makes it a valuable tool for studying FP receptor-mediated physiological and pathological processes. This guide delves into the specifics of AL-8810's cross-reactivity profile, presenting quantitative data and the experimental methodologies used to determine its selectivity.

Comparative Selectivity of AL-8810 Across Prostanoid Receptors

Experimental data demonstrates that AL-8810 is a highly selective antagonist for the FP receptor. Functional assays show that even at concentrations up to 10 µM, AL-8810 does not significantly inhibit the activity of other prostanoid receptors, including DP, EP₂, EP₄, IP, and TP receptors.[1][3] This indicates a selectivity of over two log units for the FP receptor compared to other prostanoid receptor subtypes.[4]

The antagonist potency of AL-8810 at the FP receptor has been determined in various cell lines, consistently showing sub-micromolar activity.[2][4] The following table summarizes the quantitative data on the antagonist potency (Ki) of AL-8810 at the FP receptor and its limited activity at other prostanoid receptors.

Prostanoid ReceptorLigandCell LineAntagonist Potency (Kᵢ, nM)
FP AL-8810Rat A7r5 Smooth Muscle426 ± 63[1]
FP AL-8810Mouse 3T3 Fibroblasts~200 - 400[2][4]
DP AL-8810Various Cell Lines>10,000[1][3]
EP₂ AL-8810Various Cell Lines>10,000[1]
EP₄ AL-8810Various Cell Lines>10,000[1]
IP AL-8810Various Cell Lines>10,000[3]
TP AL-8810Various Cell Lines>10,000[1]

Table 1: Comparative antagonist potency of AL-8810 at various prostanoid receptors. Values for DP, EP₂, EP₄, IP, and TP receptors are based on the lack of significant inhibition at 10 µM.

AL-8810 also exhibits weak partial agonist activity at the FP receptor, with EC₅₀ values of 261 ± 44 nM in A7r5 cells and 186 ± 63 nM in 3T3 fibroblasts.[1]

Experimental Protocols

The selectivity and potency of AL-8810 have been determined using robust functional assays that measure the downstream effects of prostanoid receptor activation. The primary methods employed are phospholipase C (PLC) activity assays and intracellular calcium mobilization assays.

Phospholipase C (PLC) Activity Assay

This assay is used to determine the functional activity of compounds at Gq-coupled receptors, such as the FP receptor.

Objective: To measure the production of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, in response to receptor stimulation.

Methodology:

  • Cell Culture: Swiss mouse 3T3 fibroblasts or rat A7r5 thoracic aorta smooth muscle cells, which endogenously express the FP receptor, are cultured to confluency in appropriate growth media.[1]

  • Radiolabeling: Cells are incubated with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Compound Addition: Cells are then incubated with varying concentrations of the test compound (AL-8810) in the presence or absence of a known FP receptor agonist (e.g., fluprostenol).

  • Extraction and Quantification: The reaction is terminated, and the accumulated [³H]inositol phosphates are extracted and separated by anion-exchange chromatography. The radioactivity is then quantified using liquid scintillation counting.

  • Data Analysis: The amount of [³H]IPs produced is plotted against the concentration of the compound to determine EC₅₀ (for agonist activity) or Kᵢ (for antagonist activity) values.

G Phospholipase C (PLC) Activity Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., 3T3, A7r5) radiolabeling 2. Radiolabel with myo-[3H]inositol cell_culture->radiolabeling pre_incubation 3. Pre-incubate with LiCl radiolabeling->pre_incubation compound_addition 4. Add AL-8810 +/- FP Agonist pre_incubation->compound_addition extraction 5. Extract & Separate [3H]Inositol Phosphates compound_addition->extraction quantification 6. Quantify Radioactivity extraction->quantification analysis 7. Calculate EC50 / Ki quantification->analysis

Caption: Workflow for Phospholipase C Activity Assay.

Intracellular Calcium Mobilization Assay

This is another functional assay used to assess the activity of Gq-coupled receptors by measuring changes in intracellular calcium concentrations.

Objective: To measure the transient increase in intracellular free calcium ([Ca²⁺]i) following receptor activation.

Methodology:

  • Cell Culture: Cells expressing the prostanoid receptor of interest (e.g., HEK293 cells transfected with the human FP receptor) are seeded into black-walled, clear-bottom microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period. This dye exhibits a significant increase in fluorescence upon binding to free calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Test compounds (AL-8810) are added, followed by the addition of a receptor agonist.

  • Fluorescence Measurement: The fluorescence intensity is measured in real-time, immediately before and after the addition of the compounds.

  • Data Analysis: The change in fluorescence, indicative of the increase in intracellular calcium, is used to determine the agonist or antagonist activity of the compound. For antagonists, the ability to inhibit the agonist-induced calcium response is quantified.

G Intracellular Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture 1. Seed Cells in Microplates dye_loading 2. Load with Calcium- Sensitive Dye (e.g., Fluo-4) cell_culture->dye_loading compound_addition 3. Add AL-8810 +/- Agonist dye_loading->compound_addition fluorescence_measurement 4. Measure Fluorescence in Real-Time compound_addition->fluorescence_measurement data_analysis 5. Analyze Fluorescence Change to Determine Activity fluorescence_measurement->data_analysis

Caption: Workflow for Calcium Mobilization Assay.

Prostanoid Receptor Signaling Pathways

The high selectivity of AL-8810 for the FP receptor can be understood in the context of the diverse signaling pathways activated by different prostanoid receptors.

FP Receptor Signaling

The FP receptor primarily couples to the Gq family of G proteins. Activation of the FP receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, leading to an increase in intracellular calcium concentration. DAG, along with calcium, activates protein kinase C (PKC).

G FP Receptor Signaling Pathway PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Activates AL8810 AL-8810 AL8810->FP_receptor Antagonizes Gq Gq FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Cell_response Cellular Response PKC->Cell_response

Caption: FP Receptor Signaling Pathway.

Comparative Prostanoid Receptor Signaling

In contrast to the FP receptor, other prostanoid receptors couple to different G proteins and downstream effectors, leading to distinct cellular responses.

  • DP Receptors: DP₁ is coupled to Gs, increasing cyclic AMP (cAMP), while DP₂ is coupled to Gi, decreasing cAMP.

  • EP Receptors: This is the most diverse family. EP₁ is coupled to Gq (similar to FP). EP₂ and EP₄ are coupled to Gs, increasing cAMP. EP₃ is primarily coupled to Gi, decreasing cAMP, but can also couple to other G proteins.

  • IP Receptor: Coupled to Gs, leading to an increase in cAMP.

  • TP Receptor: Coupled to Gq, leading to an increase in intracellular calcium, similar to the FP receptor.

G Overview of Prostanoid Receptor Signaling cluster_receptors Prostanoid Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors FP FP Gq Gq FP->Gq TP TP TP->Gq EP1 EP1 EP1->Gq IP IP Gs Gs IP->Gs EP2 EP2 EP2->Gs EP4 EP4 EP4->Gs DP1 DP1 DP1->Gs EP3 EP3 Gi Gi EP3->Gi DP2 DP2 DP2->Gi PLC ↑ PLC Gq->PLC AC_inc ↑ Adenylyl Cyclase (↑ cAMP) Gs->AC_inc AC_dec ↓ Adenylyl Cyclase (↓ cAMP) Gi->AC_dec

Caption: Prostanoid Receptor G-Protein Coupling.

References

AL-8810 Isopropyl Ester: A Comparative Analysis of its Selectivity for Prostaglandin EP and DP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of AL-8810 isopropyl ester, a prostaglandin (B15479496) F2α (FP) receptor antagonist, against the prostaglandin E (EP) and D (DP) receptors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2][3] The commercially available form, AL-8810 isopropyl ester, is a prodrug that is hydrolyzed in vivo to its biologically active form, AL-8810 acid. Experimental evidence demonstrates that AL-8810 exhibits high selectivity for the FP receptor with negligible activity at various other prostanoid receptors, including the EP and DP subtypes, at concentrations up to 10 µM. This high selectivity makes AL-8810 a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.

Receptor Selectivity Profile of AL-8810

The following table summarizes the quantitative data on the binding affinity and functional activity of AL-8810 at the FP receptor, and its lack of significant activity at the EP and DP receptors.

Receptor SubtypeLigandParameterValue (nM)Cell Line
FP AL-8810 acidKᵢ426 ± 63A7r5 rat thoracic aorta smooth muscle cells
DP AL-8810 acidFunctional Inhibition> 10,000Various cell lines
EP₂ AL-8810 acidFunctional Inhibition> 10,000Various cell lines
EP₄ AL-8810 acidFunctional Inhibition> 10,000Various cell lines

Note: The functional inhibition data for DP, EP₂, and EP₄ receptors is based on the finding that AL-8810 did not significantly inhibit the functional responses of these receptor subtypes at a concentration of 10 µM.[2]

Experimental Protocols

The selectivity of AL-8810 was determined using functional assays that measure the downstream signaling pathways activated by specific receptor agonists.

FP Receptor Antagonism Assay (Phospholipase C Activation)

The antagonist activity of AL-8810 at the FP receptor was determined by measuring its ability to inhibit the agonist-induced stimulation of phospholipase C (PLC).

  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells, which endogenously express the FP receptor, were cultured in appropriate media.

  • Assay Procedure:

    • Cells were incubated with varying concentrations of AL-8810.

    • A potent and selective FP receptor agonist, such as fluprostenol, was added to stimulate the FP receptor.

    • The activation of PLC results in the production of inositol (B14025) phosphates (IPs). The accumulation of radiolabeled IPs (e.g., [³H]-inositol phosphates) was measured as an indicator of receptor activation.

  • Data Analysis: The concentration-dependent inhibition of agonist-induced IP production by AL-8810 was used to calculate its inhibition constant (Kᵢ).

EP and DP Receptor Selectivity Assays (Functional Assays)

The lack of activity of AL-8810 at EP and DP receptors was confirmed using functional assays tailored to the specific signaling pathways of these receptors.

  • Cell Lines: Various cell lines endogenously or recombinantly expressing the specific EP and DP receptor subtypes were used.

  • Assay Procedures:

    • EP₂ and EP₄ Receptors: These receptors are coupled to the Gs protein, and their activation leads to an increase in intracellular cyclic AMP (cAMP). Cells were treated with AL-8810 (at a high concentration, e.g., 10 µM) followed by a specific EP₂ or EP₄ agonist (e.g., Butaprost for EP₂). The levels of cAMP were then measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • DP Receptors: Similar to EP₂ and EP₄, DP receptors are typically coupled to Gs, leading to cAMP production. A specific DP receptor agonist was used to stimulate the receptor in the presence or absence of AL-8810, and cAMP levels were measured.

  • Data Interpretation: The absence of a significant reduction in the agonist-induced functional response (e.g., cAMP production) in the presence of a high concentration of AL-8810 indicated its lack of antagonist activity at these receptors.

Signaling Pathways and Experimental Workflow

Diagram 1: Prostanoid Receptor Signaling Pathways

G_protein_signaling Prostanoid Receptor Signaling Pathways PGF2a PGF2α FP FP Receptor PGF2a->FP PGE2_1 PGE₂ EP2 EP₂ Receptor PGE2_1->EP2 PGE2_2 PGE₂ EP4 EP₄ Receptor PGE2_2->EP4 PGD2 PGD₂ DP DP Receptor PGD2->DP AL8810 AL-8810 AL8810->FP Gq Gq FP->Gq Gs1 Gs EP2->Gs1 Gs2 Gs EP4->Gs2 Gs3 Gs DP->Gs3 PLC PLC Gq->PLC AC1 Adenylyl Cyclase Gs1->AC1 AC2 Adenylyl Cyclase Gs2->AC2 AC3 Adenylyl Cyclase Gs3->AC3 IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP1 ↑ cAMP AC1->cAMP1 cAMP2 ↑ cAMP AC2->cAMP2 cAMP3 ↑ cAMP AC3->cAMP3 Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2

Caption: Simplified signaling pathways of FP, EP₂, EP₄, and DP prostanoid receptors.

Diagram 2: Experimental Workflow for Selectivity Profiling

experimental_workflow Experimental Workflow for AL-8810 Selectivity Profiling start Start cell_culture Cell Culture (FP, EP₂, EP₄, DP expressing cells) start->cell_culture fp_assay FP Receptor Assay (PLC Activation) cell_culture->fp_assay ep_dp_assays EP/DP Receptor Assays (cAMP Production) cell_culture->ep_dp_assays add_al8810 Add AL-8810 (Varying Concentrations) fp_assay->add_al8810 add_high_al8810 Add AL-8810 (10 µM) ep_dp_assays->add_high_al8810 add_agonist Add FP Agonist (e.g., Fluprostenol) measure_ip3 Measure IP₃ Production add_agonist->measure_ip3 add_al8810->add_agonist calc_ki Calculate Kᵢ for FP Receptor measure_ip3->calc_ki data_analysis Comparative Data Analysis calc_ki->data_analysis add_ep_dp_agonists Add EP/DP Agonists measure_camp Measure cAMP Production add_ep_dp_agonists->measure_camp add_high_al8810->add_ep_dp_agonists determine_inhibition Determine % Inhibition measure_camp->determine_inhibition determine_inhibition->data_analysis conclusion Conclusion on Selectivity data_analysis->conclusion

Caption: Workflow for determining the receptor selectivity profile of AL-8810.

References

A Head-to-Head Comparison of AL 8810 Isopropyl Ester and its Methyl Ester for FP Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the isopropyl and methyl ester forms of AL 8810, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document is intended to assist researchers in selecting the appropriate compound for their studies by presenting available experimental data, detailed methodologies, and a clear visualization of the relevant biological pathways.

Introduction to AL 8810 and its Esters

AL 8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor, making it a valuable tool for studying FP receptor-mediated physiological and pathological processes.[1][2] Like many prostaglandin analogs used in research and therapy, AL 8810 is often formulated as an ester prodrug to enhance its lipophilicity and facilitate its passage across biological membranes. The two most common ester forms are the isopropyl ester and the methyl ester. Upon administration, these ester prodrugs are hydrolyzed by endogenous esterases, primarily in the target tissue, to release the active free acid, AL 8810.

Performance Comparison: Isopropyl Ester vs. Methyl Ester

The performance of these two esters as prodrugs is primarily determined by their rate of hydrolysis to the active AL 8810 free acid. Generally, isopropyl esters of prostaglandins (B1171923) are more lipophilic than their methyl ester counterparts, which can lead to enhanced penetration across cellular membranes, such as the cornea.

While specific hydrolysis rates for AL 8810 esters are not published, studies on other prostaglandin analogs have shown that both isopropyl and methyl esters are effectively hydrolyzed to their active free acids by ocular tissues.[3][4][5] The rate of this conversion is a critical factor in determining the onset and duration of action.

Table 1: Comparative Properties of AL 8810 and its Ester Prodrugs

PropertyAL 8810 Isopropyl EsterAL 8810 Methyl EsterAL 8810 (Free Acid)
Compound Type ProdrugProdrugActive Drug
Primary Function FP Receptor Antagonist (after hydrolysis)FP Receptor Antagonist (after hydrolysis)Selective FP Receptor Antagonist
Reported Ki Not applicable (prodrug)Not applicable (prodrug)~0.2-5.7 µM (cell-type dependent)[6][7]
Reported pA2 Not applicable (prodrug)Not applicable (prodrug)~6.34 - 6.68[2]
Reported EC50 (as partial agonist) Not applicable (prodrug)Not applicable (prodrug)~186 - 261 nM[2]
Lipophilicity HigherLowerLowest
Expected Corneal Penetration Potentially higherPotentially lowerLow
Hydrolysis to Active Form RequiredRequiredNot applicable

Signaling Pathway and Experimental Workflow

Activation of the FP receptor by its endogenous ligand, prostaglandin F2α (PGF2α), initiates a signaling cascade that primarily involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). AL 8810, as an antagonist, blocks the binding of agonists like PGF2α to the FP receptor, thereby inhibiting this signaling pathway.

FP Receptor Signaling Pathway cluster_membrane Cell Membrane FP_receptor FP Receptor Gq_protein Gq/11 FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

FP Receptor Signaling Pathway

The following workflow outlines a typical experiment to evaluate the antagonist activity of AL 8810 esters.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_culture 1. Culture cells expressing FP receptors (e.g., HEK293, 3T3) Ester_prep 2. Prepare solutions of AL 8810 esters Hydrolysis 3. Incubate esters with cells/tissue to allow for hydrolysis to AL 8810 Ester_prep->Hydrolysis Agonist_challenge 4. Challenge cells with an FP receptor agonist (e.g., PGF2α) Hydrolysis->Agonist_challenge Measurement 5. Measure downstream signaling (e.g., intracellular Ca2+ mobilization) Agonist_challenge->Measurement Dose_response 6. Generate dose-response curves Measurement->Dose_response Potency_calc 7. Calculate IC50/Ki values Dose_response->Potency_calc

Experimental Workflow for Antagonist Evaluation

Experimental Protocols

In Vitro Hydrolysis of AL 8810 Esters

This protocol is designed to determine the rate of conversion of the ester prodrugs to the active AL 8810 free acid in a relevant biological matrix.

  • Prepare Tissue Homogenate: Homogenize fresh ocular tissue (e.g., cornea, ciliary body) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Add a known concentration of the AL 8810 ester (isopropyl or methyl) to the tissue homogenate. Incubate at 37°C with gentle agitation.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of the remaining ester prodrug and the newly formed AL 8810 free acid.

  • Data Analysis: Plot the concentration of the AL 8810 free acid over time to determine the rate of hydrolysis.

FP Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of the active AL 8810 for the FP receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor.

  • Radioligand: Use a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) as the tracer.

  • Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled AL 8810.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of AL 8810. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.[8]

Functional Assay: Calcium Mobilization

This protocol measures the ability of AL 8810 to inhibit agonist-induced intracellular calcium release, a key downstream event in FP receptor signaling.[9][10][11]

  • Cell Culture: Plate cells expressing the FP receptor in a black-walled, clear-bottom multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of AL 8810 (hydrolyzed from the ester or as the free acid) to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., PGF2α) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of AL 8810 to generate a dose-response curve and calculate the IC50 value.

Conclusion

Both this compound and methyl ester serve as effective prodrugs for the delivery of the active FP receptor antagonist, AL 8810. The choice between the two esters will likely depend on the specific requirements of the experimental model. The isopropyl ester, being more lipophilic, may offer advantages in terms of tissue penetration, particularly in ocular applications. However, without direct comparative data on their hydrolysis rates, the optimal choice remains to be determined empirically for each specific application. The provided protocols offer a framework for researchers to conduct their own comparative studies and to characterize the pharmacological effects of these compounds.

References

Comparative Efficacy of AL-8810 Isopropyl Ester in Ocular Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the prostaglandin (B15479496) F2α (FP) receptor antagonist AL-8810 isopropyl ester's activity in rabbits and monkeys, placed in the context of alternative FP receptor modulators. This guide provides researchers, scientists, and drug development professionals with available preclinical data, detailed experimental methodologies, and insights into the underlying signaling pathways to inform future studies in ophthalmology.

Efficacy in Modulating Intraocular Pressure

AL-8810, as an FP receptor antagonist, is not expected to lower intraocular pressure (IOP) on its own. Its efficacy is primarily determined by its ability to block the IOP-lowering effects of FP receptor agonists, such as prostaglandin F2α (PGF2α) and its analogs (e.g., latanoprost, travoprost).

In a study involving mice, AL-8810 administered alone was found to have a minimal effect on IOP[1]. This finding is consistent with its role as a receptor blocker rather than an active hypotensive agent. The primary value of AL-8810 in in vivo studies is its utility in demonstrating the involvement of the FP receptor in the action of other compounds. For instance, AL-8810 has been effectively used to antagonize the contractile activity of FP receptor agonists on isolated mouse uterus strips[2].

To understand the potential species-specific differences in AL-8810's efficacy, it is crucial to consider the differential responses of rabbits and monkeys to FP receptor agonists.

Species-Specific Responses to FP Receptor Agonism

Topical application of PGF2α and its analogs typically induces a reduction in IOP in both rabbits and monkeys. However, the magnitude and characteristics of this response can differ, suggesting potential species-dependent variations in FP receptor signaling and, consequently, in the efficacy of an antagonist like AL-8810.

In rabbits, topical PGF2α can produce a biphasic IOP response, with an initial hypertensive phase followed by a more sustained hypotensive phase. The application of PGF2α has been shown to increase uveoscleral outflow in rabbits[3]. In contrast, studies on rhesus monkeys and cynomolgus monkeys demonstrate a more consistent and pronounced hypotensive response to PGF2α and its analogs, which is also primarily attributed to an increase in uveoscleral outflow[4][5]. The miotic (pupil-constricting) and inflammatory side effects of prostaglandins (B1171923) can also vary between species, with primates generally showing a more favorable profile for IOP reduction with fewer side effects compared to rabbits[4].

These inherent differences in the ocular response to FP receptor stimulation between rabbits and monkeys underscore the importance of selecting the appropriate animal model for preclinical glaucoma research. While rabbits are commonly used for initial screening, monkeys, with their closer anatomical and physiological similarity to humans, are often considered a more translational model for evaluating glaucoma therapeutics[6].

Comparative Data Summary

Due to the absence of direct comparative efficacy studies of AL-8810 isopropyl ester, the following table summarizes the known effects of FP receptor modulation on IOP in rabbits and monkeys to infer potential species differences.

ParameterRabbitMonkey
Response to PGF2α (Agonist) Often biphasic IOP response (initial hypertension followed by hypotension)[7]. Can cause significant conjunctival hyperemia and breakdown of the blood-aqueous barrier[3].Generally a robust and sustained IOP reduction[4][8][9]. The hypotensive response is the predominant effect, with less pronounced inflammatory signs compared to rabbits[4].
Mechanism of PGF2α-induced IOP Reduction Increased uveoscleral outflow[3].Primarily increased uveoscleral outflow[5].
AL-8810 (Antagonist) Effect on IOP Data from direct studies on IOP is limited. In other species (mice), AL-8810 alone has minimal effect on IOP[1].No direct studies on the effect of AL-8810 on IOP in monkeys have been identified.
Inferred Efficacy of AL-8810 Expected to block PGF2α-induced IOP changes. The complex biphasic response to agonists might complicate the interpretation of antagonist efficacy.Expected to effectively block the pronounced and consistent IOP reduction induced by FP receptor agonists.

Alternative FP Receptor Antagonists

While AL-8810 is a widely used tool, other compounds have been investigated as FP receptor antagonists. These include fluorinated PGF2α analogs and non-prostanoid structures[2][10][11]. For instance, BAY-6672 is a novel, potent, and selective FP receptor antagonist that has shown in vivo efficacy in a preclinical animal model of lung fibrosis, highlighting its potential for systemic applications[12]. The development of such alternatives provides researchers with a broader range of tools to investigate FP receptor pharmacology.

Experimental Protocols

Accurate and reproducible measurement of IOP is fundamental to assessing the efficacy of any ocular hypotensive agent or its antagonist. The following are generalized protocols for topical drug administration and tonometry in rabbits and monkeys.

Topical Ocular Drug Administration
  • Rabbit: The animal is gently restrained. The lower eyelid is pulled down to form a cup, and a single drop (typically 25-50 µL) of the test substance is instilled into the conjunctival sac, avoiding contact with the cornea. The eyelid is then held closed for a few seconds to allow for distribution of the drop.

  • Monkey: Conscious monkeys can be trained to accept topical eye drop administration in a restraint chair[13][14]. For untrained or anesthetized animals, the procedure is similar to that in rabbits, with the head held securely. A single drop (typically 25-50 µL) is administered to the superior conjunctival sac.

Intraocular Pressure Measurement (Tonometry)
  • Rabbit: Rebound tonometers (e.g., TonoVet) are commonly used for non-invasive IOP measurement in conscious rabbits[15][16]. The tonometer is held perpendicular to the central cornea, and multiple readings are taken and averaged. Applanation tonometers can also be used, often requiring topical anesthesia. For terminal studies or when a high degree of accuracy is required, direct cannulation of the anterior chamber and manometry can be performed under general anesthesia[15].

  • Monkey: Rebound tonometry is also a validated method for measuring IOP in both anesthetized and trained conscious monkeys[14][17][18]. Applanation tonometers, such as the Tono-Pen, are also widely used and have been validated against direct manometry in monkeys[19]. The animal is typically seated in a primate chair, and the head is gently restrained during the measurement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for FP receptor-mediated IOP reduction and a general workflow for evaluating an FP receptor antagonist.

FP_Receptor_Signaling_Pathway cluster_drug Drug Administration cluster_cell Ciliary Muscle / Trabecular Meshwork Cell cluster_outcome Physiological Outcome PGF2a_analog PGF2α Analog (e.g., Latanoprost) FP_receptor FP Receptor PGF2a_analog->FP_receptor Activates AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Blocks PLC Phospholipase C (PLC) FP_receptor->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase MMP_expression ↑ MMP Expression Ca_increase->MMP_expression ECM_remodeling Extracellular Matrix Remodeling MMP_expression->ECM_remodeling Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction ↓ Intraocular Pressure (IOP) Uveoscleral_outflow->IOP_reduction

FP Receptor Signaling Pathway for IOP Reduction.

Experimental_Workflow cluster_treatment Treatment Phase start Select Animal Model (Rabbit or Monkey) acclimatization Acclimatization and Baseline IOP Measurement start->acclimatization grouping Randomize into Treatment Groups (Vehicle, Agonist, Antagonist, Combo) acclimatization->grouping pretreatment Topical Pre-treatment (Vehicle or AL-8810) grouping->pretreatment agonist_admin Topical Administration of FP Agonist pretreatment->agonist_admin iop_monitoring Monitor IOP at Multiple Time Points Post-Dosing agonist_admin->iop_monitoring data_analysis Data Analysis: Compare IOP Changes Between Groups iop_monitoring->data_analysis conclusion Determine Antagonistic Efficacy of AL-8810 data_analysis->conclusion

Workflow for Evaluating FP Receptor Antagonist Efficacy.

Conclusion

AL-8810 isopropyl ester is a critical tool for elucidating the role of the FP receptor in ocular physiology and pharmacology. While direct, head-to-head comparisons of its efficacy in rabbits and monkeys are lacking, an understanding of the species-specific responses to FP receptor agonists provides a framework for interpreting potential differences in antagonist activity. Monkeys generally represent a more translatable model for human glaucoma due to their more consistent and robust IOP-lowering response to prostaglandins with fewer side effects. Future research directly comparing the ability of AL-8810 to block agonist-induced IOP reduction in both species would be highly valuable for refining preclinical models of glaucoma and further characterizing the pharmacology of the prostaglandin signaling pathway in the eye.

References

Validating the Antagonistic Effect of AL 8810 Against a Known FP Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of AL 8810 as an antagonist of the prostaglandin (B15479496) F2α (FP) receptor, with a focus on its interaction with known FP receptor agonists. The information presented is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation into FP receptor pharmacology.

AL 8810 is a selective antagonist of the prostaglandin F2α receptor, also known as the FP receptor.[1][2] Its efficacy in blocking the effects of FP receptor agonists has been demonstrated in various in vitro studies. This guide will delve into the quantitative data from these studies, outline the experimental methods used, and visualize the key biological and experimental processes.

Performance Data: AL 8810 as an FP Receptor Antagonist

The antagonistic properties of AL 8810 have been quantified against potent and selective FP receptor agonists, most notably fluprostenol (B1673476). The data consistently shows that AL 8810 acts as a competitive antagonist, effectively blocking the agonist-induced signaling cascade.[3]

ParameterCell LineFP AgonistValueReference
pA2 A7r5 (rat aortic smooth muscle)Fluprostenol6.68 ± 0.23[3]
pA2 Swiss 3T3 fibroblastsFluprostenol6.34 ± 0.09[3]
Ki A7r5 cellsFluprostenol (100 nM)426 ± 63 nM[3]
Ki Mouse 3T3 cellsNot Specified0.2 ± 0.06 µM[4][5]
Ki Rat A7r5 cellsNot Specified0.4 ± 0.1 µM[4][5]
Ki Human cloned ciliary body-derived FP receptorVariety of FP agonists1.9 ± 0.3 µM[4]
Ki Human trabecular meshwork (h-TM) cellsVariety of FP agonists2.6 ± 0.5 µM[4]
Ki Human ciliary muscle (h-CM) cellsVariety of FP agonists5.7 µM[4]

It is noteworthy that AL 8810 itself displays weak partial agonist activity at the FP receptor, with an Emax of 19% relative to the full agonist cloprostenol (B1669231) in A7r5 cells and 23% in 3T3 fibroblasts.[3] However, its primary and more potent effect is the antagonism of more powerful FP agonists.[4][6] Studies have shown that increasing concentrations of AL 8810 cause a rightward shift in the concentration-response curves of FP agonists like fluprostenol, without a significant reduction in the maximal response, which is characteristic of competitive antagonism.[3][6]

Experimental Protocols

The validation of AL 8810's antagonistic effect typically involves cell-based functional assays that measure the downstream signaling events of FP receptor activation. A common method is the measurement of inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization following agonist stimulation.

Phosphoinositide (PI) Turnover Assay

This assay quantifies the production of inositol phosphates, a downstream second messenger of FP receptor activation.

  • Cell Culture: A7r5 rat vascular smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured to near confluency in appropriate growth media.

  • Labeling: Cells are labeled overnight with [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of AL 8810 for a specified period.

  • Agonist Stimulation: A known FP receptor agonist, such as fluprostenol, is added to the cells to stimulate the FP receptor.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then extracted.

  • Quantification: The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.

  • Data Analysis: The ability of AL 8810 to inhibit the agonist-induced IP production is analyzed to determine its potency (e.g., Ki or pA2 values).

Intracellular Calcium Mobilization Assay

This method measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon FP receptor activation.

  • Cell Culture and Loading: Cells expressing FP receptors (e.g., A7r5 or HEK-293 cells with cloned human ocular FP receptor) are cultured on plates suitable for fluorescence measurements. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The loaded cells are pre-incubated with different concentrations of AL 8810.

  • Agonist Stimulation: A potent FP agonist (e.g., fluprostenol, travoprost (B1681362) free acid, or bimatoprost (B1667075) free acid) is added to the cells.[6]

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader or a similar instrument.

  • Data Analysis: The inhibitory effect of AL 8810 on the agonist-induced calcium mobilization is quantified to assess its antagonistic activity.

Visualizing the Mechanisms

To better understand the biological and experimental frameworks, the following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for validating antagonism.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_Agonist FP Agonist (e.g., Fluprostenol) FP_Receptor FP Receptor FP_Agonist->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

FP Receptor Signaling Pathway and Antagonism by AL 8810.

Antagonism_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture Cells (e.g., A7r5) Labeling 2. Label with [³H]-inositol or Calcium Dye Cell_Culture->Labeling Preincubation 3. Pre-incubate with Varying [AL 8810] Labeling->Preincubation Stimulation 4. Stimulate with FP Agonist Preincubation->Stimulation Extraction 5a. Extract Inositol Phosphates Stimulation->Extraction Fluorescence 5b. Measure Fluorescence Change Stimulation->Fluorescence Quantification_IP 6a. Quantify [³H]-IPs Extraction->Quantification_IP Analysis 7. Data Analysis (Ki, pA2) Quantification_IP->Analysis Quantification_Ca 6b. Quantify [Ca²⁺]i Fluorescence->Quantification_Ca Quantification_Ca->Analysis

Experimental Workflow for Validating FP Receptor Antagonism.

References

A Comparative Guide to the In Vitro and In Vivo Effects of AL 8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prostaglandin (B15479496) F2α (PGF2α) analog, AL 8810 isopropyl ester, with other commercially available alternatives, latanoprost (B1674536) and travoprost (B1681362). The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

Prostaglandin F2α analogs are a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma. These compounds primarily act on the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP. While most clinically used prostaglandin analogs are agonists at the FP receptor, AL 8810 is a notable exception, functioning as a selective FP receptor antagonist. This guide will compare the in vitro and in vivo pharmacological profiles of this compound with two widely used FP receptor agonists, latanoprost and travoprost.

In Vitro Effects: A Head-to-Head Comparison

The in vitro activity of these compounds is crucial for understanding their mechanism of action and receptor interaction. The data presented below summarizes their binding affinities and functional activities at the FP receptor. It is important to note that the active forms of latanoprost and travoprost are their free acids, which are formed after the hydrolysis of the isopropyl ester prodrugs in the eye.

CompoundTarget ReceptorIn Vitro AssayParameterValue (nM)Reference
AL 8810 FP ReceptorRadioligand BindingKᵢ200 - 400[1]
FP ReceptorFunctional Assay (Antagonist)Kᵢ426 ± 63[2]
FP ReceptorFunctional Assay (Partial Agonist)EC₅₀186 - 261[2]
Latanoprost Acid FP ReceptorRadioligand BindingKᵢ98[3]
FP ReceptorFunctional Assay (Agonist)EC₅₀32 - 124[3]
Travoprost Acid FP ReceptorRadioligand BindingKᵢ35 ± 5[3]
FP ReceptorFunctional Assay (Agonist)EC₅₀1.4 - 3.6[3]

Key Findings from In Vitro Data:

  • AL 8810 is a potent and selective antagonist at the FP receptor, with Kᵢ values in the nanomolar range.[1][2] It also exhibits weak partial agonist activity.[2]

  • Travoprost acid demonstrates the highest affinity (lowest Kᵢ) and potency (lowest EC₅₀) for the FP receptor among the three compounds, indicating it is a highly potent agonist.[3]

  • Latanoprost acid is also a potent FP receptor agonist, though its binding affinity and functional potency are slightly lower than those of travoprost acid.[3]

In Vivo Effects: Impact on Intraocular Pressure

The primary in vivo effect of these compounds in the context of ophthalmology is the reduction of intraocular pressure. The following table summarizes the reported efficacy of latanoprost and travoprost in clinical studies. While direct comparative in vivo IOP-lowering data for AL 8810 is not available due to its antagonist nature, its in vitro profile suggests it would counteract the effects of FP receptor agonists.

CompoundDosageStudy PopulationMean IOP ReductionReference
Latanoprost 0.005% once dailyPatients with open-angle glaucoma or ocular hypertension27% - 34% from baseline[4]
Travoprost 0.004% once dailyPatients with open-angle glaucoma or ocular hypertensionEqual or superior to latanoprost

Key Findings from In Vivo Data:

  • Both latanoprost and travoprost are highly effective at lowering IOP in patients with open-angle glaucoma or ocular hypertension.[4]

  • Clinical studies suggest that travoprost may be equal or superior to latanoprost in its IOP-lowering efficacy.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

FP Receptor Signaling Pathway cluster_agonists FP Receptor Agonists cluster_antagonist FP Receptor Antagonist Latanoprost Latanoprost Isopropyl Ester Esterases Corneal Esterases Latanoprost->Esterases Travoprost Travoprost Isopropyl Ester Travoprost->Esterases Latanoprost_Acid Latanoprost Acid Esterases->Latanoprost_Acid Travoprost_Acid Travoprost Acid Esterases->Travoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds & Activates Travoprost_Acid->FP_Receptor Binds & Activates AL8810 This compound AL8810->FP_Receptor Binds & Blocks Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Uveoscleral_Outflow Increased Uveoscleral Outflow Ca_Increase->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: FP Receptor Signaling Pathway for Agonists and Antagonist.

In Vitro Receptor Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing FP receptors start->prep_membranes radioligand Incubate membranes with radiolabeled ligand ([³H]-PGF2α) prep_membranes->radioligand competitor Add increasing concentrations of unlabeled test compound (AL 8810, Latanoprost Acid, or Travoprost Acid) radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki values measure->analyze end End analyze->end

Caption: Workflow for In Vitro Receptor Binding Assay.

In Vivo Intraocular Pressure Measurement Workflow start Start acclimatize Acclimatize animals (e.g., rabbits) start->acclimatize baseline_iop Measure baseline IOP (e.g., using rebound tonometer) acclimatize->baseline_iop administer_drug Topically administer test compound (e.g., AL 8810, Latanoprost, or Travoprost) or vehicle baseline_iop->administer_drug measure_iop Measure IOP at specified time points post-administration administer_drug->measure_iop analyze Analyze change in IOP compared to baseline and vehicle measure_iop->analyze end End analyze->end

Caption: Workflow for In Vivo Intraocular Pressure Measurement.

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Kᵢ) of test compounds for the FP receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human FP receptor.

  • Radioligand: [³H]-Prostaglandin F2α.

  • Test compounds: AL 8810, latanoprost acid, travoprost acid.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (typically 20-50 µg of protein) are incubated with a fixed concentration of [³H]-PGF2α (usually at its Kₑ value).

  • Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled FP receptor ligand.

  • The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vitro Functional Assay (Phosphoinositide Turnover)

Objective: To determine the functional activity (EC₅₀ for agonists, Kᵢ for antagonists) of test compounds at the FP receptor.

Materials:

  • A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • [³H]-myo-inositol.

  • Test compounds: AL 8810, latanoprost acid, travoprost acid.

  • Agonist for antagonist determination (e.g., PGF2α).

  • Cell culture medium.

  • Lithium chloride (LiCl).

  • Dowex AG1-X8 resin.

Procedure:

  • Cells are seeded in multi-well plates and grown to near confluency.

  • The cells are labeled overnight with [³H]-myo-inositol in inositol-free medium.

  • Prior to the assay, the cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).

  • For agonist activity: Increasing concentrations of the test compound (latanoprost acid, travoprost acid) are added to the cells.

  • For antagonist activity: Cells are pre-incubated with increasing concentrations of the antagonist (AL 8810) before the addition of a fixed concentration of an FP receptor agonist (e.g., PGF2α).

  • The cells are incubated for a specific period (e.g., 30-60 minutes) at 37°C.

  • The reaction is terminated by the addition of an acid (e.g., perchloric acid).

  • The total inositol phosphates ([³H]-IPs) are separated from free [³H]-myo-inositol using anion-exchange chromatography (Dowex resin).

  • The amount of [³H]-IPs is quantified by liquid scintillation counting.

  • Dose-response curves are generated, and EC₅₀ values (for agonists) or Kᵢ values (for antagonists) are calculated using non-linear regression analysis.

In Vivo Intraocular Pressure Measurement

Objective: To evaluate the effect of test compounds on intraocular pressure in an animal model.

Animal Model: Normotensive or hypertensive rabbits are commonly used.

Materials:

  • Test compounds formulated for topical ocular administration.

  • Vehicle control.

  • Rebound tonometer (e.g., TonoVet®, Icare TONOLAB).

  • Topical anesthetic (optional, depending on the tonometer).

Procedure:

  • Animals are acclimatized to the laboratory environment and handling procedures.

  • Baseline IOP measurements are taken for both eyes of each animal at a consistent time of day.

  • A single drop of the test compound or vehicle is administered topically to one eye, with the contralateral eye serving as a control.

  • IOP is measured in both eyes at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • The rebound tonometer is held perpendicular to the central cornea, and multiple readings are taken and averaged for each time point.

  • The change in IOP from baseline is calculated for both the treated and control eyes.

  • The IOP-lowering effect of the test compound is determined by comparing the IOP changes in the treated eye to those in the vehicle-treated and contralateral control eyes. Statistical analysis is performed to determine the significance of the observed effects.

References

Reproducibility of AL 8810 isopropyl ester effects across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the pharmacological effects of AL-8810 isopropyl ester, a widely used prostaglandin (B15479496) F2α (FP) receptor antagonist, and its alternatives. By presenting quantitative data from multiple studies, this document aims to provide an objective assessment of the consistency of its performance and its standing relative to other compounds in the field.

AL-8810 is a potent and selective antagonist of the FP receptor, making it an invaluable tool for studying the physiological and pathological roles of the PGF2α signaling pathway. Its isopropyl ester form enhances its lipophilicity, facilitating cell membrane permeability, after which it is hydrolyzed to the active acid form, AL-8810. The consistent reporting of its pharmacological parameters across various laboratories underscores its reliability as a research tool.

Comparative Analysis of AL-8810 and FP Receptor Agonists

The antagonist properties of AL-8810 are typically characterized by its ability to inhibit the downstream signaling induced by FP receptor agonists. The following tables summarize the key pharmacological parameters for AL-8810 and commonly used FP receptor agonists, as reported in independent studies. The consistency in the reported values for AL-8810 across different cell systems and by different research groups highlights the reproducibility of its effects.

Table 1: Pharmacological Profile of AL-8810 (Active Acid Form) [1]

ParameterCell LineValueReference
pA2 A7r56.68 ± 0.23Griffin et al., 1999
3T36.34 ± 0.09Griffin et al., 1999
Ki (nM) A7r5426 ± 63Griffin et al., 1999
Cloned human ciliary body FP receptor700 - 2100Sharif et al., 2003[2]
EC50 (nM) (Weak Partial Agonism) A7r5261 ± 44Griffin et al., 1999[1]
3T3186 ± 63Griffin et al., 1999[1]
Emax (% of full agonist) A7r519%Griffin et al., 1999[1]
3T323%Griffin et al., 1999[1]

Table 2: Potency of Common FP Receptor Agonists (Active Acid Forms)

AgonistCell SystemEC50 (nM)Reference
Fluprostenol A7r5 cells4.45 ± 0.19Griffin et al., 1999
Cloned human ciliary body FP receptor6.1 ± 1.5Sharif et al., 2003[3]
Latanoprost Acid Cloned human ciliary body FP receptor54.6 ± 12.4Sharif et al., 2003[3]
Human FP receptors3.6MedKoo Biosciences[4]
Travoprost (B1681362) Acid Cloned human ciliary body FP receptor3.2 ± 0.6Sharif et al., 2003[3]
Rat (A7r5), Mouse (3T3), and cloned human ocular FP receptors17.5 - 37Kelly et al., 2003[5]
Bimatoprost Acid Cloned human ciliary body FP receptor5.8 ± 2.6Sharif et al., 2003[3]
Rat (A7r5), Mouse (3T3), and cloned human ocular FP receptors23.3 - 49.0Kelly et al., 2003[5]
HEK-293 cells (cloned human ciliary body FP receptor)15 ± 3Sharif et al., 2003[2]

Comparison with Alternative FP Receptor Antagonists

While AL-8810 is the most widely used and well-characterized selective FP receptor antagonist, other compounds have been investigated. A direct comparison highlights the pharmacological properties that have made AL-8810 a preferred tool.

Table 3: Comparison of AL-8810 with Other FP Receptor Antagonists

CompoundMechanismPotency (Ki or -log Kb)SelectivityReference
AL-8810 Competitive AntagonistKi = 296 - 426 nMHigh selectivity for FP over other prostanoid receptors.[1]Griffin et al., 1999; Sharif et al., 2000
AL-3138 Non-competitive AntagonistKi = 296 ± 17 nM; -log Kb = 6.79 ± 0.1Relatively selective for the FP receptor.[6]Sharif et al., 2000[7]
AS604872 Non-prostanoid AntagonistNot specifiedSelective for FP receptor.Sharif & Klimko, 2019[6]
PDC31 / PDC113.824 Allosteric InhibitorsNot specifiedInhibit FP receptor signaling.Sharif & Klimko, 2019[6]

Signaling Pathways and Experimental Workflows

To facilitate the design and interpretation of experiments using AL-8810, the following diagrams illustrate the canonical PGF2α signaling pathway and a typical experimental workflow for assessing FP receptor antagonism.

FP_Receptor_Signaling PGF2a PGF2α / Agonist FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 AL8810->FP_receptor Competitively Inhibits Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture cells expressing FP receptors (e.g., A7r5) cell_plating Plate cells in multi-well plates cell_culture->cell_plating pre_incubation Pre-incubate with AL-8810 Isopropyl Ester (or vehicle) cell_plating->pre_incubation agonist_stimulation Stimulate with FP receptor agonist (e.g., Fluprostenol) pre_incubation->agonist_stimulation measurement Measure downstream signal (e.g., Ca²⁺ mobilization or Phosphoinositide turnover) agonist_stimulation->measurement dose_response Generate dose-response curves measurement->dose_response parameter_calculation Calculate pA2 or Ki values dose_response->parameter_calculation

References

Safety Operating Guide

Proper Disposal of AL 8810 Isopropyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of AL 8810 isopropyl ester, a prostaglandin (B15479496) F2α analog often used in research.

This compound: Safety and Hazard Profile

This compound (CAS Number: 208114-93-6) is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] According to its Safety Data Sheet (SDS), it has a neutral health, fire, and reactivity rating.[1] However, it is crucial to handle all chemicals with care, as they may present unknown hazards.[1] While the compound itself is not classified as hazardous, it is designated as slightly hazardous to water, and therefore, should not be allowed to enter sewers, surface water, or ground water.[1]

PropertyInformationSource
Chemical Name 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]
CAS Number 208114-93-6[1]
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class 1 (Self-assessment): slightly hazardous for water[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound primarily depends on whether it is in its pure, solid form or dissolved in a solvent. The solvent used is often the determining factor for the disposal route due to its own hazardous properties.

1. Pure, Unused this compound (Crystalline Solid):

  • Waste Characterization: Although not classified as hazardous, it is recommended to dispose of it as chemical waste to prevent environmental contamination.

  • Containment: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.

  • Disposal: Dispose of the container through your institution's chemical waste program. Follow your local and institutional regulations for non-hazardous solid chemical waste disposal.[3][4]

2. This compound Dissolved in a Solvent:

The disposal of solutions containing this compound is dictated by the hazards of the solvent. Common solvents like ethanol, DMSO, and DMF have their own disposal requirements.

  • Waste Identification: The waste mixture must be treated as hazardous if the solvent is hazardous (e.g., flammable, toxic).

  • Containment:

    • Collect the waste solution in a designated, compatible, and properly sealed waste container.

    • The container must be clearly labeled with the full names of all chemical constituents, including "this compound" and the solvent(s), along with their approximate concentrations.

  • Disposal:

    • Flammable Solvents (e.g., Ethanol): This waste is considered hazardous due to flammability. It must be disposed of through your institution's hazardous waste disposal service.[5][6] Never pour flammable solvents down the drain.

    • Other Organic Solvents (e.g., DMSO, DMF): These solvents also have specific disposal requirements. Collect and dispose of them as hazardous chemical waste.

    • Aqueous Solutions: While this compound is sparingly soluble in aqueous buffers, any such solutions should not be disposed of down the drain due to the compound's slight water hazard.[1] Collect these solutions in a labeled container for chemical waste pickup.

3. Empty Containers:

  • Solid Form Containers: If the container held the pure, solid this compound, it can typically be disposed of in the regular trash after ensuring it is completely empty.

  • Solution Containers: Containers that held solutions of this compound must be managed based on the solvent they contained. If the solvent was hazardous, the empty container may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of or recycled.[7] Always follow your institution's specific procedures for empty container disposal.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste is_solid Is the waste in pure solid form? start->is_solid solid_waste Treat as Non-Hazardous Solid Chemical Waste is_solid->solid_waste Yes is_solution Is the waste a solution? is_solid->is_solution No solid_container Contain in a labeled, sealed container. solid_waste->solid_container solid_disposal Dispose via institutional chemical waste program. solid_container->solid_disposal end End of Disposal Process solid_disposal->end solvent_type Identify the solvent. is_solution->solvent_type Yes flammable_solvent Flammable Solvent (e.g., Ethanol) solvent_type->flammable_solvent other_organic_solvent Other Organic Solvent (e.g., DMSO, DMF) solvent_type->other_organic_solvent aqueous_solution Aqueous Solution solvent_type->aqueous_solution hazardous_waste Treat as Hazardous Waste flammable_solvent->hazardous_waste other_organic_solvent->hazardous_waste aqueous_waste Treat as Chemical Waste (Slight Water Hazard) aqueous_solution->aqueous_waste hazardous_container Collect in a labeled, sealed waste container. hazardous_waste->hazardous_container hazardous_disposal Dispose via institutional hazardous waste program. hazardous_container->hazardous_disposal hazardous_disposal->end aqueous_container Collect in a labeled, sealed waste container. aqueous_waste->aqueous_container aqueous_disposal Dispose via institutional chemical waste program. aqueous_container->aqueous_disposal aqueous_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and consulting your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Logistics for Handling AL 8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance for the safe handling and disposal of AL 8810 isopropyl ester, a lipid-soluble, esterified prodrug form of the prostaglandin (B15479496) F2α analog, AL 8810.[1][2] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 208114-93-6[3]
Molecular Formula C₂₇H₃₇FO₄[2]
Molecular Weight 444.58 g/mol [2]
Appearance Crystalline solid[4]
Solubility Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4]
Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, the usual precautionary measures for handling chemicals should be followed.[3] The following PPE is recommended to minimize exposure and ensure safe handling.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes of solutions containing the compound.
Hand Protection Nitrile gloves.Although no specific glove recommendation is available due to a lack of testing, nitrile gloves offer good resistance to a range of chemicals, including alcohols and esters, and are a standard choice for laboratory work.[3][5][6]
Body Protection Laboratory coat.Protects skin and clothing from accidental spills.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.[3]The substance has low volatility. If creating aerosols or working in a poorly ventilated area, a NIOSH-approved respirator may be considered.[6][7]
Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Prepare Work Area (Clean, Uncluttered Surface) B->C D Weigh this compound C->D Proceed to Handling E Dissolve in Appropriate Solvent (e.g., Ethanol, DMSO) D->E F Perform Experiment E->F G Segregate Waste (Non-halogenated organic waste) F->G Proceed to Cleanup H Dispose of Waste in Labeled, Sealed Container G->H I Clean Work Area & Equipment H->I J Remove and Dispose of Gloves I->J K Wash Hands Thoroughly J->K

Caption: Standard laboratory workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage
  • Handling:

    • Always wear the recommended personal protective equipment (PPE).

    • Handle the compound in a well-ventilated area.

    • Avoid inhalation of any dust if handling the solid form.

    • Avoid contact with skin and eyes.[3]

    • After handling, wash hands thoroughly.[8]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Refer to the product insert for specific storage temperature recommendations.[3]

Emergency Procedures
  • In case of skin contact: Wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[3]

  • In case of inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[3]

  • In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3]

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[9] Ensure the area is well-ventilated during cleanup.

Disposal Plan
  • Waste Characterization: Unused this compound and any materials contaminated with it should be considered chemical waste.

  • Segregation and Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • It is recommended to store it with other non-halogenated organic waste.[10]

  • Disposal:

    • Dispose of chemical waste through a licensed waste disposal contractor.

    • Do not dispose of it down the drain or in the regular trash.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.